molecular formula C34H44F4N6O12 B10752648 Z-LEHD-FMK TFA

Z-LEHD-FMK TFA

カタログ番号: B10752648
分子量: 804.7 g/mol
InChIキー: XCKBDLPYFKIMOO-NATPOTRJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Z-LEHD-FMK TFA is a useful research compound. Its molecular formula is C34H44F4N6O12 and its molecular weight is 804.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C34H44F4N6O12

分子量

804.7 g/mol

IUPAC名

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C32H43FN6O10.C2HF3O2/c1-19(2)12-24(39-32(46)49-17-20-8-6-5-7-9-20)30(44)36-22(10-11-27(41)47-3)29(43)38-25(13-21-16-34-18-35-21)31(45)37-23(26(40)15-33)14-28(42)48-4;3-2(4,5)1(6)7/h5-9,16,18-19,22-25H,10-15,17H2,1-4H3,(H,34,35)(H,36,44)(H,37,45)(H,38,43)(H,39,46);(H,6,7)/t22-,23-,24-,25-;/m0./s1

InChIキー

XCKBDLPYFKIMOO-NATPOTRJSA-N

異性体SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

正規SMILES

CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

製品の起源

United States

Foundational & Exploratory

Z-LEHD-FMK TFA: An In-depth Technical Guide to its Mechanism of Action in Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-LEHD-FMK (Benzyloxycarbonyl-Leu-Glu-His-Asp-Fluoromethyl Ketone) is a potent and widely utilized tool in apoptosis research. As a cell-permeable, irreversible inhibitor of caspase-9, it serves as a critical agent for dissecting the intricacies of the intrinsic apoptotic pathway. This technical guide provides a comprehensive overview of the core mechanism of action of Z-LEHD-FMK TFA, including its molecular interactions, its role in signaling pathways, and detailed experimental protocols for its application. Quantitative data on its inhibitory activity are presented for comparative analysis, and key signaling and experimental workflows are visualized to facilitate a deeper understanding of its utility in research and drug development.

Introduction

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. The caspase family of cysteine proteases plays a central role in executing the apoptotic program. Caspases are broadly categorized as initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3, -6, and -7). The intrinsic pathway of apoptosis, often triggered by cellular stress, DNA damage, or growth factor withdrawal, converges on the activation of caspase-9.

Z-LEHD-FMK is a synthetic tetrapeptide that mimics the cleavage site of procaspase-3 by caspase-9 (Leu-Glu-His-Asp). The addition of a fluoromethyl ketone (FMK) group allows it to form a covalent bond with the active site of caspase-9, leading to irreversible inhibition. The trifluoroacetic acid (TFA) salt form enhances the solubility and stability of the compound. Understanding the precise mechanism of Z-LEHD-FMK is paramount for its effective use in elucidating the complex signaling cascades of apoptosis and for its potential therapeutic applications.

Mechanism of Action

Z-LEHD-FMK is a highly selective and irreversible inhibitor of caspase-9.[1] Its mechanism of action is centered on its ability to specifically target and inactivate this initiator caspase, thereby blocking the downstream propagation of the apoptotic signal in the intrinsic pathway.

The core of its inhibitory action lies in the tetrapeptide sequence L-E-H-D, which is recognized by the active site of caspase-9. The fluoromethyl ketone (FMK) group is an electrophilic moiety that reacts with the cysteine residue in the catalytic site of the caspase. This reaction forms a stable thioether linkage, resulting in the irreversible inactivation of the enzyme. By targeting the initiator caspase-9, Z-LEHD-FMK effectively prevents the cleavage and subsequent activation of downstream executioner caspases, such as caspase-3 and caspase-7, which are responsible for the proteolytic dismantling of the cell during apoptosis.

Role in Apoptotic Signaling Pathways

Z-LEHD-FMK's primary role is the specific inhibition of the intrinsic apoptotic pathway at the level of caspase-9. This pathway is initiated by various intracellular stress signals that lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.

Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1). This binding, in the presence of dATP/ATP, triggers the oligomerization of Apaf-1 into a large, wheel-like protein complex known as the apoptosome.[2][3] The apoptosome then recruits procaspase-9 molecules, bringing them into close proximity and facilitating their dimerization and auto-activation.[2]

Activated caspase-9 is the apex of the intrinsic pathway's caspase cascade. It proceeds to cleave and activate executioner caspases, most notably procaspase-3, thereby committing the cell to apoptosis. Z-LEHD-FMK intervenes at this critical juncture by binding to and irreversibly inhibiting the active caspase-9, thus halting the entire downstream cascade.

dot

G cluster_0 Mitochondrion cluster_1 Cytoplasm cyto_c Cytochrome c Apaf1 Apaf-1 cyto_c->Apaf1 binds to Apoptosome Apoptosome Assembly Apaf1->Apoptosome procaspase9 Procaspase-9 procaspase9->Apoptosome recruited to caspase9 Active Caspase-9 Apoptosome->caspase9 activates procaspase3 Procaspase-3 caspase9->procaspase3 cleaves and activates caspase3 Active Caspase-3 procaspase3->caspase3 Apoptosis Apoptosis caspase3->Apoptosis executes ZLEHDFMK Z-LEHD-FMK ZLEHDFMK->caspase9 irreversibly inhibits stress Cellular Stress / DNA Damage stress->cyto_c initiates release

Caption: Intrinsic Apoptotic Pathway Inhibition by Z-LEHD-FMK.

Quantitative Data

The efficacy and selectivity of a caspase inhibitor are critical parameters for its use in research. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Z-LEHD-FMK for various caspases.

Caspase TargetIC50 Value (nM)Reference
Caspase-91.5[4]
Caspase-80.70[4]
Caspase-103590[4]
Caspase-1>10000[4]
Caspase-3>10000[4]
Caspase-6>10000[4]
Caspase-7>10000[4]

Note: Lower IC50 values indicate greater potency. The data indicates that while Z-LEHD-FMK is a potent inhibitor of caspase-9, it also exhibits significant inhibitory activity against caspase-8.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Z-LEHD-FMK to study apoptosis.

Inhibition of Apoptosis in Cell Culture

This protocol describes a general procedure for treating cultured cells with Z-LEHD-FMK to inhibit apoptosis induced by a chemical agent (e.g., staurosporine).

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., staurosporine)

  • This compound (stock solution in DMSO, typically 10-20 mM)

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the experiment.

  • Pre-treatment with Z-LEHD-FMK: The following day, pre-treat the cells with the desired concentration of Z-LEHD-FMK (commonly 10-50 µM) for 1-2 hours in complete culture medium.[1][5] A vehicle control (DMSO) should be run in parallel.

  • Induction of Apoptosis: Add the apoptosis-inducing agent (e.g., 1 µM staurosporine) to the culture medium.

  • Incubation: Incubate the cells for a time period sufficient to induce apoptosis (typically 4-24 hours, depending on the cell type and stimulus).

  • Cell Harvesting:

    • Adherent cells: Gently aspirate the medium, wash once with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation.

    • Suspension cells: Collect the cells directly by centrifugation.

  • Apoptosis Assay: Resuspend the cell pellets in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

dot

G start Seed Cells pretreat Pre-treat with Z-LEHD-FMK (1-2h) start->pretreat induce Induce Apoptosis (e.g., Staurosporine) pretreat->induce incubate Incubate (4-24h) induce->incubate harvest Harvest Cells incubate->harvest stain Stain with Annexin V/PI harvest->stain analyze Flow Cytometry Analysis stain->analyze

Caption: Experimental Workflow for Assessing Apoptosis Inhibition.

Western Blot Analysis of Caspase-3 Cleavage

This protocol details the use of Western blotting to assess the effect of Z-LEHD-FMK on the cleavage of procaspase-3, a downstream target of caspase-9.

Materials:

  • Cell lysates from treated and control cells (prepared as in 5.1)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-cleaved caspase-3

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies:

    • Goat anti-rabbit IgG-HRP

    • Goat anti-mouse IgG-HRP

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

Conclusion

This compound is an indispensable tool for researchers investigating the intrinsic pathway of apoptosis. Its high potency and selectivity for caspase-9 allow for the precise dissection of this critical signaling cascade. By irreversibly inhibiting caspase-9, Z-LEHD-FMK effectively blocks the downstream activation of executioner caspases, providing a clear method to study the upstream events of apoptosis and the specific role of the apoptosome. The detailed protocols and quantitative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize Z-LEHD-FMK in their studies of programmed cell death and to explore its potential in therapeutic strategies targeting apoptotic pathways.

References

Z-LEHD-FMK TFA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Z-LEHD-FMK TFA, a crucial tool in the study of apoptosis. This document details its mechanism of action, provides quantitative data on its efficacy and selectivity, and outlines detailed experimental protocols for its use in research settings.

Core Function and Mechanism of Action

This compound is a cell-permeable, irreversible, and highly selective inhibitor of caspase-9.[1] Caspase-9 is an initiator caspase that plays a pivotal role in the intrinsic (mitochondrial) pathway of apoptosis.

The mechanism of action of Z-LEHD-FMK relies on its peptide sequence, Leu-Glu-His-Asp (LEHD), which mimics the cleavage site of procaspase-9. This allows the inhibitor to bind to the active site of caspase-9. The fluoromethyl ketone (FMK) group then forms a covalent bond with the cysteine residue in the active site, leading to irreversible inhibition. By blocking caspase-9 activity, Z-LEHD-FMK prevents the activation of downstream executioner caspases, such as caspase-3 and -7, thereby effectively halting the apoptotic cascade.[2]

The trifluoroacetic acid (TFA) salt form is a common result of the peptide synthesis and purification process, particularly with reverse-phase HPLC. While generally not impacting the inhibitory function, residual TFA can potentially influence cellular experiments, and for certain sensitive in vivo studies, conversion to a different salt form like acetate (B1210297) or hydrochloride may be considered.

Quantitative Data: Efficacy and Selectivity

The efficacy of a caspase inhibitor is determined by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity of Z-LEHD-FMK for caspase-9 over other caspases is a key feature for its use in dissecting specific signaling pathways.

Caspase TargetReported IC50 (µM)Reference
Caspase-91.5[3]
Caspase-80.0007[3]
Caspase-103.59[3]

Note: IC50 values can vary depending on the experimental conditions, including substrate concentration and assay type. The value for caspase-8 in this table appears to be an outlier and may reflect specific experimental context; Z-LEHD-FMK is broadly recognized for its selectivity for caspase-9.

Signaling Pathway Inhibition

The intrinsic apoptotic pathway is initiated by various intracellular stresses, leading to the release of cytochrome c from the mitochondria. Cytochrome c, in conjunction with Apaf-1 and dATP, forms a complex known as the apoptosome. This complex recruits and activates procaspase-9. Activated caspase-9 then initiates a cascade by cleaving and activating executioner caspases, ultimately leading to cell death. Z-LEHD-FMK directly intervenes by irreversibly binding to and inhibiting the active caspase-9, thereby blocking all subsequent downstream events in this pathway.

G cluster_stress Intracellular Stress cluster_mito Mitochondrion Stress DNA Damage, Oxidative Stress, etc. Mito Mitochondrion Stress->Mito CytC_cyto Cytochrome c (released) Mito->CytC_cyto Release CytC_mito Cytochrome c (in mitochondria) Apoptosome Apoptosome Formation CytC_cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activates Procasp9 Procaspase-9 Executioner_Active Active Caspase-3, -7 Casp9->Executioner_Active Cleaves & Activates Z_LEHD_FMK Z-LEHD-FMK Z_LEHD_FMK->Casp9 Executioner_Pro Procaspase-3, -7 Apoptosis Apoptosis Executioner_Active->Apoptosis Executes

Intrinsic apoptotic pathway and Z-LEHD-FMK inhibition.

Experimental Protocols

General Handling and Reconstitution

This compound is typically supplied as a lyophilized powder.

  • Reconstitution: Reconstitute the lyophilized powder in sterile, high-quality dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, typically at a concentration of 10-20 mM.[1] For a 1 mg vial of Z-LEHD-FMK (MW: ~804.74 g/mol ), adding 124 µl of DMSO will yield a 10 mM stock solution.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1] When stored properly, the stock solution is stable for several months.

Experimental Workflow for Apoptosis Inhibition Studies

The following workflow outlines a general approach to studying the effect of Z-LEHD-FMK on apoptosis in a cell-based model.

G cluster_analysis Downstream Analysis start Start: Cell Culture seed_cells Seed cells in appropriate plates start->seed_cells treatment_inhibitor Pre-treat with Z-LEHD-FMK (e.g., 20 µM for 30 min - 2h) seed_cells->treatment_inhibitor induce_apoptosis Induce apoptosis (e.g., with Staurosporine, TRAIL) treatment_inhibitor->induce_apoptosis incubation Incubate for desired time (e.g., 4-24 hours) induce_apoptosis->incubation harvest Harvest cells incubation->harvest western_blot Western Blot (Cleaved Caspase-9, -3, PARP) harvest->western_blot annexin_v Annexin V/PI Staining (Flow Cytometry) harvest->annexin_v cell_viability Cell Viability Assay (e.g., MTT, CTG) harvest->cell_viability end End: Data Analysis western_blot->end annexin_v->end cell_viability->end

General experimental workflow for Z-LEHD-FMK studies.
Detailed Protocol: Western Blot for Cleaved Caspase-9

This protocol is designed to assess the inhibition of caspase-9 activation by Z-LEHD-FMK by measuring the levels of cleaved (active) caspase-9.

  • Cell Treatment:

    • Seed cells at an appropriate density in 6-well plates or 100 mm dishes and allow them to adhere overnight.

    • Pre-treat the cells with Z-LEHD-FMK at a final concentration of 20 µM (or a range of concentrations for dose-response) for 30 minutes to 2 hours.[4][5] Include a vehicle control (DMSO).

    • Induce apoptosis with the desired stimulus (e.g., staurosporine, etoposide, TRAIL).[4] Include an untreated control and a positive control (stimulus without inhibitor).

    • Incubate for the appropriate time to observe caspase activation (typically 4-16 hours).[4]

  • Protein Extraction:

    • Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for cleaved caspase-9 overnight at 4°C. Also, probe for total caspase-9 and a loading control (e.g., β-actin or GAPDH) on the same or a separate blot.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Detailed Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the extent of apoptosis in a cell population.

  • Cell Treatment:

    • Follow the same cell treatment procedure as described in the Western blot protocol (Section 4.3.1).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like EDTA; avoid harsh trypsinization which can damage the cell membrane.

    • Wash the cells once with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC) to 100 µL of the cell suspension.[6][7]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

    • Add 5 µL of Propidium Iodide (PI) staining solution.[6]

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls to set up compensation and gates:

      • Unstained cells

      • Cells stained with Annexin V only

      • Cells stained with PI only

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Conclusion

This compound is an indispensable tool for researchers investigating the intrinsic apoptotic pathway. Its high selectivity and irreversible inhibition of caspase-9 allow for precise dissection of this critical cell death mechanism. By understanding its function and employing the detailed protocols provided in this guide, researchers can effectively utilize Z-LEHD-FMK to advance their studies in cancer biology, neurodegenerative diseases, and other fields where apoptosis plays a crucial role.

References

Z-LEHD-FMK TFA: A Technical Guide to its Role in Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Z-LEHD-FMK TFA, a selective and irreversible inhibitor of caspase-9, and its critical role in the study of apoptosis. This document details its mechanism of action, offers quantitative data on its inhibitory activity, and provides detailed protocols for key experimental applications. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its utility in apoptosis research and drug development.

Introduction to this compound

This compound is a cell-permeable peptide fluoromethyl ketone (FMK) that acts as a potent and irreversible inhibitor of caspase-9.[1] Caspase-9 is an initiator caspase that plays a pivotal role in the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. By specifically targeting caspase-9, this compound serves as an invaluable tool for dissecting the molecular mechanisms of apoptosis, identifying the involvement of the intrinsic pathway in various pathological conditions, and evaluating potential therapeutic strategies that modulate this cell death cascade. Its utility has been demonstrated in various research areas, including cancer biology, neuroprotection, and studies of ischemia-reperfusion injury.[2]

Mechanism of Action

This compound functions as a competitive inhibitor of caspase-9.[1] The peptide sequence LEHD (Leu-Glu-His-Asp) mimics the natural cleavage site of procaspase-3, a primary substrate of activated caspase-9. The inhibitor binds to the active site of caspase-9, and the fluoromethyl ketone group forms a covalent bond with the cysteine residue in the catalytic site, leading to irreversible inhibition. This blockage prevents caspase-9 from activating downstream executioner caspases, such as caspase-3 and caspase-7, thereby halting the apoptotic signaling cascade.

The Intrinsic Apoptosis Pathway and the Role of Caspase-9

The intrinsic apoptosis pathway is initiated by various intracellular stresses, such as DNA damage, growth factor withdrawal, or cytotoxic agents. This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering a conformational change that allows for the recruitment of multiple Apaf-1 molecules and dATP to form a large protein complex called the apoptosome. The apoptosome then recruits and activates procaspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases, which are responsible for the execution phase of apoptosis, characterized by the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Intrinsic_Apoptosis_Pathway cluster_stress Intracellular Stress cluster_mito Mitochondrion cluster_cyto Cytosol Stress DNA Damage, Growth Factor Withdrawal, Cytotoxic Agents Mito Mitochondrion Stress->Mito initiates CytoC_Mito Cytochrome c (in Mitochondrion) Apaf1 Apaf-1 CytoC_Mito->Apaf1 Release of Cytochrome c Apoptosome Apoptosome (Apaf-1/Cytochrome c/dATP complex) Apaf1->Apoptosome forms ProCasp9 Procaspase-9 Casp9 Activated Caspase-9 ProCasp9->Casp9 Apoptosome->ProCasp9 recruits and activates ProCasp37 Procaspase-3, -7 Casp9->ProCasp37 cleaves and activates Casp37 Activated Caspase-3, -7 ProCasp37->Casp37 Apoptosis Apoptosis Casp37->Apoptosis executes Z_LEHD_FMK This compound Z_LEHD_FMK->Casp9 irreversibly inhibits

Figure 1: The intrinsic apoptosis signaling pathway, highlighting the central role of caspase-9 and the inhibitory action of this compound.

Quantitative Data

The selectivity of a caspase inhibitor is crucial for its utility in research. This compound exhibits a strong preference for caspase-9 over other caspases. The following table summarizes the available quantitative data on its inhibitory activity.

Caspase TargetIC50 (µM)Reference
Caspase-91.5[3]
Caspase-80.07[3]
Caspase-103.59[3]

Note: IC50 values can vary depending on the assay conditions, substrate concentration, and enzyme source.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study apoptosis.

In Vitro Caspase-9 Activity Assay (Fluorometric)

This protocol is adapted for the use of this compound as an inhibitor.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

  • This compound (stock solution in DMSO)

  • Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • Caspase-9 Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10% glycerol, 2 mM DTT)

  • Caspase-9 Substrate (e.g., Ac-LEHD-AFC, 7-amino-4-trifluoromethylcoumarin)

  • 96-well black microplate

  • Fluorometer (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Cell Treatment:

    • Seed cells at an appropriate density in culture plates.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1-20 µM) or vehicle (DMSO) for 1-2 hours.

    • Induce apoptosis using the desired agent for the appropriate time. Include a non-induced control group.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) containing the caspases.

  • Caspase-9 Activity Assay:

    • Determine the protein concentration of the cytosolic extracts.

    • In a 96-well black microplate, add 50 µg of protein extract to each well.

    • Add Caspase-9 Assay Buffer to a final volume of 100 µl.

    • Add the caspase-9 substrate (Ac-LEHD-AFC) to a final concentration of 50 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Materials:

  • Cells treated as described in section 5.1.1.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA, being careful not to over-trypsinize.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µl of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and quadrants.

Western Blotting for Caspase-3 Cleavage

Materials:

  • Cells treated as described in section 5.1.1.

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-cleaved caspase-3, anti-total caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction:

    • Harvest cells and wash with cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • To ensure equal loading, the membrane can be stripped and re-probed with antibodies against total caspase-3 and a loading control like β-actin.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the role of this compound in apoptosis.

Experimental_Workflow cluster_planning Experimental Design cluster_execution Execution cluster_analysis Data Analysis Start Start CellCulture Cell Culture (e.g., HCT116, Jurkat) Start->CellCulture Treatment Treatment Groups: - Untreated Control - Apoptosis Inducer Only - Z-LEHD-FMK Only - Inducer + Z-LEHD-FMK CellCulture->Treatment Harvest Harvest Cells Treatment->Harvest AssaySplit Split Samples for Different Assays Harvest->AssaySplit CaspaseAssay Caspase-9 Activity Assay (Fluorometric) AssaySplit->CaspaseAssay Lysate FlowCytometry Annexin V/PI Staining (Flow Cytometry) AssaySplit->FlowCytometry Whole Cells WesternBlot Western Blot (Cleaved Caspase-3) AssaySplit->WesternBlot Lysate DataAnalysis Data Analysis and Interpretation CaspaseAssay->DataAnalysis FlowCytometry->DataAnalysis WesternBlot->DataAnalysis

Figure 2: A generalized workflow for studying the effect of this compound on apoptosis.

Conclusion

This compound is a powerful and specific tool for investigating the intrinsic pathway of apoptosis. Its ability to irreversibly inhibit caspase-9 allows researchers to elucidate the role of this critical initiator caspase in various physiological and pathological processes. The experimental protocols and workflows provided in this guide offer a solid foundation for utilizing this compound to advance our understanding of apoptosis and to explore novel therapeutic interventions targeting this fundamental cellular process.

References

Z-LEHD-FMK TFA: A Technical Guide to its Selectivity for Caspase-9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity of Z-LEHD-FMK TFA, a key tool in apoptosis research. We will delve into its mechanism of action, quantitative selectivity data, detailed experimental protocols for assessing its activity, and the signaling pathways it targets.

Introduction

This compound is a cell-permeable, irreversible inhibitor of caspase-9, an initiator caspase central to the intrinsic pathway of apoptosis.[1][2] Its tetrapeptide sequence (Leu-Glu-His-Asp) mimics the cleavage site of procaspase-3, a natural substrate of caspase-9. The fluoromethylketone (FMK) moiety forms a covalent bond with the catalytic cysteine residue in the active site of the caspase, leading to irreversible inhibition.[3] Understanding the selectivity of this compound is critical for its effective use in dissecting the complex signaling cascades of programmed cell death.

Data Presentation: Quantitative Selectivity of Z-LEHD-FMK

The selectivity of a caspase inhibitor is paramount for accurately interpreting experimental results. While Z-LEHD-FMK is widely recognized as a caspase-9 inhibitor, it can exhibit activity against other caspases at varying concentrations. The following table summarizes the available quantitative data on the inhibitory activity of Z-LEHD-FMK against a panel of human caspases, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Caspase TargetIC50 (µM)Reference
Caspase-91.5(See citation for a relevant study)
Caspase-80.0007(Note: This value appears unusually low and may require further validation)
Caspase-103.59(See citation for a relevant study)

Note: This data is compiled from available research. For critical applications, it is recommended to perform in-house selectivity profiling against a full panel of caspases.

Signaling Pathway: Caspase-9 Activation in the Intrinsic Apoptotic Pathway

This compound targets caspase-9, a key player in the intrinsic or mitochondrial pathway of apoptosis. This pathway is initiated by various intracellular stresses, such as DNA damage, growth factor withdrawal, or cytotoxic agents.

Caspase9_Activation_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito Mitochondrial Outer Membrane CytoC_Mito Cytochrome c Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Bax_Bak Bax/Bak Activation Apoptotic_Stimuli->Bax_Bak MOMP MOMP Bax_Bak->MOMP CytoC_Cyto Cytochrome c MOMP->CytoC_Cyto Release Apaf1 Apaf-1 CytoC_Cyto->Apaf1 Apoptosome Apoptosome (Heptameric Complex) Apaf1->Apoptosome Oligomerization dATP dATP dATP->Apaf1 ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Activation ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Recruitment ProCasp3 Pro-caspase-3 ActiveCasp9->ProCasp3 Cleavage ActiveCasp3 Active Caspase-3 ProCasp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Z_LEHD_FMK This compound Z_LEHD_FMK->ActiveCasp9 Inhibition

Figure 1: Caspase-9 activation pathway.

Upon receiving apoptotic stimuli, the pro-apoptotic proteins Bax and Bak induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol.[4] Cytosolic cytochrome c binds to Apaf-1, triggering its oligomerization in a dATP-dependent manner to form a large protein complex known as the apoptosome.[4] Pro-caspase-9 is then recruited to the apoptosome, where it undergoes dimerization and auto-activation.[4] Active caspase-9 subsequently cleaves and activates downstream effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[4]

Experimental Protocols

To determine the selectivity of this compound, in vitro caspase activity assays are performed. These assays measure the ability of the inhibitor to block the cleavage of a specific fluorogenic or chromogenic substrate by a purified, active caspase.

Experimental Workflow for Determining Caspase Inhibitor Selectivity

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Assay 2. Assay Setup cluster_Measurement 3. Data Acquisition cluster_Analysis 4. Data Analysis Reagents Prepare Reagents: - Recombinant Caspases - Fluorogenic Substrates - this compound (serial dilutions) - Assay Buffer Incubation1 Pre-incubate Caspase with this compound Reagents->Incubation1 Plate 96-well Microplate Add_Substrate Add Fluorogenic Substrate Incubation1->Add_Substrate Incubation2 Incubate at 37°C Add_Substrate->Incubation2 Fluorescence Measure Fluorescence (Kinetic or Endpoint) Incubation2->Fluorescence Plot Plot % Inhibition vs. [Inhibitor] Fluorescence->Plot IC50 Calculate IC50 Value Plot->IC50

Figure 2: Workflow for IC50 determination.
Detailed Methodology: In Vitro Caspase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of this compound for a specific caspase.

Materials:

  • Purified, active recombinant human caspases (e.g., caspase-1, -2, -3, -6, -7, -8, -9, -10)

  • Fluorogenic or chromogenic caspase substrates (see table below)

  • This compound

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • 96-well black microplates (for fluorescent assays) or clear microplates (for colorimetric assays)

  • Microplate reader capable of measuring fluorescence or absorbance

Table of Common Caspase Substrates:

CaspaseFluorogenic Substrate (Peptide-AFC/AMC)Chromogenic Substrate (Peptide-pNA)
Caspase-1Ac-YVAD-AFCAc-YVAD-pNA
Caspase-2Ac-VDVAD-AFCAc-VDVAD-pNA
Caspase-3Ac-DEVD-AFC/AMCAc-DEVD-pNA
Caspase-6Ac-VEID-AFCAc-VEID-pNA
Caspase-7Ac-DEVD-AFC/AMCAc-DEVD-pNA
Caspase-8Ac-IETD-AFCAc-IETD-pNA
Caspase-9Ac-LEHD-AFCAc-LEHD-pNA
Caspase-10Ac-AEVD-AFCAc-AEVD-pNA

AFC: 7-amino-4-trifluoromethylcoumarin; AMC: 7-amino-4-methylcoumarin; pNA: p-nitroanilide

Procedure:

  • Prepare Reagents:

    • Reconstitute this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired concentrations.

    • Prepare working solutions of the recombinant caspases and their respective substrates in assay buffer at the recommended concentrations (typically in the low nanomolar range for enzymes and micromolar range for substrates).

  • Assay Setup:

    • To each well of a 96-well microplate, add the following in order:

      • Assay Buffer

      • Diluted this compound (or vehicle control, e.g., DMSO in assay buffer)

      • Recombinant active caspase

    • Include control wells containing:

      • Enzyme and substrate without inhibitor (100% activity control)

      • Substrate only (background control)

  • Pre-incubation:

    • Gently mix the contents of the plate and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the caspase.

  • Initiate Reaction:

    • Add the specific fluorogenic or chromogenic substrate to each well to initiate the enzymatic reaction.

  • Data Acquisition:

    • Immediately begin measuring the fluorescence (Ex/Em appropriate for the fluorophore) or absorbance (at 405 nm for pNA) over time (kinetic assay) or after a fixed incubation period (endpoint assay) using a microplate reader. The incubation time will depend on the activity of the enzyme and should be within the linear range of the assay.

  • Data Analysis:

    • Subtract the background reading (substrate only) from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound is a valuable tool for studying the role of caspase-9 in apoptosis. While it exhibits a degree of selectivity for caspase-9, it is essential for researchers to be aware of its potential off-target effects on other caspases. The experimental protocols outlined in this guide provide a framework for determining the precise selectivity profile of this compound in your experimental system, ensuring the generation of accurate and reliable data in the pursuit of novel therapeutics and a deeper understanding of programmed cell death.

References

Z-LEHD-FMK TFA: A Technical Guide to a Potent Caspase-9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-LEHD-FMK TFA (Z-Leu-Glu(OMe)-His-Asp(OMe)-FMK • TFA) is a highly specific, cell-permeable, and irreversible inhibitor of caspase-9.[1][2][3] As a key initiator caspase in the intrinsic pathway of apoptosis, caspase-9 plays a crucial role in programmed cell death triggered by various intracellular stimuli. The trifluoroacetate (B77799) (TFA) salt form of Z-LEHD-FMK enhances its solubility and stability, making it a valuable tool for investigating the mechanisms of apoptosis and for the development of therapeutics targeting apoptosis-related diseases. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of this compound.

Chemical Properties

This compound is a synthetic peptide derivative with a fluoromethyl ketone (FMK) moiety that irreversibly binds to the active site of caspase-9.[4] Its chemical structure and key properties are summarized in the tables below.

PropertyValue
Molecular Formula C34H44F4N6O12
Molecular Weight 804.74 g/mol
CAS Number 524746-03-0
Appearance White to off-white solid
Purity Typically >98% by HPLC
Solubility and Storage
Solubility Soluble in DMSO (≥100 mg/mL) and water (100 mg/mL)
Storage of Solid Store at -20°C for up to 3 years.[5]
Storage of Stock Solutions Store in DMSO at -80°C for up to 1 year.[5] Avoid repeated freeze-thaw cycles.

Mechanism of Action: The Intrinsic Apoptosis Pathway

This compound exerts its pro-survival effects by specifically inhibiting caspase-9, a critical initiator caspase in the intrinsic apoptosis pathway.[2] This pathway is activated by various intracellular stress signals, such as DNA damage, growth factor deprivation, or cytotoxic agents, which lead to the release of cytochrome c from the mitochondria.

Upon its release into the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1). This binding, in the presence of dATP, triggers the oligomerization of Apaf-1 into a heptameric protein complex known as the apoptosome. The apoptosome then recruits pro-caspase-9, leading to its dimerization and subsequent auto-activation through proteolytic cleavage.

Activated caspase-9, in turn, cleaves and activates downstream effector caspases, primarily caspase-3 and caspase-7. These effector caspases are responsible for the execution phase of apoptosis, dismantling the cell by cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Z-LEHD-FMK, with its peptide sequence mimicking the caspase-9 cleavage site, binds to the active site of caspase-9. The fluoromethyl ketone group forms a covalent bond with the cysteine residue in the catalytic site, leading to irreversible inhibition of the enzyme's activity. By blocking the activation of downstream effector caspases, Z-LEHD-FMK effectively halts the apoptotic cascade initiated by the intrinsic pathway.

G Intrinsic Apoptosis Pathway and Inhibition by this compound cluster_stress Intracellular Stress cluster_mito Mitochondrion cluster_cytosol Cytosol Stress DNA Damage, Growth Factor Deprivation, etc. Mito Mitochondrion Stress->Mito activates CytC_mito Cytochrome c Mito->CytC_mito releases Apaf1 Apaf-1 CytC_mito->Apaf1 binds to Apoptosome Apoptosome Assembly Apaf1->Apoptosome forms ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome recruited to Casp9 Active Caspase-9 Apoptosome->Casp9 activates ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 cleaves and activates ZLEHD This compound ZLEHD->Casp9 inhibits Casp3 Active Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates Casp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Figure 1. Intrinsic apoptosis pathway and the inhibitory action of this compound.

Experimental Protocols

This compound is a versatile tool for studying apoptosis in various experimental settings. Below are detailed protocols for its use in common cell-based assays.

Stock Solution Preparation
  • Reconstitution : To prepare a 10 mM stock solution, dissolve 8.05 mg of this compound in 1 mL of sterile, high-quality DMSO.

  • Storage : Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to one year).[1][5] For short-term storage, the stock solution can be kept at -20°C for up to one month.[1]

Western Blot Analysis of Caspase-9 and Cleaved Caspase-3

This protocol allows for the detection of pro-caspase-9 and the downstream effector, cleaved caspase-3, to assess the efficacy of this compound in inhibiting the apoptotic cascade.

Materials:

  • Cell culture reagents

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-caspase-9, anti-cleaved caspase-3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment : Seed cells at an appropriate density and allow them to adhere overnight. Pre-treat the cells with this compound (typically 10-50 µM) for 1-2 hours before inducing apoptosis with the chosen agent.[5] Include appropriate controls (untreated, vehicle-treated, apoptosis-induced without inhibitor).

  • Cell Lysis : After the treatment period, wash the cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.[6]

  • Protein Quantification : Centrifuge the lysates to pellet cellular debris and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer : Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation : Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C.

  • Secondary Antibody and Detection : Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[7]

G Western Blot Workflow for Caspase Inhibition A Cell Seeding and Treatment (with/without this compound and apoptosis inducer) B Cell Lysis and Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-caspase-9, anti-cleaved caspase-3) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection and Imaging H->I

Figure 2. Workflow for Western blot analysis of caspase inhibition.
Cell Viability Assessment by MTT Assay

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[8][9][10]

Materials:

  • Cells and culture medium

  • This compound stock solution

  • Apoptosis-inducing agent

  • 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment : Seed cells in a 96-well plate and allow them to attach. Pre-treat with this compound followed by the apoptosis inducer as described for the Western blot protocol.

  • MTT Incubation : After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[9]

  • Solubilization : Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Apoptosis Detection by Annexin V-FITC Flow Cytometry

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane using fluorescently labeled Annexin V.[11][12][13]

Materials:

  • Cells and culture reagents

  • This compound stock solution

  • Apoptosis-inducing agent

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment : Treat cells with this compound and an apoptosis inducer as previously described.

  • Cell Harvesting : Collect both adherent and suspension cells. Wash the cells twice with cold PBS.

  • Staining : Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[13]

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis : Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[11] Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic or necrotic cells will be positive for both stains.

G Logical Flow of Apoptosis Assays with this compound A Experimental Setup: - Control - Apoptosis Inducer - this compound + Apoptosis Inducer B Cell Viability Assessment (e.g., MTT Assay) A->B C Apoptosis Detection (e.g., Annexin V-FITC Flow Cytometry) A->C D Biochemical Analysis (e.g., Western Blot for Caspases) A->D

Figure 3. Logical relationship of experimental assays using this compound.

In Vivo Applications

This compound has also been utilized in animal models to investigate the role of caspase-9 in various pathologies. For instance, in a rat model of spinal cord injury, intravenous administration of Z-LEHD-FMK (0.8 µmol/kg) for 7 days resulted in neuroprotective effects, including the preservation of neurons, glia, and myelin.[1]

Conclusion

This compound is a powerful and specific tool for the study of apoptosis. Its ability to irreversibly inhibit caspase-9 allows for the detailed investigation of the intrinsic apoptotic pathway and its role in both physiological and pathological processes. The protocols and information provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies, contributing to a deeper understanding of apoptosis and the development of novel therapeutic strategies.

References

Z-LEHD-FMK TFA supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Z-LEHD-FMK TFA, a potent and irreversible inhibitor of caspase-9. This document details its mechanism of action, provides supplier and purchasing information, outlines experimental protocols, and illustrates its role in the intrinsic apoptosis signaling pathway.

Core Concepts

This compound is a cell-permeable fluoromethyl ketone (FMK)-derivatized peptide that acts as an irreversible inhibitor of caspase-9. By binding to the active site of caspase-9, it effectively blocks the downstream signaling cascade that leads to apoptosis, or programmed cell death. Its specificity for caspase-9 makes it a valuable tool for studying the intrinsic apoptotic pathway and for investigating the therapeutic potential of targeting this pathway in various diseases.

Supplier and Purchasing Information

This compound is available from several reputable suppliers catering to the research community. The following table summarizes key purchasing information from prominent vendors. Please note that pricing is subject to change and may vary based on quantity and institutional agreements.

SupplierCatalog NumberPurityAvailable Quantities
MedchemExpressHY-P1010A>98%1 mg, 5 mg, 10 mg, 50 mg
Selleck ChemicalsS7313>98%5 mg, 10 mg, 50 mg
TargetMolT40602>98%1 mg, 5 mg, 10 mg, 50 mg, 100 mg
ImmunomartT40602Not Specified100 mg (currently out of stock)

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C34H44F4N6O12[1]
Molecular Weight 804.74 g/mol [1]
CAS Number 524746-03-0[1]
Appearance White to off-white powder
Solubility DMSO: ≥ 100 mg/mL[2]
Water: 50 mg/mL[3]
Storage Powder: -20°C for 3 years[3]
In solvent: -80°C for 1 year[3]

Mechanism of Action and Signaling Pathway

This compound exerts its pro-survival effects by inhibiting caspase-9, a key initiator caspase in the intrinsic apoptosis pathway.[1][4] This pathway is triggered by intracellular stress signals, such as DNA damage or growth factor deprivation, which lead to the release of cytochrome c from the mitochondria.[5] In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then oligomerizes to form a wheel-like structure known as the apoptosome.[2] The apoptosome recruits and activates pro-caspase-9, which then proteolytically activates downstream executioner caspases, such as caspase-3 and caspase-7.[2] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, ultimately leading to the dismantling of the cell. This compound irreversibly binds to the active site of caspase-9, preventing its activation and halting the apoptotic cascade.

cluster_stress Intracellular Stress cluster_mito Mitochondrion cluster_cyto Cytoplasm stress DNA Damage, Growth Factor Deprivation mito Mitochondrion stress->mito induces cyto_c_cyto Cytochrome c mito->cyto_c_cyto releases cyto_c_mito Cytochrome c apoptosome Apoptosome (Apaf-1 + Cytochrome c) cyto_c_cyto->apoptosome apaf1 Apaf-1 apaf1->apoptosome casp9 Active Caspase-9 apoptosome->casp9 activates pro_casp9 Pro-caspase-9 pro_casp9->casp9 recruited to apoptosome casp3 Active Caspase-3 casp9->casp3 activates zlehd This compound zlehd->casp9 inhibits pro_casp3 Pro-caspase-3 pro_casp3->casp3 apoptosis Apoptosis casp3->apoptosis executes

Intrinsic Apoptosis Pathway and this compound Inhibition

Experimental Protocols

The following are representative protocols for in vitro and in vivo studies using this compound. These should be adapted based on the specific cell line, animal model, and experimental objectives.

In Vitro Caspase-9 Inhibition Assay

This protocol describes the use of this compound to inhibit TRAIL-induced apoptosis in a cancer cell line.

Materials:

  • HCT116 or other suitable cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Recombinant Human TRAIL/Apo2L

  • Phosphate-Buffered Saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed HCT116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Pre-treatment with Inhibitor: The following day, pre-treat the cells with 20 µM this compound for 2 hours.[4] A vehicle control (DMSO) should be run in parallel.

  • Induction of Apoptosis: Add 50 ng/mL of TRAIL to the appropriate wells.

  • Incubation: Incubate the plates for 4-6 hours at 37°C in a CO2 incubator.

  • Cell Harvesting: Gently wash the cells with PBS and then harvest them by trypsinization.

  • Apoptosis Analysis: Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

In Vivo Neuroprotection Study in a Rat Model of Spinal Cord Injury

This protocol outlines a general procedure for evaluating the neuroprotective effects of this compound in a rat model.

Materials:

  • Male Wistar rats (or other appropriate strain)

  • This compound

  • Sterile saline solution for injection

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Surgical instruments for laminectomy

  • Spinal cord injury contusion device

  • Perfusion solutions (saline and paraformaldehyde)

  • Histological stains (e.g., H&E, TUNEL)

Procedure:

  • Animal Preparation: Anesthetize the rats and perform a laminectomy at the desired spinal cord level (e.g., T9-T10).

  • Spinal Cord Injury: Induce a moderate contusion injury using a standardized impactor device.

  • Drug Administration: Immediately following the injury, administer this compound intravenously at a dose of 0.8 µmol/kg.[1] A vehicle control group should receive an equivalent volume of saline.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and manual bladder expression.

  • Behavioral Assessment: Conduct behavioral tests (e.g., BBB locomotor rating scale) at regular intervals to assess functional recovery.

  • Tissue Collection: At the designated endpoint (e.g., 7 days post-injury), perfuse the animals with saline followed by 4% paraformaldehyde.

  • Histological Analysis: Carefully dissect the spinal cord, process the tissue for histology, and perform staining (e.g., H&E for general morphology, TUNEL for apoptosis) to assess the extent of tissue damage and cell death.

cluster_setup Experimental Setup cluster_procedure Procedure cluster_outcome Expected Outcome animal_model Rat Model of Spinal Cord Injury sci_induction Induce Spinal Cord Injury animal_model->sci_induction treatment_group This compound (0.8 µmol/kg, i.v.) behavioral Behavioral Assessment (e.g., BBB score) treatment_group->behavioral control_group Vehicle Control (Saline, i.v.) control_group->behavioral drug_admin Administer Treatment sci_induction->drug_admin drug_admin->treatment_group drug_admin->control_group tissue_collection Tissue Collection (Perfusion) behavioral->tissue_collection functional_recovery Improved Functional Recovery behavioral->functional_recovery histology Histological Analysis (H&E, TUNEL) tissue_collection->histology neuroprotection Neuroprotection histology->neuroprotection apoptosis_reduction Reduced Apoptosis histology->apoptosis_reduction neuroprotection->functional_recovery apoptosis_reduction->neuroprotection

In Vivo Experimental Workflow

Conclusion

This compound is an indispensable tool for researchers investigating the intricacies of the intrinsic apoptosis pathway. Its high specificity and potency as a caspase-9 inhibitor allow for precise modulation of this critical cellular process. The information provided in this guide serves as a comprehensive resource for the effective procurement and application of this compound in both in vitro and in vivo research settings, ultimately contributing to advancements in our understanding of apoptosis and the development of novel therapeutic strategies.

References

Z-LEHD-FMK TFA: A Technical Guide to its Structure, Activity, and Application in Apoptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-LEHD-FMK TFA (Benzyloxycarbonyl-Leu-Glu(O-methyl)-His-Asp(O-methyl)-fluoromethylketone, trifluoroacetic acid salt) is a highly specific, cell-permeable, and irreversible inhibitor of caspase-9. As a key initiator caspase in the intrinsic apoptosis pathway, caspase-9 represents a critical node for therapeutic intervention in various pathologies, including neurodegenerative diseases, ischemic injury, and certain cancers. This technical guide provides an in-depth overview of the structure, mechanism of action, and experimental applications of this compound. Detailed experimental protocols for its use in Western blotting and apoptosis assays are provided, alongside quantitative data on its inhibitory activity. Furthermore, this guide includes visual representations of the intrinsic apoptosis pathway and a typical experimental workflow utilizing this compound to facilitate a comprehensive understanding of its biological context and practical application.

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of numerous diseases. The caspase family of cysteine proteases plays a central role in the execution of apoptosis. Caspase-9 is an initiator caspase that, upon activation, triggers a cascade of downstream effector caspases, leading to the dismantling of the cell.

This compound is a valuable tool for studying the role of caspase-9 in apoptosis. Its tetrapeptide sequence (LEHD) mimics the cleavage site of procaspase-3, a natural substrate of caspase-9. The fluoromethylketone (FMK) group forms a covalent bond with the active site of caspase-9, leading to irreversible inhibition. The benzyloxycarbonyl (Z) group enhances cell permeability, allowing the inhibitor to reach its intracellular target. This guide will delve into the technical details of this compound, providing researchers with the necessary information for its effective use.

Physicochemical Properties and Structure

PropertyValue
Full Name Benzyloxycarbonyl-Leu-Glu(O-methyl)-His-Asp(O-methyl)-fluoromethylketone, trifluoroacetic acid salt
Abbreviation This compound
Molecular Formula C34H44F4N6O12
Molecular Weight 804.74 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO

Mechanism of Action

This compound is a selective and irreversible inhibitor of caspase-9.[1] Its mechanism of action involves the following key steps:

  • Cell Permeability : The lipophilic Z-group facilitates the passive diffusion of the molecule across the cell membrane.

  • Competitive Binding : The LEHD peptide sequence mimics the natural cleavage site of caspase-9 substrates, allowing it to competitively bind to the active site of the enzyme.

  • Irreversible Inhibition : The electrophilic fluoromethylketone group forms a stable thioether linkage with the cysteine residue in the active site of caspase-9, leading to its irreversible inactivation.

By specifically inhibiting caspase-9, this compound effectively blocks the intrinsic apoptosis pathway at a critical initiation step.

Quantitative Data: Inhibitory Activity

The inhibitory potency of Z-LEHD-FMK is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki).

CaspaseIC50 / KiReference
Caspase-9 Ki: 60 nM
Caspase-8 IC50: 0.70 nM[2]
Caspase-10 IC50: 3.59 µM[2]

Note: While primarily a caspase-9 inhibitor, Z-LEHD-FMK can exhibit inhibitory activity against other caspases at different concentrations.

Signaling Pathway: The Intrinsic Pathway of Apoptosis

The intrinsic, or mitochondrial, pathway of apoptosis is a major cell death signaling cascade that is initiated by various intracellular stresses, such as DNA damage, oxidative stress, and growth factor deprivation. Caspase-9 plays a pivotal role in this pathway.

Intrinsic_Apoptosis_Pathway cluster_stress Intracellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol stress DNA Damage, Oxidative Stress, Growth Factor Withdrawal bcl2_family Bcl-2 Family (Bax, Bak) stress->bcl2_family cytochrome_c Cytochrome c apaf1 Apaf-1 cytochrome_c->apaf1 bcl2_family->cytochrome_c Release apoptosome Apoptosome apaf1->apoptosome Assembly with Pro-caspase-9 procaspase9 Pro-caspase-9 procaspase9->apoptosome active_caspase9 Active Caspase-9 apoptosome->active_caspase9 Activation procaspase3 Pro-caspase-3 active_caspase9->procaspase3 Cleavage active_caspase3 Active Caspase-3 procaspase3->active_caspase3 apoptosis Apoptosis active_caspase3->apoptosis zlehd_fmk This compound zlehd_fmk->active_caspase9 Inhibition

Caption: The intrinsic apoptosis pathway initiated by intracellular stress.

Experimental Protocols

Western Blot Analysis of Caspase-9 Cleavage

This protocol describes the detection of the cleaved (active) form of caspase-9 in cell lysates following treatment with an apoptotic stimulus and/or this compound.

Materials:

  • Cells of interest

  • Apoptotic stimulus (e.g., staurosporine, etoposide)

  • This compound (stock solution in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-cleaved caspase-9

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Pre-treat cells with the desired concentration of this compound (e.g., 20-50 µM) or vehicle (DMSO) for 1-2 hours.

    • Induce apoptosis by adding the apoptotic stimulus for the appropriate duration.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein extract).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cleaved caspase-9 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Cells of interest

  • Apoptotic stimulus

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with this compound and/or an apoptotic stimulus as described in the Western blot protocol.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on apoptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture treatment_groups Treatment Groups: 1. Control (Vehicle) 2. Apoptotic Stimulus 3. This compound + Stimulus 4. This compound only cell_culture->treatment_groups western_blot Western Blot (Cleaved Caspase-9, -3, PARP) treatment_groups->western_blot flow_cytometry Flow Cytometry (Annexin V / PI) treatment_groups->flow_cytometry caspase_activity Caspase Activity Assay (Fluorometric/Colorimetric) treatment_groups->caspase_activity quantification Quantification of - Protein bands - Apoptotic population - Enzyme activity western_blot->quantification flow_cytometry->quantification caspase_activity->quantification interpretation Interpretation: Assess the inhibitory effect of This compound on caspase-9 mediated apoptosis quantification->interpretation

Caption: A typical experimental workflow using this compound.

Conclusion

This compound is an indispensable tool for researchers investigating the intricacies of the intrinsic apoptosis pathway. Its high specificity and irreversible mode of action make it a reliable inhibitor for elucidating the role of caspase-9 in various cellular processes and disease models. The detailed protocols and technical information provided in this guide are intended to empower researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of apoptosis and the development of novel therapeutic strategies.

References

Z-LEHD-FMK TFA: A Technical Guide to its Application in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-LEHD-FMK TFA is a highly selective and irreversible inhibitor of caspase-9, a critical initiator caspase in the intrinsic pathway of apoptosis. This cell-permeable tetrapeptide, composed of L-leucyl-L-glutamyl-L-histidyl-L-aspartic acid with a fluoromethyl ketone (FMK) reactive group, serves as an invaluable tool for elucidating the mechanisms of programmed cell death in cancer research. By specifically blocking the proteolytic activity of caspase-9, this compound allows for the precise dissection of apoptotic signaling pathways, aiding in the identification of therapeutic targets and the development of novel anti-cancer agents. This technical guide provides an in-depth overview of the applications of this compound in cancer cell lines, complete with experimental data, detailed protocols, and visual representations of relevant pathways and workflows.

Mechanism of Action

This compound functions as a cell-permeable, competitive, and irreversible inhibitor of caspase-9.[1] Its mechanism of action is centered on the covalent binding of the fluoromethyl ketone group to the active site cysteine of caspase-9, thereby preventing its catalytic activity. This inhibition halts the downstream activation of executioner caspases, such as caspase-3 and -7, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.

Applications in Cancer Cell Lines

This compound has been utilized in a variety of cancer cell lines to investigate the role of the intrinsic apoptotic pathway in response to different stimuli. Studies have demonstrated its efficacy in protecting certain cancer cell lines from apoptosis induced by agents such as the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).

Summary of Quantitative Data

The following tables summarize the quantitative effects of this compound in various cancer cell lines as reported in the cited literature.

Cell LineTreatmentConcentration of this compoundOutcomeReference
HCT116 (Colon Cancer)TRAIL (50 ng/ml)20 µMComplete protection from TRAIL-induced apoptosis.[2][3][4][5] Inhibited cleavage of procaspase-3.[2]--INVALID-LINK--
SW480 (Colon Cancer)TRAIL (50 ng/ml)20 µMNot protected from TRAIL-induced apoptosis.[3] Did not protect procaspase-3 from cleavage.[2]--INVALID-LINK--
H460 (Non-small cell lung cancer)TRAILNot specifiedNot protected from TRAIL-induced apoptosis.[3]--INVALID-LINK--
LoVo (Colon Cancer)Milk δ-Valerobetaine (δVB)40 µMInhibition of apoptosis, indicated by flow cytometry analysis.[6]--INVALID-LINK--
Calu-6 (Lung Cancer)Propyl Gallate (800 µM)15 µMReduced the number of dead and sub-G1 cells.[7]--INVALID-LINK--
A549 (Lung Cancer)Propyl Gallate (800 µM)15 µMReduced the number of dead and sub-G1 cells.[7]--INVALID-LINK--

Signaling Pathways and Experimental Workflows

Intrinsic Apoptosis Pathway Inhibition by Z-LEHD-FMK

Apoptotic_Stimulus Apoptotic Stimulus (e.g., TRAIL, Chemotherapy) Mitochondrion Mitochondrion Apoptotic_Stimulus->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Recruits Caspase9 Active Caspase-9 Procaspase9->Caspase9 Activates Procaspase37 Pro-caspase-3, -7 Caspase9->Procaspase37 Cleaves & Activates ZLEHD This compound ZLEHD->Caspase9 Inhibits Caspase37 Active Caspase-3, -7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Inhibition of the intrinsic apoptosis pathway by this compound.

General Experimental Workflow for Studying Apoptosis Inhibition

cluster_0 Cell Culture and Treatment cluster_1 Apoptosis and Viability Assays cluster_2 Data Analysis Cell_Seeding Seed Cancer Cells Pretreatment Pre-treat with this compound (e.g., 20 µM for 2h) Cell_Seeding->Pretreatment Induction Induce Apoptosis (e.g., TRAIL) Pretreatment->Induction AnnexinV Annexin V / PI Staining Induction->AnnexinV Colony_Formation Colony Formation Assay Induction->Colony_Formation Western_Blot Western Blotting Induction->Western_Blot Flow_Cytometry Flow Cytometry Analysis (% Apoptotic Cells) AnnexinV->Flow_Cytometry Colony_Counting Colony Counting (% Survival) Colony_Formation->Colony_Counting Densitometry Densitometry Analysis (Protein Levels) Western_Blot->Densitometry

Caption: A typical experimental workflow for assessing the effect of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on commonly used procedures and should be optimized for specific cell lines and experimental conditions.

Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with an apoptosis-inducing agent in the presence or absence of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Apoptosis-inducing agent (e.g., TRAIL)

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Pre-treatment: Pre-incubate the cells with the desired concentration of this compound (e.g., 20 µM) for a specified time (e.g., 2 hours) in complete culture medium.[1] Include a vehicle control (DMSO).

  • Apoptosis Induction: Add the apoptosis-inducing agent (e.g., TRAIL at 50 ng/ml) to the wells and incubate for the desired period (e.g., 4-16 hours).[1]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Cell Staining:

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.

Protocol 2: Western Blotting for Caspase Cleavage

Objective: To qualitatively or semi-quantitatively assess the inhibition of caspase-9 and downstream caspase-3 cleavage by this compound.

Materials:

  • Treated cell pellets (from a parallel experiment to Protocol 1)

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-9, anti-cleaved caspase-9, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto an SDS-PAGE gel and run at an appropriate voltage.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Analyze band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Protocol 3: Colony Formation Assay

Objective: To assess the long-term effect of this compound on the survival and proliferative capacity of cancer cells treated with an apoptotic stimulus.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Apoptosis-inducing agent

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Treatment: Treat a bulk population of cells with this compound and/or the apoptosis-inducing agent for a specified duration as described in Protocol 1.

  • Cell Seeding: After treatment, harvest the cells, count them, and seed a low, predetermined number of viable cells (e.g., 500-1000 cells) into new 6-well plates containing fresh complete medium.

  • Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. The medium can be changed every 3-4 days.

  • Colony Staining:

    • Wash the plates gently with PBS.

    • Fix the colonies with 100% methanol (B129727) for 15 minutes.

    • Stain the colonies with Crystal Violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. Calculate the plating efficiency and survival fraction relative to the control group.

Conclusion

This compound is a potent and specific tool for investigating the role of caspase-9 in cancer cell apoptosis. Its application in various cancer cell lines has provided valuable insights into the differential dependencies of tumor cells on the intrinsic apoptotic pathway. The experimental protocols and workflows outlined in this guide offer a framework for researchers to effectively utilize this compound in their studies to further unravel the complexities of apoptosis and identify novel therapeutic strategies.

References

The Role of Z-LEHD-FMK TFA in Modulating Mitochondrial Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Z-LEHD-FMK TFA, a highly selective and irreversible inhibitor of caspase-9, and its profound impact on the mitochondrial pathway of apoptosis. We delve into the molecular mechanisms of this compound, present quantitative data on its efficacy, and provide detailed experimental protocols for its application in research settings. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating apoptosis and developing novel therapeutics targeting this critical cellular process.

Introduction to Mitochondrial Apoptosis and Caspase-9

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. The intrinsic, or mitochondrial, pathway of apoptosis is a major route to cellular demise, triggered by a variety of intracellular stresses such as DNA damage, growth factor withdrawal, and oxidative stress. A key player in this pathway is caspase-9 , an initiator caspase that, upon activation, orchestrates a cascade of downstream effector caspases, leading to the systematic dismantling of the cell.[1][2]

The activation of caspase-9 is tightly regulated and occurs on a multi-protein complex known as the apoptosome .[3] In response to apoptotic stimuli, the mitochondrial outer membrane becomes permeabilized, leading to the release of cytochrome c into the cytosol.[4] Cytosolic cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering a conformational change that allows for the recruitment of pro-caspase-9.[5][6] The assembled apoptosome facilitates the dimerization and auto-activation of pro-caspase-9, which then cleaves and activates effector caspases, such as caspase-3 and -7, committing the cell to apoptosis.[3]

Given its central role as the apical protease in the mitochondrial pathway, caspase-9 represents a critical target for both studying the mechanisms of apoptosis and developing therapeutic interventions for diseases characterized by aberrant apoptosis, such as cancer and neurodegenerative disorders.

This compound: A Potent and Selective Caspase-9 Inhibitor

This compound is a cell-permeable, irreversible inhibitor of caspase-9.[7][8] The tetrapeptide sequence, Leu-Glu-His-Asp (LEHD), mimics the cleavage site recognized by caspase-9, allowing the inhibitor to specifically target this enzyme. The fluoromethylketone (FMK) group covalently modifies the active site cysteine of caspase-9, leading to its irreversible inactivation.[9] The trifluoroacetic acid (TFA) salt form enhances the compound's stability and solubility.

The high selectivity of Z-LEHD-FMK for caspase-9 makes it an invaluable tool for dissecting the specific role of the mitochondrial apoptotic pathway in various cellular contexts. By inhibiting caspase-9, Z-LEHD-FMK effectively blocks the downstream activation of effector caspases and protects cells from apoptosis induced by intrinsic signals.[2][10]

Quantitative Analysis of this compound Activity

The efficacy of this compound in inhibiting caspase-9 and preventing apoptosis has been demonstrated in numerous studies. While a precise IC50 value is not consistently reported across the literature, its high potency and selectivity are well-established. The following tables summarize key quantitative data from various experimental systems.

Parameter Cell Line Apoptotic Inducer This compound Concentration Effect Reference
Apoptosis InhibitionHCT116 (Human Colon Carcinoma)TRAIL (50 ng/mL)20 µMComplete protection from TRAIL-induced toxicity.[2][11]
Apoptosis Inhibition293 (Human Embryonic Kidney)TRAIL20 µMComplete protection from TRAIL-induced toxicity.[2][11]
Apoptosis InhibitionNormal Human HepatocytesTRAIL (50 ng/mL)20 µMSignificant protection from TRAIL-mediated toxicity.[12]
Procaspase-3 CleavageHCT116TRAIL20 µMProtected procaspase-3 from cleavage.[2]
Apoptotic IndexBuffalo BlastocystsIn vitro culture stress20 µMSignificantly lower apoptotic index (1.88 ± 0.87).[13]

Table 1: Summary of in vitro efficacy of this compound in preventing apoptosis.

Parameter Animal Model Injury Model This compound Dosage Effect Reference
Apoptotic Cell CountRatSpinal Cord Injury0.8 µmol/kg (i.v.)Decreased mean apoptotic cell count at 24 hours and 7 days post-injury.[10]

Table 2: In vivo efficacy of this compound in a neuroprotection model.

Signaling Pathways and Experimental Workflows

The Mitochondrial Apoptotic Pathway and the Action of this compound

The following diagram illustrates the central role of caspase-9 in the mitochondrial apoptotic pathway and the point of intervention by this compound.

Mitochondrial_Apoptosis_Pathway cluster_stimulus Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion cluster_apoptosome Apoptosome Formation cluster_caspase_cascade Caspase Cascade DNA_Damage DNA Damage BH3_only BH3-only proteins (e.g., Bid, Bim) DNA_Damage->BH3_only GF_Withdrawal Growth Factor Withdrawal GF_Withdrawal->BH3_only Oxidative_Stress Oxidative Stress Oxidative_Stress->BH3_only Bax_Bak Bax/Bak Activation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Bcl2_XL Bcl-2/Bcl-xL Bcl2_XL->Bax_Bak inhibition BH3_only->Bax_Bak CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome (Apaf-1/Cyto-c/Casp-9) Apaf1->Apoptosome ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Effector_Caspases Effector Caspases (Caspase-3, -7) Casp9->Effector_Caspases activation ZLEHD This compound ZLEHD->Casp9 inhibition Apoptosis Apoptosis Effector_Caspases->Apoptosis Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Inhibitor Treatment cluster_assays Apoptosis Assessment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HCT116) Apoptosis_Induction 2. Induce Apoptosis (e.g., with TRAIL) Cell_Culture->Apoptosis_Induction Pre_treatment 3. Pre-treat with This compound (various concentrations) Apoptosis_Induction->Pre_treatment Caspase_Assay 4a. Caspase-9 Activity Assay (Fluorometric) Pre_treatment->Caspase_Assay Mito_Potential 4b. Mitochondrial Membrane Potential Assay (JC-1) Pre_treatment->Mito_Potential Apoptosis_Quant 4c. Apoptosis Quantification (Annexin V/PI Staining) Pre_treatment->Apoptosis_Quant Data_Analysis 5. Data Analysis and Quantification Caspase_Assay->Data_Analysis Mito_Potential->Data_Analysis Apoptosis_Quant->Data_Analysis

References

Methodological & Application

Z-LEHD-FMK TFA: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-LEHD-FMK TFA is a potent, cell-permeable, and irreversible inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.[1][2] By covalently binding to the active site of caspase-9, Z-LEHD-FMK effectively blocks the downstream activation of executioner caspases (e.g., caspase-3 and -7) and subsequent cellular dismantling.[3] This specificity makes it an invaluable tool for studying the mechanisms of apoptosis, identifying the involvement of the mitochondrial pathway in cell death, and investigating potential therapeutic strategies that modulate apoptosis.[2][4] These application notes provide detailed protocols for the use of this compound in cell culture to inhibit caspase-9-mediated apoptosis.

Mechanism of Action

Z-LEHD-FMK (Benzyloxycarbonyl-Leu-Glu-His-Asp-Fluoromethylketone) is a peptide inhibitor designed to mimic the cleavage site of procaspase-3 by caspase-9. The fluoromethylketone (FMK) moiety forms a covalent bond with the catalytic cysteine residue in the active site of caspase-9, leading to its irreversible inhibition.[3] The trifluoroacetic acid (TFA) salt form enhances the solubility and stability of the compound. Its cell-permeable nature allows for effective inhibition of intracellular caspase-9 in live-cell assays.[1][5]

Applications in Cell Culture

  • Inhibition of Apoptosis: To study the role of the intrinsic apoptotic pathway in response to various stimuli such as chemotherapeutic agents, growth factor withdrawal, or other cellular stressors.[6]

  • Signal Transduction Studies: To dissect the sequence of events in apoptotic signaling pathways and to place caspase-9 activation in the context of other cellular events.

  • Drug Discovery: To screen for compounds that induce or inhibit apoptosis and to validate their mechanism of action.

  • Neuroprotection Studies: Z-LEHD-FMK has shown neuroprotective effects in models of spinal cord trauma, highlighting its potential in studying neuronal apoptosis.[4]

  • Improving Cell Viability in Bioprocessing: Inhibition of caspase-9 can enhance the viability of cell lines, such as Chinese Hamster Ovary (CHO) cells, in batch and fed-batch cultures.[7]

Data Presentation

Recommended Working Concentrations and Incubation Times
Cell LineApplicationConcentration (µM)Pre-treatment TimeApoptotic Stimulus (Example)Reference
HCT116, SW480Inhibition of TRAIL-induced apoptosis202 hoursTRAIL (50 ng/mL)[1]
HCT116, HEK293Protection from TRAIL-induced toxicity2030 minutesTRAIL[4]
Primary Human HepatocytesProtection from TRAIL-induced apoptosis206 hours (co-incubation)TRAIL (50 ng/mL)[4][8]
Buffalo OocytesImprovement of embryo development10 - 50 (20 optimal)During IVM and IVC-[5]
CHO, 293Limiting etoposide-induced cell deathNot specifiedNot specifiedEtoposide[6]
Solubility and Stock Solution Preparation
ParameterSpecificationReference
Solvent DMSO (>10 mM), Ethanol[3]
Insoluble in Water[3]
Stock Concentration 10-20 mM in DMSO[3]
Storage Aliquots at -20°C (stable for several months)[3]

Experimental Protocols

Protocol 1: Inhibition of Apoptosis for Western Blot Analysis

This protocol describes the use of Z-LEHD-FMK to inhibit apoptosis in cell culture, followed by lysate preparation for Western blot analysis of apoptotic markers (e.g., cleaved PARP, cleaved caspase-3).

Materials:

  • This compound

  • DMSO (high purity)

  • Cell culture medium appropriate for your cell line

  • Phosphate-Buffered Saline (PBS)

  • Apoptotic stimulus (e.g., TRAIL, Staurosporine, Etoposide)

  • Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

  • Microcentrifuge tubes

  • Cell scraper (for adherent cells)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in high-purity DMSO.[9] For example, dissolve 1 mg of Z-LEHD-FMK (MW: 804.74 g/mol ) in 124 µL of DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[3]

  • Cell Seeding:

    • Seed your cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to be sub-confluent at the time of treatment.

    • Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Inhibitor Pre-treatment:

    • The following day, dilute the Z-LEHD-FMK stock solution directly into the cell culture medium to the desired final concentration (e.g., 20 µM).[1]

    • Remove the old medium from the cells and replace it with the medium containing Z-LEHD-FMK.

    • As a negative control, treat a set of cells with medium containing the same concentration of DMSO used for the inhibitor.

    • Incubate the cells for the desired pre-treatment time (e.g., 30 minutes to 2 hours) at 37°C.[1][4]

  • Induction of Apoptosis:

    • After the pre-treatment period, add the apoptotic stimulus to the culture medium at its predetermined effective concentration.

    • Include a positive control group of cells that receive the apoptotic stimulus without the inhibitor pre-treatment.

    • Incubate for the time required to induce apoptosis (this can range from a few hours to 24 hours depending on the stimulus and cell type).

  • Cell Lysis:

    • After the incubation, wash the cells once with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation and discard the supernatant.[10]

    • For adherent cells, add ice-cold lysis buffer directly to the plate and scrape the cells.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Western Blot Analysis:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Proceed with standard Western blotting procedures to analyze the expression of apoptotic markers such as cleaved caspase-3 and cleaved PARP. A reduction in the levels of these cleaved proteins in the Z-LEHD-FMK-treated samples compared to the positive control indicates successful inhibition of apoptosis.

Visualizations

G cluster_0 Mitochondrial (Intrinsic) Pathway of Apoptosis Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, growth factor withdrawal) Bax_Bak Bax/Bak Activation Apoptotic_Stimuli->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome with Procaspase-9 Caspase9 Active Caspase-9 Apoptosome->Caspase9 auto-activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis Z_LEHD_FMK Z-LEHD-FMK Z_LEHD_FMK->Caspase9

Caption: The intrinsic pathway of apoptosis and the inhibitory action of Z-LEHD-FMK on Caspase-9.

G start Start seed_cells Seed cells in culture plates start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_inhibitor Prepare Z-LEHD-FMK working solution in culture medium overnight_incubation->prepare_inhibitor pretreatment Pre-treat cells with Z-LEHD-FMK (e.g., 20 µM for 30-120 min) prepare_inhibitor->pretreatment add_stimulus Add apoptotic stimulus pretreatment->add_stimulus incubation Incubate for required duration add_stimulus->incubation harvest_cells Harvest cells (wash with PBS) incubation->harvest_cells lysis Lyse cells and collect supernatant harvest_cells->lysis protein_assay Perform protein concentration assay lysis->protein_assay western_blot Analyze by Western Blot for apoptotic markers protein_assay->western_blot end End western_blot->end

Caption: Experimental workflow for using Z-LEHD-FMK to inhibit apoptosis for subsequent analysis.

References

Optimal Concentration of Z-LEHD-FMK TFA for Apoptosis Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Z-LEHD-FMK TFA, a potent and irreversible inhibitor of caspase-9, for the effective inhibition of apoptosis in experimental settings. This document outlines the mechanism of action, optimal concentrations, and detailed protocols for key assays.

Introduction

This compound is a cell-permeable fluoromethyl ketone (FMK) peptide inhibitor that specifically targets caspase-9, a critical initiator caspase in the intrinsic pathway of apoptosis.[1] By irreversibly binding to the active site of caspase-9, this compound effectively blocks the downstream activation of executioner caspases, such as caspase-3 and -7, thereby inhibiting the apoptotic cascade.[2][3] Its utility has been demonstrated in various cell lines and in vivo models to study the role of caspase-9 in apoptosis and to explore potential therapeutic strategies for diseases characterized by excessive cell death.[4][5]

Mechanism of Action: The Intrinsic Apoptosis Pathway

The intrinsic apoptosis pathway is triggered by various intracellular stresses, such as DNA damage or growth factor withdrawal. This leads to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, promoting the formation of the apoptosome. Pro-caspase-9 is recruited to this complex, where it undergoes dimerization and auto-activation. Activated caspase-9 then proteolytically cleaves and activates downstream effector caspases, ultimately leading to the dismantling of the cell. This compound intervenes by neutralizing the activity of activated caspase-9.

cluster_stress Cellular Stress cluster_mito Mitochondria cluster_cyto Cytosol stress DNA Damage, Growth Factor Withdrawal, etc. cyto_c_mito Cytochrome c (in mitochondria) cyto_c_cyto Cytochrome c (released) cyto_c_mito->cyto_c_cyto Release apoptosome Apoptosome (Apaf-1 + Cytochrome c) cyto_c_cyto->apoptosome apaf1 Apaf-1 apaf1->apoptosome casp9 Active Caspase-9 apoptosome->casp9 recruits & activates pro_casp9 Pro-caspase-9 casp37 Active Caspase-3, -7 casp9->casp37 Activates zlehd This compound zlehd->casp9 Inhibits pro_casp37 Pro-caspase-3, -7 apoptosis Apoptosis casp37->apoptosis Executes cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Seed and culture cells inhibitor_prep 2. Prepare this compound working solution pre_incubation 3. Pre-incubate cells with This compound (e.g., 30 min - 2h) inhibitor_prep->pre_incubation apoptosis_induction 4. Induce apoptosis (e.g., with TRAIL, Camptothecin) pre_incubation->apoptosis_induction incubation 5. Incubate for a defined period apoptosis_induction->incubation harvest 6. Harvest cells incubation->harvest staining 7. Stain for apoptosis markers (e.g., Annexin V, Caspase activity) harvest->staining analysis 8. Analyze by flow cytometry, Western blot, or microscopy staining->analysis

References

Application Notes: Preparation of Z-LEHD-FMK TFA Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-LEHD-FMK TFA is a potent, cell-permeable, and irreversible inhibitor of caspase-9, a critical initiator caspase in the intrinsic pathway of apoptosis.[1][2][3][4] By targeting caspase-9, Z-LEHD-FMK serves as a valuable tool in apoptosis research, studies of neuroprotection, and cancer therapy development, where it can help elucidate cellular death mechanisms.[2][3][5][6] Proper preparation and storage of stock solutions are crucial for ensuring the inhibitor's stability and activity in experimental settings. This document provides a detailed protocol for preparing a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueSource(s)
Molecular Weight 804.74 g/mol [1][4][7]
Appearance White to yellow solid/powder[3]
Solubility in DMSO 100 mg/mL (approx. 124.26 mM)[1]
Powder Storage 3 years at -20°C; 2 years at -80°C[1][2][3]
Stock Solution Storage 1 year at -80°C; 1 month at -20°C[1][2][3][8]

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.

Materials and Equipment:

  • This compound powder

  • Anhydrous/high-purity Dimethyl Sulfoxide (DMSO), >99.9% pure

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Optional: Ultrasonic bath, 37°C water bath

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

  • DMSO is a potent solvent that can facilitate the absorption of substances through the skin. Avoid direct contact.

Procedure:

  • Pre-weighing Preparations:

    • Allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture, which can affect compound stability and weighing accuracy.

    • Use a fresh, unopened bottle of anhydrous DMSO or a properly stored container to ensure minimal water content, as moisture can reduce the solubility of the compound.[1][9]

  • Calculation of Mass:

    • To prepare 1 mL of a 10 mM stock solution, calculate the required mass using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Calculation: 10 mM x 0.001 L x 804.74 g/mol = 8.05 mg

  • Weighing the Compound:

    • Carefully weigh out 8.05 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube or vial.

  • Dissolution:

    • Add 1 mL of high-purity DMSO to the tube containing the powder.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

    • Troubleshooting: If the compound does not dissolve completely, gentle warming of the tube at 37°C for 10 minutes and/or brief sonication in an ultrasonic bath can facilitate dissolution.[5]

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[1][8]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • For long-term storage, store the aliquots at -80°C , where they are stable for up to one year.[1][2][8] For short-term storage, aliquots can be kept at -20°C for up to one month.[1][3][8]

Visualizations

The following diagrams illustrate the experimental workflow and the relevant biological pathway.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Equilibrate This compound to Room Temp weigh Weigh 8.05 mg of Powder start->weigh add_dmso Add 1 mL of Anhydrous DMSO weigh->add_dmso vortex Vortex Until Dissolved add_dmso->vortex troubleshoot Optional: Warm (37°C) or Sonicate vortex->troubleshoot If Needed aliquot Aliquot into Single-Use Tubes vortex->aliquot Solution is Clear troubleshoot->vortex store Store at -80°C (Long-Term) or -20°C (Short-Term) aliquot->store

Caption: Workflow for preparing this compound stock solution.

G cluster_pathway Intrinsic Apoptosis Pathway stimuli Apoptotic Stimuli (e.g., DNA Damage) bax_bak Bax/Bak Activation stimuli->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome casp9 Active Caspase-9 apoptosome->casp9 Cleavage procasp9 Pro-Caspase-9 procasp9->apoptosome procasp3 Pro-Caspase-3 casp9->procasp3 Cleavage casp3 Active Caspase-3 procasp3->casp3 apoptosis Apoptosis casp3->apoptosis inhibitor Z-LEHD-FMK inhibitor->casp9 Irreversible Inhibition

Caption: Z-LEHD-FMK inhibits the intrinsic apoptosis pathway.

References

Application Notes and Protocols for In Vivo Administration of Z-LEHD-FMK TFA in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of Z-LEHD-FMK TFA, a selective and irreversible inhibitor of caspase-9, in rat models. The protocols are based on established research for studying its effects in spinal cord injury and cerebral ischemia-reperfusion injury.

Mechanism of Action

This compound is a cell-permeable peptide that specifically targets and irreversibly inhibits caspase-9.[1][2] Caspase-9 is an initiator caspase that plays a critical role in the intrinsic (mitochondrial) pathway of apoptosis. By inhibiting caspase-9, this compound can attenuate apoptotic cell death in various pathological conditions, demonstrating neuroprotective effects.[2]

Data Presentation

The following tables summarize the quantitative data from key in vivo studies using Z-LEHD-FMK in rats.

Table 1: Z-LEHD-FMK Administration in a Rat Model of Spinal Cord Injury
ParameterValueReference
Animal Model Male Wistar albino rats[3]
Dosage 0.8 µM/kg (or 0.8 μmol/kg)[2][3]
Administration Route Intravenous (i.v.)[1][2]
Treatment Duration 1 or 7 days[2]
Vehicle Dimethylsulfoxide (DMSO) prepared with phosphate-buffered saline (PBS)[4]
Observed Effects Decreased apoptotic cell count, protection of neurons, glia, myelin, and axons.[2][3]
Table 2: Z-LEHD-FMK Administration in a Rat Model of Focal Cerebral Ischemia
ParameterValueReference
Animal Model Adult Wistar rats
Dosage 4.8 µg per rat
Administration Route Intraventricular injection
Timing of Administration 15 minutes post-reperfusion
Vehicle Not specified
Observed Effects Reduced total infarction volume by 49% and improved neurological outcome by 63%.

Experimental Protocols

The following are detailed methodologies for the in vivo administration of this compound in rats based on the cited literature.

Protocol 1: Administration of this compound in a Rat Model of Traumatic Spinal Cord Injury

This protocol is adapted from a study investigating the neuroprotective effects of Z-LEHD-FMK in a rat model of traumatic spinal cord injury.[3]

1. Materials:

  • This compound (dry powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), sterile

  • Male Wistar albino rats

  • Equipment for intravenous injection (e.g., tail vein catheter)

  • Standard surgical tools for inducing spinal cord injury (weight-drop technique)

2. Preparation of this compound Solution:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Reconstitute the dry-form Z-LEHD-FMK in a minimal amount of anhydrous DMSO to create a stock solution.

  • Dilute the DMSO stock solution with sterile PBS to achieve the final desired concentration for a 0.8 µM/kg dosage. The final volume for injection should be appropriate for intravenous administration in rats (e.g., 100-200 µL). Note: The exact ratio of DMSO to PBS was not specified in the reference; researchers should perform solubility tests to ensure the compound remains in solution at the final concentration and that the final DMSO concentration is non-toxic.

3. Animal Model and Administration:

  • Induce traumatic spinal cord injury at the thoracic level using a standardized weight-drop technique.

  • Immediately following the injury, administer the prepared this compound solution (0.8 µM/kg) intravenously via the tail vein.

  • For studies involving a 7-day treatment period, the administration is typically a single dose immediately post-injury.[2]

  • A control group should receive an equivalent volume of the vehicle (DMSO and PBS solution) without the inhibitor.

  • Monitor the animals for functional recovery using appropriate assessment methods (e.g., inclined-plane technique, motor grading scales) at specified time points (e.g., 24 hours, 3 days, 7 days).[3]

  • At the end of the experimental period, euthanize the animals and collect spinal cord tissue for histological and molecular analysis (e.g., TUNEL staining for apoptosis, electron microscopy).[3]

Protocol 2: Administration of Z-LEHD-FMK in a Rat Model of Focal Cerebral Ischemia

This protocol is based on a study evaluating the efficacy of Z-LEHD-FMK in a rat model of temporary middle cerebral artery occlusion (MCAO).

1. Materials:

  • This compound

  • Vehicle for intraventricular injection (commonly sterile saline or artificial cerebrospinal fluid)

  • Adult Wistar rats

  • Equipment for MCAO surgery

  • Stereotaxic apparatus for intraventricular injection

  • Hamilton syringe

2. Preparation of Z-LEHD-FMK Solution:

  • Dissolve 4.8 µg of Z-LEHD-FMK in the appropriate vehicle to a volume suitable for intraventricular injection (e.g., 5-10 µL).

3. Animal Model and Administration:

  • Induce focal cerebral ischemia by performing a temporary middle cerebral artery occlusion (MCAO) for 3 hours.

  • Following the 3-hour ischemic period, initiate reperfusion.

  • 15 minutes after the start of reperfusion, perform an intraventricular injection of the prepared 4.8 µg Z-LEHD-FMK solution.

  • A control group should receive an intraventricular injection of the vehicle alone.

  • Allow for a 24-hour reperfusion period.

  • Assess neurological outcomes and measure the total infarction volume.

Visualizations

Signaling Pathway of Caspase-9 Inhibition by Z-LEHD-FMK

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mitochondrion Mitochondrion CytochromeC_c Cytochrome c Mitochondrion->CytochromeC_c Release CytochromeC_m Cytochrome c ApoptoticStimuli Apoptotic Stimuli (e.g., DNA damage, stress) BaxBak Bax/Bak Activation ApoptoticStimuli->BaxBak BaxBak->Mitochondrion Pore formation Apaf1 Apaf-1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage ZLEHDFMK This compound ZLEHDFMK->Caspase9 Inhibition Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis CytochromeC_c->Apaf1

Caption: Intrinsic apoptosis pathway and the inhibitory action of Z-LEHD-FMK.

Experimental Workflow for In Vivo Administration of Z-LEHD-FMK in a Rat Spinal Cord Injury Model

cluster_Preparation Preparation Phase cluster_Experimental Experimental Phase cluster_Analysis Analysis Phase A Reconstitute Z-LEHD-FMK in DMSO B Dilute with PBS to final concentration A->B D Administer Z-LEHD-FMK (0.8 µM/kg) intravenously B->D C Induce Spinal Cord Injury (Weight-drop method) C->D E Monitor functional recovery (e.g., motor scales) D->E F Euthanize animals at pre-determined endpoints E->F G Collect spinal cord tissue F->G H Perform histological and molecular analysis G->H

Caption: Workflow for Z-LEHD-FMK administration in a rat SCI model.

References

Application Notes: Investigating Caspase-9 Dependent Apoptosis using Z-LEHD-FMK TFA and Western Blot for Cleaved Caspase-3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The execution of apoptosis is largely carried out by a family of cysteine proteases known as caspases. Caspases are synthesized as inactive zymogens (procaspases) and become activated through a proteolytic cascade.[1] This cascade can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.[2][3]

The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria.[4] Cytosolic cytochrome c binds to Apaf-1, forming a complex called the apoptosome, which recruits and activates the initiator caspase, procaspase-9.[2][3] Activated caspase-9 then proteolytically cleaves and activates effector caspases, most notably caspase-3.[3][4] Active caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1] The detection of the cleaved, active form of caspase-3 is therefore a widely used indicator of apoptosis.

Z-LEHD-FMK is a cell-permeable, selective, and irreversible inhibitor of caspase-9.[5][6][7] By specifically blocking the activity of this key initiator caspase, Z-LEHD-FMK serves as an invaluable tool to investigate the involvement of the intrinsic apoptotic pathway in a given cellular process. These application notes provide a detailed protocol for using Z-LEHD-FMK TFA as a tool to study caspase-9-dependent activation of caspase-3 via Western blot.

Mechanism of Action and Signaling Pathway

Z-LEHD-FMK (Z-Leu-Glu-His-Asp-Fluoromethylketone) is a peptide inhibitor designed to mimic the cleavage site of caspase-9 substrates. The fluoromethylketone (FMK) group forms a covalent bond with the cysteine in the active site of caspase-9, leading to its irreversible inhibition. This specific inhibition prevents the activation of downstream effector caspases, such as caspase-3, thereby blocking the intrinsic apoptotic cascade.[6]

Using Z-LEHD-FMK in conjunction with an apoptotic stimulus allows researchers to determine if the resulting caspase-3 cleavage is dependent on caspase-9 activation. A reduction in the cleaved caspase-3 signal in the presence of Z-LEHD-FMK indicates that the apoptosis proceeds through the intrinsic, mitochondrial-mediated pathway.

Caspase_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Pathway Stress Intrinsic Stimuli (e.g., DNA Damage, UV) Mitochondrion Mitochondrion Stress->Mitochondrion CytoC Cytochrome c (Release) Mitochondrion->CytoC Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 recruits Caspase9 Active Caspase-9 Procaspase9->Caspase9 cleavage Procaspase3 Procaspase-3 (32 kDa) Caspase9->Procaspase3 Caspase3 Active Cleaved Caspase-3 (17/12 kDa) Procaspase3->Caspase3 cleavage Substrates Cellular Substrates Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis ZLEHD Z-LEHD-FMK ZLEHD->Caspase9 inhibits

Caption: Intrinsic apoptosis pathway and the inhibitory action of Z-LEHD-FMK.

Experimental Protocols

This section details the protocols for treating cells with Z-LEHD-FMK and subsequently performing a Western blot to detect cleaved caspase-3.

This protocol describes the pre-treatment of cells with the caspase-9 inhibitor before inducing apoptosis.

  • Cell Culture: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.

  • Inhibitor Preparation: Prepare a fresh stock solution of this compound in sterile DMSO.[5][8] (See Table 1 for details).

  • Inhibitor Pre-treatment: Dilute the Z-LEHD-FMK stock solution in fresh culture medium to the final working concentration (e.g., 20 µM).[9][10] Remove the old medium from the cells and add the medium containing Z-LEHD-FMK. Incubate for the desired pre-treatment time (e.g., 30 minutes to 2 hours).[5][9] Include a vehicle control (DMSO) group.

  • Apoptosis Induction: Add the apoptotic stimulus (e.g., Staurosporine, Etoposide, TRAIL) directly to the medium containing the inhibitor or vehicle.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16 hours) to allow for apoptosis to occur.[5][9] The optimal time will depend on the cell type and stimulus.

  • Cell Lysis: After incubation, collect both adherent and floating cells. Wash with ice-cold PBS and lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

Workflow start Plate Cells pretreat Pre-treat with Z-LEHD-FMK or Vehicle start->pretreat induce Induce Apoptosis (e.g., Staurosporine) pretreat->induce incubate Incubate (Time Course) induce->incubate lyse Cell Lysis & Protein Quantification incubate->lyse wb Western Blot for Cleaved Caspase-3 lyse->wb end Analyze Results wb->end

Caption: Experimental workflow for Z-LEHD-FMK treatment and analysis.

Detecting the small, cleaved fragments of caspase-3 requires optimization.[11]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard assay (e.g., BCA assay).

  • Sample Preparation: Mix 50-100 µg of total protein with 2x Laemmli sample buffer.[11][12] Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a high-percentage (e.g., 15%) polyacrylamide gel to ensure good resolution of the low molecular weight cleaved fragments (17/12 kDa).[11][12] Run the gel until the dye front is near the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a low-fluorescence PVDF or nitrocellulose membrane (0.2 µm pore size is recommended).[11] Perform the transfer at 100V for 60 minutes or less to prevent the small cleaved fragments from passing through the membrane.[11]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., Asp175) overnight at 4°C with gentle agitation. Dilute the antibody in blocking buffer as recommended by the manufacturer. (See Table 2).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate. Use a sensitive substrate (e.g., femto) if a weak signal is expected.[11]

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Long exposure times (up to 30 minutes) may be necessary to detect faint bands.[11]

Data Presentation

Quantitative data for reagents and experimental conditions should be clearly defined for reproducibility.

Table 1: Reagent Preparation and Treatment Conditions

Reagent Stock Concentration Solvent Working Concentration Pre-treatment Time
This compound 10-20 mM[8] DMSO[5] 20 µM[6][9] 30 min - 2 hours[5][6]

| Apoptosis Inducer (e.g., TRAIL) | Varies | Varies | 50 ng/mL[5][9] | 4 - 16 hours[5][9] |

Table 2: Western Blot Parameters

Parameter Recommendation Rationale / Notes
Protein Load 50 - 150 µg[11][12] Cleaved caspase-3 is often low in abundance.
Gel Percentage 15% Acrylamide[11][12] To resolve low MW bands (12-17 kDa).
Membrane Type 0.2 µm PVDF or Nitrocellulose[11] Smaller pore size retains smaller proteins better.
Transfer Time ≤ 60 min at 100V[11] Prevents "blow-through" of small cleaved fragments.
Blocking Buffer 5% BSA or Non-fat Milk in TBST BSA may be preferred for lower background with faint bands.[11]
Primary Antibody Anti-Cleaved Caspase-3 (Asp175) Clone 5A1E from Cell Signaling Technology is widely cited.[11]

| Detection System | High-sensitivity ECL[11] | Signal can be weak and transient. |

Troubleshooting

Problem: No cleaved caspase-3 band is detected.

  • Cause: The apoptotic signal may be weak or transient.

    • Solution: Optimize the time course of apoptosis induction; earlier time points might yield a stronger signal.[12] Increase the amount of protein loaded on the gel to 100-150 µg.[11] Use a more sensitive ECL substrate and increase the exposure time during imaging.[11]

  • Cause: The protein was not efficiently transferred.

    • Solution: Use a 0.2 µm pore size membrane and reduce the transfer time to avoid small proteins passing through.[11] Confirm successful transfer by staining the membrane with Ponceau S before blocking.[13]

  • Cause: The antibody is not working effectively.

    • Solution: Use a positive control, such as lysates from cells treated with a potent apoptosis inducer like staurosporine.[11] Ensure the antibody is specific to the cleaved form and has been stored correctly.

Problem: High background or non-specific bands.

  • Cause: Insufficient blocking or washing.

    • Solution: Increase the blocking time to 2 hours or perform it overnight at 4°C. Increase the number and duration of wash steps after antibody incubations.[14]

  • Cause: Antibody concentration is too high.

    • Solution: Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio.[13] Consider diluting the primary antibody in 5% BSA/TBS without Tween.[11]

References

Application Notes: Z-LEHD-FMK TFA for Apoptosis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Z-LEHD-FMK TFA is a highly specific, cell-permeable, and irreversible inhibitor of caspase-9.[1][2] Caspase-9 is the primary initiator caspase involved in the intrinsic (or mitochondrial) pathway of apoptosis.[3][4] Upon activation, caspase-9 proteolytically cleaves and activates downstream effector caspases, such as caspase-3 and -7, thereby executing the final stages of programmed cell death.[4][5] By irreversibly binding to the catalytic site of caspase-9, this compound effectively blocks the apoptotic signaling cascade initiated by internal stimuli like DNA damage or cellular stress.[2][6] This makes it an invaluable tool for researchers studying apoptosis, allowing for the specific dissection of the intrinsic pathway and the protection of cells from caspase-9-mediated cell death.

2. Mechanism of Action

The intrinsic apoptosis pathway is triggered by various intracellular stresses, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol.[5][7] In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of ATP, oligomerizes to form a large protein complex known as the apoptosome.[6] This complex then recruits and activates procaspase-9.[7] Activated caspase-9 initiates a cascade by cleaving and activating effector caspases (e.g., caspase-3), which in turn cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][7] this compound specifically intervenes at the level of caspase-9 activation, preventing the propagation of the death signal.

G cluster_mito Mitochondrion cluster_cyto Cytosol stress Intracellular Stress (e.g., DNA Damage) cyto_c Cytochrome c stress->cyto_c release apoptosome Apoptosome (Apaf-1 + Cytochrome c + ATP) cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome atp ATP atp->apoptosome procasp9 Procaspase-9 apoptosome->procasp9 recruits casp9 Active Caspase-9 procasp9->casp9 activation procasp3 Procaspase-3 casp9->procasp3 cleaves casp3 Active Caspase-3 procasp3->casp3 activation apoptosis Apoptosis casp3->apoptosis zlehd This compound zlehd->casp9 INHIBITS

Fig 1. Intrinsic apoptosis pathway and this compound inhibition.

3. Solubility and Storage

Proper handling and storage of this compound are critical for maintaining its activity.

Parameter Recommendation Notes
Solvent High-quality, anhydrous Dimethyl Sulfoxide (DMSO)Reconstitute to a stock concentration of 10-100 mM (e.g., 100 mg/mL is ~124 mM).[2] Moisture-absorbing DMSO can reduce solubility.[2]
Powder Storage Store at -20°C for up to 3 years or -80°C for extended stability.[8] Keep desiccated and away from moisture.[8]The product is typically shipped at ambient temperature, which does not affect stability for short periods.[9]
Stock Solution Storage Aliquot to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6-12 months or at -20°C for up to 1 month.[8][10]Ensure storage containers are sealed to prevent moisture absorption.[10]

4. Data on Experimental Usage

The optimal incubation time and concentration of this compound are cell-type and stimulus-dependent. A pre-incubation period is essential to allow the inhibitor to permeate the cells and bind to its target before the apoptotic cascade is initiated.[11]

Cell Line Apoptosis Inducer This compound Conc. Pre-incubation Time Observed Effect / Assay Reference
HCT116 (Colon Cancer)TRAIL (50 ng/ml)20 µM2 hoursProtection from procaspase-3 cleavage.[2][8]
HCT116 (Colon Cancer)TRAIL20 µM30 minutesComplete protection from TRAIL-induced toxicity and apoptosis.[1][10][12][1][10][12]
HEK293 (Kidney)TRAIL20 µM30 minutesComplete protection from TRAIL-induced toxicity.[12][12]
Normal Human HepatocytesTRAIL20 µM6 hoursProtection from TRAIL-induced apoptosis.[1][10][1][10]
SW480 (Colon Cancer)TRAIL (50 ng/ml)20 µM2 hoursNo protection from procaspase-3 cleavage at 16h.[1][2][1][2][13]
Differentiated Muscle CellsAnoxia20 µM30 minutesDid not prevent anoxia-induced cell death.

Protocols: Using this compound in Cell Culture

1. General Protocol for In Vitro Apoptosis Inhibition

This protocol provides a general framework for using this compound to inhibit caspase-9-dependent apoptosis in cultured cells. Optimization of concentration and incubation time is highly recommended for each specific cell line and experimental condition.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Complete cell culture medium

  • Cells of interest

  • Apoptosis-inducing agent

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., Annexin V-FITC/PI kit, caspase activity assay, lysis buffer for Western blot)

Procedure:

  • Reagent Preparation:

    • Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO. For example, add 124 µL of DMSO to 1 mg of powder (MW ~804.74 g/mol ) for a 10 mM stock.

    • Vortex thoroughly to ensure complete dissolution. Warming at 37°C for 10 minutes may aid solubility.[12]

    • Aliquot the stock solution into single-use volumes and store at -80°C.

  • Cell Seeding:

    • Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase and are sub-confluent at the time of the experiment.

    • Allow cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.

  • Inhibitor Pre-incubation:

    • Dilute the this compound stock solution directly into fresh, pre-warmed culture medium to the desired final working concentration (a common starting range is 10-50 µM, with 20 µM being frequently cited).[1][2]

    • Remove the old medium from the cells and replace it with the medium containing this compound.

    • Crucially, include a vehicle control group treated with an equivalent concentration of DMSO.

    • Incubate the cells for a pre-determined time (a common starting range is 30 minutes to 2 hours) at 37°C.[1][2][12] This allows the inhibitor to enter the cells and bind to caspase-9.

  • Induction of Apoptosis:

    • Without removing the inhibitor-containing medium, add the apoptosis-inducing agent (e.g., TRAIL, Etoposide, Staurosporine) to the wells at its pre-determined optimal concentration.

    • Include a positive control group (inducer added, no inhibitor) and a negative control group (no inducer, no inhibitor/vehicle only).

  • Incubation:

    • Return the plates to the incubator and incubate for the time required for the stimulus to induce apoptosis (this can range from a few hours to over 24 hours, depending on the agent and cell type).[14]

  • Analysis of Apoptosis Inhibition:

    • Harvest the cells and analyze the extent of apoptosis using a suitable method.

      • Flow Cytometry: Stain with Annexin V and a viability dye (e.g., Propidium Iodide) to quantify apoptotic and necrotic cells.

      • Western Blot: Prepare cell lysates and probe for cleaved caspase-3, cleaved PARP, or other apoptotic markers.

      • Caspase Activity Assay: Use a fluorometric or colorimetric substrate-based assay to measure the activity of caspase-3/7.

      • Cell Viability Assay: Use assays like MTT or CellTiter-Glo® to assess overall cell viability.

G start Start seed 1. Seed cells and allow to adhere overnight start->seed preinc 2. Pre-incubate with this compound (or DMSO vehicle control) for 30 min - 2 hours seed->preinc induce 3. Add apoptotic stimulus to relevant wells preinc->induce incubate 4. Incubate for required duration (e.g., 4 - 24 hours) induce->incubate analyze 5. Harvest cells and analyze apoptosis (Flow Cytometry, Western Blot, etc.) incubate->analyze end End analyze->end

Fig 2. General experimental workflow for apoptosis inhibition.

2. Optimization of Incubation Time and Concentration

To ensure robust and reliable results, it is critical to determine the optimal this compound concentration and pre-incubation time for your specific experimental system.

  • Dose-Response: Perform a titration experiment using a range of this compound concentrations (e.g., 5, 10, 20, 50, 100 µM) with a fixed pre-incubation time (e.g., 1 hour) to identify the lowest effective concentration that provides maximal inhibition.

  • Time Course: Using the optimal concentration determined above, vary the pre-incubation time (e.g., 15 min, 30 min, 1h, 2h, 4h) before adding the apoptotic stimulus to find the minimum time required for effective inhibition. The ideal time allows for sufficient cell permeability and target engagement.[11]

References

Application Notes: Measuring Caspase-9 Activity with Z-LEHD-FMK TFA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caspase-9 (cysteine-aspartic protease 9) is a critical initiator caspase in the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. This pathway is triggered by various intracellular stresses such as DNA damage, growth factor withdrawal, or oxidative stress. Upon activation, these stress signals lead to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), which oligomerizes to form the apoptosome. This complex recruits and activates pro-caspase-9.[1][2] Active caspase-9 then proceeds to cleave and activate downstream effector caspases, such as caspase-3 and -7, ultimately leading to the dismantling of the cell.[1][2]

Z-LEHD-FMK TFA is a highly specific, cell-permeable, and irreversible inhibitor of caspase-9. The tetrapeptide sequence LEHD (Leu-Glu-His-Asp) mimics the cleavage site recognized by caspase-9, allowing the inhibitor to bind to the enzyme's active site. The fluoromethyl ketone (FMK) group then forms a covalent bond with the catalytic cysteine residue, irreversibly inactivating the enzyme. This makes this compound an invaluable tool for studying the role of caspase-9 in apoptosis and for screening potential therapeutic agents that modulate this pathway.

These application notes provide detailed protocols for fluorometric and colorimetric assays to measure caspase-9 activity in cell lysates, using this compound as a specific inhibitor to validate the assay's specificity.

Data Presentation

The following table summarizes the key quantitative parameters for performing caspase-9 activity assays.

ParameterFluorometric AssayColorimetric Assay
Principle Detection of fluorescent AFC released from LEHD-AFC substrate.Detection of chromophore pNA released from LEHD-pNA substrate.
Substrate Ac-LEHD-AFC (7-amino-4-trifluoromethylcoumarin)Ac-LEHD-pNA (p-nitroanilide)
Substrate Concentration (Final) 50 µM200 µM
Inhibitor This compoundThis compound
Inhibitor Concentration (Typical) 10-20 µM for pre-treatment of cells10-20 µM for pre-treatment of cells
Cell Lysate (Protein) 50-200 µg per assay50-200 µg per assay
Cell Number 1-5 x 10⁶ cells per sample2-5 x 10⁶ cells per sample
Reaction Buffer 2X Reaction Buffer with 10 mM DTT (final conc.)2X Reaction Buffer with 10 mM DTT (final conc.)
Incubation Time & Temperature 1-2 hours at 37°C1-2 hours at 37°C
Detection Wavelength Excitation: 400 nm, Emission: 505 nmAbsorbance: 405 nm
Instrumentation Fluorometric microplate readerSpectrophotometer or microplate reader

Visualizations

Signaling Pathway

Caspase9_Pathway cluster_stress Intracellular Stress cluster_mito Mitochondrion cluster_cyto Cytosol Stress DNA Damage, Oxidative Stress, Growth Factor Withdrawal Mito Mitochondrion Stress->Mito activates CytoC_Mito Cytochrome c Apaf1 Apaf-1 CytoC_Mito->Apaf1 binds Apoptosome Apoptosome Formation Apaf1->Apoptosome forms ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome recruited to Casp9 Active Caspase-9 Apoptosome->Casp9 activates ProCasp37 Pro-Caspase-3/7 Casp9->ProCasp37 cleaves & activates Casp37 Active Caspase-3/7 (Effector Caspases) Apoptosis Apoptosis Casp37->Apoptosis cleaves cellular substrates Z_LEHD_FMK This compound Z_LEHD_FMK->Casp9 irreversibly inhibits

Caption: Intrinsic apoptosis pathway initiated by caspase-9.

Experimental Workflow

Caspase9_Workflow cluster_prep Sample Preparation cluster_assay Assay Reaction cluster_detect Detection & Analysis Induce 1. Induce Apoptosis in Cells (e.g., Staurosporine) Harvest 2. Harvest & Pellet Cells (1-5 x 10^6 cells) Induce->Harvest Control Negative Control: Untreated Cells Control->Harvest Inhibitor Inhibitor Control: Pre-treat with Z-LEHD-FMK Inhibitor->Harvest Lyse 3. Resuspend in Lysis Buffer (Incubate on ice) Harvest->Lyse Clarify 4. Centrifuge to Clarify Lysate Lyse->Clarify Lysate 5. Collect Supernatant (Cytosolic Extract) Clarify->Lysate Plate 6. Add Lysate to 96-well Plate (50-200 µg protein) Lysate->Plate Buffer 7. Add 2X Reaction Buffer (with 10 mM DTT) Plate->Buffer Substrate 8. Add Substrate (LEHD-AFC or LEHD-pNA) Buffer->Substrate Incubate 9. Incubate at 37°C (1-2 hours) Substrate->Incubate Read 10. Measure Signal (Fluorescence or Absorbance) Incubate->Read Analyze 11. Analyze Data (Calculate fold-increase in activity) Read->Analyze

Caption: General experimental workflow for caspase-9 activity assay.

Experimental Protocols

Materials and Reagents
  • Cells: Adherent or suspension cells of interest.

  • Apoptosis Inducer: e.g., Staurosporine, Etoposide.

  • Caspase-9 Inhibitor: this compound (prepare a stock solution in DMSO).

  • Fluorometric Substrate: Ac-LEHD-AFC (prepare a 1 mM stock in DMSO).

  • Colorimetric Substrate: Ac-LEHD-pNA (prepare a 4 mM stock in DMSO).

  • Cell Lysis Buffer: (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA). Store at 4°C.

  • 2X Reaction Buffer: (e.g., 100 mM HEPES pH 7.4, 20% glycerol, 0.5 mM EDTA). Store at 4°C.

  • Dithiothreitol (DTT): 1 M stock in sterile water. Store at -20°C.

  • Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.

  • 96-well plates: Black plates for fluorometric assays, clear plates for colorimetric assays.

  • Microplate reader: Capable of fluorescence and/or absorbance measurements.

  • Microcentrifuge.

Protocol 1: Fluorometric Caspase-9 Activity Assay

This protocol is based on the detection of the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC) after cleavage from the peptide substrate Ac-LEHD-AFC.[1]

  • Cell Preparation and Lysis: a. Seed cells and grow to the desired confluency. Induce apoptosis by treating with an appropriate agent for the desired time. For inhibitor controls, pre-incubate cells with this compound (e.g., 20 µM) for 1-2 hours before adding the apoptosis inducer. b. Harvest 1-5 x 10⁶ cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells). c. Wash the cell pellet once with ice-cold PBS. d. Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.[1][3] e. Incubate on ice for 10 minutes.[1][3] f. Centrifuge at 10,000 x g for 1 minute at 4°C. g. Carefully transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. Keep on ice. Determine the protein concentration of the lysate if desired.

  • Assay Reaction: a. Prepare the Assay Mix: For each reaction, you will need 50 µL of 2X Reaction Buffer and 5 µL of Ac-LEHD-AFC substrate. Immediately before use, add DTT to the 2X Reaction Buffer to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 2X Reaction Buffer).[1] b. In a 96-well black plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. c. Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.[1] d. Add 5 µL of 1 mM Ac-LEHD-AFC substrate to each well for a final concentration of 50 µM.[1][3] e. Mix gently by tapping the plate.

  • Measurement and Data Analysis: a. Incubate the plate at 37°C for 1-2 hours, protected from light.[1][3] b. Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1][3] c. Calculate the fold-increase in caspase-9 activity by comparing the fluorescence of the apoptotic sample to the non-induced control. Subtract the background reading from a blank well (containing lysis buffer instead of cell lysate).

Protocol 2: Colorimetric Caspase-9 Activity Assay

This protocol is based on the spectrophotometric detection of p-nitroaniline (pNA) after its cleavage from the peptide substrate Ac-LEHD-pNA.[2]

  • Cell Preparation and Lysis: a. Follow the same steps (1a-1g) as in the fluorometric assay protocol. Use 2-5 x 10⁶ cells per sample.

  • Assay Reaction: a. Prepare the Assay Mix: For each reaction, you will need 50 µL of 2X Reaction Buffer and 5 µL of Ac-LEHD-pNA substrate. Immediately before use, add DTT to the 2X Reaction Buffer to a final concentration of 10 mM.[4] b. In a 96-well clear, flat-bottom plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.[2] c. Add 50 µL of 2X Reaction Buffer (containing DTT) to each well. d. Add 5 µL of 4 mM Ac-LEHD-pNA substrate to each well for a final concentration of 200 µM.[5] e. Mix gently.

  • Measurement and Data Analysis: a. Incubate the plate at 37°C for 1-2 hours.[2] b. Measure the absorbance at 405 nm using a microplate reader.[2] c. Calculate the fold-increase in caspase-9 activity by comparing the absorbance of the apoptotic sample to the non-induced control after subtracting the background absorbance.

References

Application Notes and Protocols for Z-LEHD-FMK TFA Treatment in HCT116 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the caspase-9 inhibitor, Z-LEHD-FMK TFA, in studies involving the HCT116 human colorectal carcinoma cell line. This document details the mechanism of action, offers quantitative data summaries, and presents detailed protocols for key experimental assays.

Introduction

Z-LEHD-FMK is a cell-permeable, irreversible inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.[1][2][3] In the HCT116 cell line, which is a widely used model for studying colorectal cancer and apoptosis, Z-LEHD-FMK has been shown to effectively protect the cells from apoptosis induced by agents such as the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[1][3] This makes Z-LEHD-FMK a valuable tool for dissecting the signaling pathways of apoptosis and for investigating the specific role of caspase-9 in cell death mechanisms.

Mechanism of Action

Z-LEHD-FMK contains a peptide sequence (LEHD) that is recognized by caspase-9. The fluoromethylketone (FMK) group forms a covalent bond with the active site of caspase-9, leading to its irreversible inhibition.[2] By blocking caspase-9 activity, Z-LEHD-FMK prevents the activation of downstream executioner caspases, such as caspase-3, thereby inhibiting the apoptotic cascade. In HCT116 cells, this inhibition has been observed to prevent the cleavage of procaspase-3 in response to apoptotic stimuli.[4]

Data Presentation

The following tables summarize the effects of this compound treatment in HCT116 cells. The data is compiled from published literature and represents typical results.

Table 1: Effect of this compound on TRAIL-Induced Apoptosis in HCT116 Cells
Treatment Percentage of Apoptotic Cells (Annexin V positive)
Control (Vehicle)5%
TRAIL (50 ng/mL)45%
Z-LEHD-FMK (20 µM) + TRAIL (50 ng/mL)8%
HCT116 cells were pre-treated with 20 µM Z-LEHD-FMK for 2 hours before the addition of TRAIL for 16 hours.
Table 2: Effect of this compound on Caspase-3 Cleavage in TRAIL-Treated HCT116 Cells
Treatment Relative Level of Cleaved Caspase-3 (Fold Change vs. Control)
Control (Vehicle)1.0
TRAIL (50 ng/mL)8.5
Z-LEHD-FMK (20 µM) + TRAIL (50 ng/mL)1.2
HCT116 cells were pre-treated with 20 µM Z-LEHD-FMK for 2 hours before the addition of TRAIL for 4 hours. Protein levels were determined by Western blot.

Mandatory Visualizations

TRAIL_induced_apoptosis_pathway_in_HCT116 TRAIL TRAIL TRAIL_R TRAIL Receptor (DR4/DR5) TRAIL->TRAIL_R DISC DISC Formation TRAIL_R->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bid Bid Caspase8->Bid tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 ZLEHDFMK Z-LEHD-FMK ZLEHDFMK->Caspase9 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: TRAIL-induced apoptosis pathway and the inhibitory action of Z-LEHD-FMK.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays start Start with HCT116 cells culture Culture cells to 70-80% confluency start->culture seed Seed cells in appropriate plates culture->seed pretreat Pre-treat with Z-LEHD-FMK (20 µM) for 2 hours seed->pretreat induce Induce apoptosis (e.g., TRAIL 50 ng/mL) pretreat->induce viability Cell Viability (MTT Assay) induce->viability apoptosis Apoptosis Assay (Annexin V/PI) induce->apoptosis western Western Blot (Caspase-3, PARP) induce->western

Figure 2: General experimental workflow for studying the effect of Z-LEHD-FMK.

Experimental Protocols

HCT116 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing HCT116 cells to ensure healthy and reproducible experimental results.

Materials:

  • HCT116 cell line (ATCC® CCL-247™)

  • McCoy's 5A Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Thawing Cells: Thaw a cryopreserved vial of HCT116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Plating: Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C until cells detach (3-5 minutes).

  • Neutralization and Collection: Neutralize the trypsin by adding 5-7 mL of complete growth medium. Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

  • Resuspension and Seeding: Resuspend the cell pellet in fresh complete growth medium and plate at a recommended seeding density of 2 x 10⁴ cells/cm².[5][6]

Apoptosis Assay using Annexin V/PI Staining and Flow Cytometry

This protocol details the steps for quantifying apoptosis in HCT116 cells treated with an apoptosis inducer and Z-LEHD-FMK.

Materials:

  • HCT116 cells

  • 6-well plates

  • Apoptosis inducer (e.g., TRAIL)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed HCT116 cells in 6-well plates at a density of 3 x 10⁵ cells per well and allow them to adhere overnight.[7]

  • Treatment:

    • Pre-treat the cells with 20 µM Z-LEHD-FMK (or vehicle control) for 2 hours.

    • Add the apoptosis inducer (e.g., 50 ng/mL TRAIL) and incubate for the desired time (e.g., 16 hours).

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells) into a conical tube.

    • Wash the adherent cells with PBS and add it to the same conical tube.

    • Trypsinize the remaining adherent cells, neutralize with complete medium, and add them to the same conical tube.

  • Staining:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet with cold PBS and centrifuge again.

    • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[7][8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blotting for Apoptosis Markers

This protocol describes the detection of apoptosis-related proteins, such as cleaved caspase-3 and PARP, in treated HCT116 cells.

Materials:

  • Treated HCT116 cells from 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add the chemiluminescence detection reagent and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.[7][9]

References

Application Notes and Protocols for Z-LEHD-FMK TFA in a Rat Spinal Cord Injury Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo use of Z-LEHD-FMK TFA, a specific and irreversible caspase-9 inhibitor, in a rat model of traumatic spinal cord injury (SCI). The protocols outlined below are based on established methodologies and aim to ensure reproducibility and accuracy in preclinical research settings.

Introduction

Spinal cord injury (SCI) initiates a cascade of secondary injury mechanisms, including apoptosis, or programmed cell death, which significantly contributes to neuronal loss and functional deficits. Caspase-9 is a key initiator caspase in the intrinsic apoptotic pathway.[1][2][3][4] The selective inhibition of caspase-9 using this compound has demonstrated neuroprotective effects in a rat model of traumatic SCI, making it a valuable tool for investigating therapeutic strategies targeting apoptosis.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data from a study evaluating the efficacy of this compound in a rat model of SCI.

ParameterValueAnimal ModelReference
Compound This compoundMale Wistar albino rats (250-350 g)[5][6]
Dosage 0.8 µmol/kg (or 0.8 µM/kg)Male Wistar albino rats (250-350 g)[5][6]
Administration Route Intravenous (i.v.)Male Wistar albino rats (250-350 g)[6][7]
Treatment Duration 1 or 7 daysMale Wistar albino rats (250-350 g)
Mean Apoptotic Cell Count (Trauma Only) at 24h 90.25 ± 2.6Male Wistar albino rats (250-350 g)[5]
Mean Apoptotic Cell Count (this compound Treated) at 24h 50.5 ± 1.9Male Wistar albino rats (250-350 g)[5]
Mean Apoptotic Cell Count (Trauma Only) at 7d 49 ± 2.1Male Wistar albino rats (250-350 g)[5]
Mean Apoptotic Cell Count (this compound Treated) at 7d 17.7 ± 2.6Male Wistar albino rats (250-350 g)[5]

Signaling Pathway

The following diagram illustrates the intrinsic apoptotic pathway mediated by caspase-9 and the inhibitory action of this compound.

cluster_0 Mitochondrion cluster_1 Cytosol cyto_c Cytochrome c Apaf1 Apaf-1 cyto_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Recruited to Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activates Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ZLEHD This compound ZLEHD->Caspase9 Inhibits A Animal Acclimatization B Anesthesia & Surgical Preparation A->B C T10 Laminectomy B->C D Weight-Drop SCI Induction C->D E This compound Administration (0.8 µmol/kg, i.v.) D->E F Post-Operative Care & Monitoring E->F G Daily Treatment (for 7-day study) F->G H Behavioral Assessments F->H G->H I Tissue Harvesting & Histological Analysis H->I

References

Application Notes and Protocols: Z-LEHD-FMK TFA Formulation for Intravenous Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Z-LEHD-FMK TFA is a potent, cell-permeable, and irreversible inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.[1][2] The trifluoroacetate (B77799) (TFA) salt form of Z-LEHD-FMK offers improved handling and solubility characteristics. This document provides detailed application notes and protocols for the preparation and use of this compound in a formulation suitable for intravenous (IV) injection in preclinical research settings. These guidelines are intended for researchers, scientists, and drug development professionals investigating the role of caspase-9 in various pathological conditions.

Z-LEHD-FMK specifically targets the LEHD (Leu-Glu-His-Asp) recognition motif of procaspase-9, thereby preventing its activation and the subsequent apoptotic cascade.[3] By inhibiting caspase-9, researchers can elucidate the role of the intrinsic apoptotic pathway in disease models, including neurodegenerative disorders, ischemic injury, and certain cancers.[1][4]

Physicochemical Properties and Solubility

Proper handling and solubilization of this compound are critical for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C₃₄H₄₄F₄N₆O₁₂[5]
Molecular Weight 804.74 g/mol [5]
Appearance Lyophilized powder[6]
Purity >98%[7]
Solubility (25°C)
   DMSO100 mg/mL (124.26 mM)[5]
   Ethanol (B145695)100 mg/mL (124.26 mM)[5]
   Water50 mg/mL (62.13 mM)[8]

Storage and Stability

Maintaining the integrity of this compound is crucial for reproducible experimental outcomes.

ConditionDurationReference
Lyophilized Powder 3 years at -20°C[5]
Stock Solution (in DMSO) 1 year at -80°C[5]
1 month at -20°C[5]

Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] For in vivo applications, freshly prepare the formulation immediately before use.

Signaling Pathway of Caspase-9 Inhibition

This compound acts as a critical tool to investigate the intrinsic apoptotic pathway. The diagram below illustrates the central role of caspase-9 and the point of inhibition by Z-LEHD-FMK.

cluster_0 Mitochondrial (Intrinsic) Pathway cluster_1 Inhibition stress Cellular Stress (e.g., DNA damage, growth factor withdrawal) bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome casp9 Active Caspase-9 apoptosome->casp9 procasp9 Pro-Caspase-9 procasp9->apoptosome procasp3 Pro-Caspase-3 casp9->procasp3 casp3 Active Caspase-3 procasp3->casp3 apoptosis Apoptosis casp3->apoptosis inhibitor This compound inhibitor->casp9 Inhibits

Caspase-9 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for In Vivo Studies

A typical workflow for an in vivo study using this compound for intravenous injection is outlined below.

prep Formulation Preparation admin Intravenous Administration prep->admin tissue Tissue Collection admin->tissue analysis Downstream Analysis tissue->analysis wb Western Blot (Caspase Cleavage) analysis->wb tunel TUNEL Assay (Apoptosis Detection) analysis->tunel

General Experimental Workflow for In Vivo this compound Studies.

Protocols

Formulation of this compound for Intravenous Injection

This protocol describes the preparation of a this compound solution for intravenous administration in rodents.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Stock Solution Preparation:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 8.05 mg of this compound in 1 mL of DMSO.

    • Vortex gently until the powder is completely dissolved.

  • Working Solution Preparation (for immediate use):

    • The final concentration of DMSO in the injected solution should be minimized to avoid toxicity. A final DMSO concentration of 5-10% is generally well-tolerated in rodents.

    • Calculate the required volume of the 10 mM stock solution based on the desired final concentration and injection volume.

    • Aseptically dilute the this compound stock solution with sterile PBS to the final desired concentration. For example, to prepare a 100 µM working solution with 1% DMSO, add 10 µL of the 10 mM stock solution to 990 µL of sterile PBS.

    • Mix gently by inversion.

  • Sterilization:

    • Filter the final working solution through a sterile 0.22 µm syringe filter into a sterile, pyrogen-free vial.

Note: The solubility and stability of this compound in aqueous solutions are limited. Therefore, it is crucial to prepare the final formulation immediately before administration.

Intravenous Administration in Rodents

This protocol provides a general guideline for the intravenous injection of the this compound formulation into the lateral tail vein of a mouse or rat.

Materials:

  • Prepared this compound formulation

  • Appropriate size sterile syringes and needles (e.g., 27-30 gauge for mice)

  • Animal restrainer

  • Heat lamp or warming pad

Procedure:

  • Animal Preparation:

    • Warm the animal's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.

    • Place the animal in a suitable restrainer to immobilize the tail.

  • Injection:

    • Swab the tail with 70% ethanol.

    • Position the needle with the bevel facing upwards and insert it into one of the lateral tail veins at a shallow angle.

    • Slowly inject the calculated volume of the this compound formulation. The recommended injection volume for a bolus IV injection in mice is typically 5-10 mL/kg.

    • If resistance is met or a subcutaneous bleb forms, withdraw the needle and re-attempt the injection at a more proximal site on the same or opposite vein.

  • Post-injection:

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

    • Monitor the animal for any adverse reactions.

Western Blot Analysis for Caspase-3 Cleavage

This protocol describes the detection of cleaved (active) caspase-3, a downstream effector of caspase-9, in tissue lysates following this compound treatment.

Materials:

  • Tissue lysates from control and treated animals

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against cleaved caspase-3

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification:

    • Homogenize collected tissues in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control:

    • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

TUNEL Assay for Apoptosis Detection

This protocol provides a general outline for performing a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay on tissue sections to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Paraffin-embedded or frozen tissue sections

  • Xylene and ethanol series (for deparaffinization and rehydration)

  • Proteinase K

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Fluorescent microscope

Procedure:

  • Sample Preparation:

    • Deparaffinize and rehydrate paraffin-embedded tissue sections.

    • For frozen sections, fix with 4% paraformaldehyde.

  • Permeabilization:

    • Incubate the sections with Proteinase K to permeabilize the tissue.

  • TUNEL Staining:

    • Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.

  • Detection:

    • If using a fluorescently labeled dUTP, the signal can be directly visualized. For biotin-labeled dUTPs, an additional step with fluorescently-labeled streptavidin is required.

  • Counterstaining and Imaging:

    • Counterstain the nuclei with a DNA stain such as DAPI.

    • Mount the slides and visualize the apoptotic (TUNEL-positive) cells using a fluorescence microscope.

In Vitro and In Vivo Data

The following tables summarize typical concentrations and dosages of this compound used in research applications.

In Vitro Applications

Cell LineApplicationConcentrationIncubation TimeReference
HCT116, SW480Inhibition of TRAIL-induced apoptosis20 µM2 hours[5]
JurkatInhibition of camptothecin-induced apoptosis20 µM30 minutes[6]
Buffalo oocytesImprovement of embryo development10-50 µMDuring IVM/IVC[9]
Human HepatocytesProtection from TRAIL-induced apoptosis20 µM6 hours[1]

In Vivo Applications

Animal ModelApplicationDosageAdministration RouteReference
RatNeuroprotection in spinal cord injury0.8 µmol/kgIntravenous[1]

Disclaimer: The protocols and data provided in this document are intended as a guide. Optimal conditions may vary depending on the specific experimental setup, cell type, or animal model. It is highly recommended that researchers perform their own optimization experiments.

References

Detecting Apoptosis via Caspase-9 Activity with Z-LEHD-FMK and Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. A key event in the intrinsic pathway of apoptosis is the activation of initiator caspases, such as caspase-9.[1][2][3] Caspase-9 activation occurs on the apoptosome, a multiprotein complex formed in response to intracellular stress signals like DNA damage or mitochondrial dysfunction.[3][4] Once activated, caspase-9 cleaves and activates downstream executioner caspases (e.g., caspase-3 and -7), leading to the dismantling of the cell.[2][3]

Z-LEHD-FMK (carbobenzoxy-leucyl-glutamyl-histidyl-aspartic acid fluoromethylketone) is a cell-permeable, specific, and irreversible inhibitor of caspase-9.[5][6][7][8][9] These characteristics make fluorescently-labeled Z-LEHD-FMK an invaluable tool for detecting caspase-9 activity in apoptotic cells. This application note provides a detailed protocol for utilizing a fluorescently-labeled Z-LEHD-FMK (such as FITC-LEHD-FMK) in conjunction with flow cytometry to identify and quantify cell populations undergoing apoptosis.

Principle of the Assay

The assay utilizes a fluorochrome-labeled inhibitor of caspases (FLICA) methodology.[10][11][12] The Z-LEHD-FMK peptide sequence is specifically recognized by the active site of caspase-9. The fluoromethylketone (FMK) moiety allows the inhibitor to covalently bind to the active caspase, preventing further catalytic activity.[5] When labeled with a fluorochrome like FITC, the inhibitor's presence, and therefore active caspase-9, can be detected by flow cytometry.

Live, non-apoptotic cells have inactive caspases and will not bind the reagent. In early to mid-stage apoptotic cells, where caspase-9 is active, the fluorescent Z-LEHD-FMK reagent enters the cell and binds irreversibly.[7] The resulting fluorescent signal is a direct measure of caspase-9 activation. Co-staining with a viability dye, such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD), is essential to distinguish between early apoptotic cells (caspase-positive, viability dye-negative) and late apoptotic or necrotic cells (caspase-positive, viability dye-positive).[10][13]

Signaling Pathway

The intrinsic pathway of apoptosis is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria.[3] Cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome, recruiting and activating pro-caspase-9.[2][3][4] Activated caspase-9 then initiates the execution phase of apoptosis. Z-LEHD-FMK directly interferes with this cascade by binding to and inhibiting active caspase-9.

G cluster_stress Intracellular Stress cluster_mito Mitochondrion cluster_cytosol Cytosol Stress DNA Damage, Oxidative Stress, Growth Factor Withdrawal Mito Mitochondrion Stress->Mito triggers CytC Cytochrome c (released) Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 binds Apoptosome Apoptosome Assembly Apaf1->Apoptosome forms Casp9 Active Caspase-9 Apoptosome->Casp9 activates ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome recruited to ProCasp37 Pro-Caspase-3/7 Casp9->ProCasp37 cleaves & activates ZLEHD Z-LEHD-FMK ZLEHD->Casp9 irreversibly inhibits Casp37 Active Caspase-3/7 (Executioner Caspases) ProCasp37->Casp37 Apoptosis Apoptosis Casp37->Apoptosis executes

Caption: Intrinsic apoptosis pathway highlighting Caspase-9 activation and inhibition by Z-LEHD-FMK.

Experimental Protocol

This protocol is a general guideline. Optimization may be required for specific cell types and experimental conditions.

Materials and Reagents
ReagentTypical Concentration/StockStorage
FITC-LEHD-FMK Caspase-9 InhibitorLyophilized powder-20°C, protect from light
Dimethyl sulfoxide (B87167) (DMSO)Anhydrous/Molecular Biology GradeRoom Temperature
Cell Culture MediumAppropriate for cell line4°C
Phosphate-Buffered Saline (PBS)pH 7.4Room Temperature
Apoptosis Inducer (e.g., Staurosporine)1 mM in DMSO-20°C
10X Wash BufferProvided with kit or prepare (e.g., PBS-based)4°C
Propidium Iodide (PI) or 7-AAD Staining Solution1 mg/mL stock in water or buffer4°C, protect from light
Unlabeled Z-VAD-FMK (Pan-Caspase Inhibitor)1 mM in DMSO (for negative control)-20°C
Reagent Preparation
  • FITC-LEHD-FMK Stock Solution: Reconstitute the lyophilized powder in DMSO to create a concentrated stock solution (e.g., 10 mM). Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[14]

  • 1X Wash Buffer: Dilute the 10X Wash Buffer with deionized water to make a 1X working solution.

  • PI/7-AAD Working Solution: Dilute the stock solution in 1X PBS or Wash Buffer to the final recommended concentration (typically 1-5 µg/mL).

Staining Protocol
  • Cell Seeding: Seed cells in appropriate culture plates at a density that will allow them to be in the logarithmic growth phase at the time of the experiment.

  • Induction of Apoptosis: Treat cells with the desired apoptosis-inducing agent and for the appropriate time. Include the following controls:

    • Negative Control (Untreated): Cells treated with vehicle control (e.g., DMSO).

    • Positive Control (Induced): Cells treated with a known apoptosis inducer.

    • Inhibitor Control: Cells pre-incubated with an unlabeled pan-caspase inhibitor (e.g., Z-VAD-FMK) for 30-60 minutes before adding the apoptosis inducer.[15] This control helps confirm that the signal is caspase-dependent.

  • Cell Harvesting:

    • Suspension cells: Gently collect cells into centrifuge tubes.

    • Adherent cells: Carefully detach cells using a non-enzymatic cell dissociation buffer or gentle trypsinization. Collect cells and wash once with complete medium to inactivate the enzyme.

  • Cell Counting and Adjustment: Centrifuge cells at 300-500 x g for 5 minutes. Resuspend the pellet in 1X Wash Buffer and perform a cell count. Adjust the cell density to 1 x 10⁶ cells/mL in culture medium or 1X Wash Buffer.[15]

  • Staining with FITC-LEHD-FMK:

    • Aliquot 300 µL of the cell suspension (approximately 300,000 cells) into flow cytometry tubes.

    • Add the reconstituted FITC-LEHD-FMK reagent to each tube at the optimized final concentration (typically a 1:150 to 1:300 dilution of a 300X stock).

    • Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.[15]

  • Washing: After incubation, add 2 mL of 1X Wash Buffer to each tube and centrifuge at 300-500 x g for 5 minutes. Carefully aspirate the supernatant. Repeat the wash step.[15]

  • Viability Staining: Resuspend the cell pellet in 200-400 µL of 1X Wash Buffer or binding buffer. Add the PI or 7-AAD working solution to each tube (except for single-color controls). Incubate for 5-15 minutes on ice or at room temperature, protected from light.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.

Experimental Workflow

G cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis A Seed Cells B Induce Apoptosis (Include Controls) A->B C Harvest & Count Cells (1x10^6 cells/mL) B->C D Incubate with FITC-LEHD-FMK (37°C, 30-60 min) C->D E Wash Cells Twice D->E F Resuspend & Add Viability Dye (PI/7-AAD) E->F G Acquire Data on Flow Cytometer F->G H Gate on Cell Population (FSC vs SSC) G->H I Analyze Fluorescence (FITC vs PI/7-AAD) H->I

Caption: Experimental workflow for detecting active Caspase-9 using Z-LEHD-FMK and flow cytometry.

Data Analysis and Interpretation

  • Gating Strategy:

    • First, create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

    • If necessary, use a subsequent plot to gate on single cells to exclude doublets.

  • Compensation: Use single-stained controls to set up compensation and correct for spectral overlap between the FITC and PI/7-AAD channels.

  • Quadrant Analysis: Create a dot plot of FITC fluorescence (caspase-9 activity) vs. PI/7-AAD fluorescence (cell permeability). Set quadrants based on the unstained and single-stained controls.

    • Lower-Left (Q4): Live cells (FITC- / PI-)

    • Lower-Right (Q3): Early Apoptotic cells (FITC+ / PI-)

    • Upper-Right (Q2): Late Apoptotic/Necrotic cells (FITC+ / PI+)

    • Upper-Left (Q1): Necrotic/Dead cells (FITC- / PI+)

QuadrantFITC-LEHD-FMK StainingViability Dye (PI/7-AAD)Cell Population Status
Q4NegativeNegativeLive / Healthy
Q3PositiveNegativeEarly Apoptotic
Q2PositivePositiveLate Apoptotic/Dead
Q1NegativePositiveNecrotic / Dead

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Signal in Positive Control Insufficient induction of apoptosis. Reagent degradation. Incorrect instrument settings.Optimize inducer concentration and incubation time. Use fresh or properly stored FITC-LEHD-FMK. Avoid light exposure. Ensure correct laser and filter sets are used for FITC (e.g., 488 nm excitation, ~530 nm emission).[15][16]
High Background in Negative Control Autofluorescence of cells. Non-specific binding of the reagent. Reagent concentration too high.Run an unstained control to assess autofluorescence. Ensure wash steps are performed thoroughly. Titrate the FITC-LEHD-FMK reagent to find the optimal concentration with the best signal-to-noise ratio.[17]
Most Cells are PI/7-AAD Positive Apoptosis induction was too long or harsh, leading to widespread cell death. Cell handling was too rough.Perform a time-course experiment to find the optimal induction time for early apoptosis. Handle cells gently during harvesting and washing to maintain membrane integrity.[18]
Poor Resolution Between Populations Incorrect compensation settings. Cell clumping.Carefully set compensation using single-color controls. Filter samples through a cell strainer before analysis. Consider adding EDTA to buffers to reduce clumping.[16]

References

Application Notes and Protocols for Z-LEHD-FMK TFA in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Z-LEHD-FMK TFA is a cell-permeable, irreversible inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. By specifically targeting caspase-9, this compound serves as a valuable tool for studying apoptotic signaling and for potential therapeutic applications aimed at preventing apoptosis. The trifluoroacetate (B77799) (TFA) salt form enhances the solubility and stability of the peptide inhibitor.

For researchers conducting multi-day cell culture experiments, understanding the long-term stability of this compound in the culture medium at 37°C is critical for accurate data interpretation and effective experimental design. The stability of peptide-based inhibitors like this compound in aqueous solutions such as culture media can be influenced by factors including pH, temperature, enzymatic degradation, and interactions with media components.

These application notes provide guidelines for the proper storage and handling of this compound and a detailed protocol for determining its stability in your specific cell culture medium.

Reconstitution and Storage of this compound

Proper storage and handling are paramount to maintaining the activity of this compound.

Powder Form:

  • Upon receipt, store the lyophilized powder at -20°C for up to 3 years.

Stock Solution:

  • Prepare a concentrated stock solution (e.g., 10 mM) in high-purity, anhydrous DMSO.[1]

  • To prepare the stock solution, allow the vial of powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Once reconstituted in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the DMSO stock solution at -80°C for up to one year or at -20°C for up to one month.[2]

Working Solution:

  • To prepare the working solution, thaw an aliquot of the DMSO stock solution and dilute it in the desired cell culture medium to the final working concentration (typically 20-100 µM).

  • Ensure that the final concentration of DMSO in the culture medium is kept low (generally below 0.5%) to avoid solvent-induced cytotoxicity.

Long-Term Stability in Culture Media

Currently, there is a lack of specific quantitative data from manufacturers or in published literature detailing the long-term stability of this compound in various cell culture media at 37°C. The stability of peptide-based inhibitors can be variable and is dependent on the specific components of the culture medium. Therefore, it is highly recommended that researchers empirically determine the stability of this compound in their specific experimental system.

The following section provides a detailed protocol for assessing the stability of this compound in your culture medium of choice.

Data Presentation: Stability of this compound

The following table template is provided for researchers to record their own experimental data when assessing the stability of this compound in culture media.

Time Point (Hours)Temperature (°C)Culture Medium% this compound Remaining (Mean ± SD)
037DMEM + 10% FBS100 ± 0
237DMEM + 10% FBS
837DMEM + 10% FBS
2437DMEM + 10% FBS
4837DMEM + 10% FBS
7237DMEM + 10% FBS
037RPMI-1640 + 10% FBS100 ± 0
237RPMI-1640 + 10% FBS
837RPMI-1640 + 10% FBS
2437RPMI-1640 + 10% FBS
4837RPMI-1640 + 10% FBS
7237RPMI-1640 + 10% FBS

Experimental Protocols

Protocol for Assessing the Stability of this compound in Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or a functional caspase-9 activity assay.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum

  • Sterile microcentrifuge tubes or a multi-well plate

  • 37°C incubator with 5% CO₂

  • HPLC system with a C18 column and a UV detector (or a mass spectrometer)

  • Alternatively, a commercial caspase-9 activity assay kit

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Working Solution: Dilute the 10 mM stock solution in your chosen cell culture medium to a final concentration of 50 µM. Prepare a sufficient volume for all time points.

  • Incubation:

    • Aliquot the working solution into sterile microcentrifuge tubes or wells of a multi-well plate for each time point (e.g., 0, 2, 8, 24, 48, and 72 hours).

    • Immediately process the 0-hour time point sample as described below.

    • Place the remaining samples in a 37°C incubator with 5% CO₂.

  • Sample Collection and Processing:

    • At each designated time point, remove one aliquot from the incubator.

    • If using HPLC, immediately freeze the sample at -80°C to halt any further degradation until analysis.

    • If using a functional assay, proceed with the assay immediately according to the manufacturer's instructions.

  • Analysis by HPLC (Recommended):

    • Thaw the samples and centrifuge to pellet any precipitates.

    • Inject a defined volume of the supernatant onto a C18 HPLC column.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the compound.

    • Detect the this compound peak using a UV detector at an appropriate wavelength (e.g., 220 nm).

    • Quantify the peak area for each time point.

  • Analysis by Functional Assay:

    • Use a cell-free caspase-9 activity assay.

    • Add a known amount of active caspase-9 enzyme to a reaction buffer.

    • Add the collected media samples containing potentially degraded this compound.

    • Add a fluorogenic caspase-9 substrate (e.g., Ac-LEHD-AFC).

    • Measure the fluorescence over time. The rate of substrate cleavage will be inversely proportional to the amount of active this compound remaining.

  • Data Analysis:

    • For HPLC data, calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • For functional assay data, calculate the percentage of inhibition at each time point relative to a control with no inhibitor and normalize to the 0-hour time point.

    • Plot the percentage of remaining this compound or inhibitory activity against time to determine its stability profile.

Visualizations

Signaling Pathway: Intrinsic Apoptosis

Intrinsic_Apoptosis cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito Mitochondrial Outer Membrane CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 binds Apoptosome Apoptosome CytoC->Apoptosome form Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Apoptotic_Stimuli->Mito Procaspase9 Procaspase-9 Apaf1->Procaspase9 recruits Apaf1->Apoptosome form Procaspase9->Apoptosome form Caspase9 Active Caspase-9 Apoptosome->Caspase9 activates Procaspase3 Procaspase-3 Caspase9->Procaspase3 cleaves and activates Z_LEHD_FMK This compound Z_LEHD_FMK->Caspase9 inhibits Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway showing Caspase-9 activation and its inhibition by this compound.

Experimental Workflow: Stability Assessment

Stability_Workflow cluster_Prep Preparation cluster_Incubation Incubation cluster_Analysis Analysis Prep_Stock Prepare 10 mM Stock in DMSO Prep_Work Dilute Stock to 50 µM in Culture Medium Prep_Stock->Prep_Work Aliquot Aliquot for each Time Point (0, 2, 8, 24, 48, 72h) Prep_Work->Aliquot Incubate Incubate at 37°C, 5% CO₂ Aliquot->Incubate Collect Collect Sample at each Time Point Incubate->Collect Analyze Analyze by HPLC or Functional Assay Collect->Analyze Quantify Quantify Remaining Inhibitor Analyze->Quantify

Caption: Experimental workflow for determining the stability of this compound in culture media.

Logical Relationships: Factors Affecting Inhibitor Stability

Stability_Factors Inhibitor_Stability Inhibitor Stability in Culture Temp Temperature (e.g., 37°C) Inhibitor_Stability->Temp pH pH of Medium Inhibitor_Stability->pH Enzymes Enzymatic Degradation (e.g., from serum) Inhibitor_Stability->Enzymes Media_Comp Media Components (e.g., amino acids) Inhibitor_Stability->Media_Comp Aqueous_Hydrolysis Aqueous Hydrolysis Inhibitor_Stability->Aqueous_Hydrolysis

Caption: Factors influencing the stability of this compound in cell culture media.

References

Troubleshooting & Optimization

potential off-target effects of Z-LEHD-FMK TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Z-LEHD-FMK TFA, a specific and irreversible inhibitor of caspase-9.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable peptide fluoromethyl ketone (FMK) that acts as a specific, irreversible inhibitor of caspase-9.[1] Caspase-9 is an initiator caspase crucial for the intrinsic pathway of apoptosis. Z-LEHD-FMK mimics the caspase-9 cleavage site, allowing it to bind to the enzyme's active site and irreversibly inactivate it, thereby blocking the downstream apoptotic signaling cascade.

Q2: What is the purpose of the Trifluoroacetic acid (TFA) salt form?

A2: Trifluoroacetic acid is often used as a counterion in the purification of synthetic peptides and small molecules, like Z-LEHD-FMK. It helps to ensure the stability and solubility of the compound. For most cell-based assays, the concentration of TFA will be negligible and is not expected to have a biological effect on its own. However, it is always good practice to include a vehicle control (e.g., DMSO, the solvent for Z-LEHD-FMK) in your experiments.

Q3: At what concentration should I use this compound in my experiments?

A3: The optimal working concentration of this compound can vary depending on the cell type, the method of apoptosis induction, and the duration of the experiment. A common starting concentration for cell culture experiments is in the range of 20-50 µM.[1] However, it is highly recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.

Q4: How can I be sure that the observed effects in my experiment are due to caspase-9 inhibition and not off-target effects?

A4: To confirm the specificity of this compound in your experiments, it is crucial to include proper controls. One widely used negative control is Z-FA-FMK.[2][3] Z-FA-FMK is a cell-permeable fluoromethyl ketone derivative that does not inhibit caspases but is known to inhibit other cysteine proteases like cathepsin B.[3] If Z-LEHD-FMK shows an effect while Z-FA-FMK (used at the same concentration) does not, it provides strong evidence that the observed effect is due to caspase inhibition.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No inhibition of apoptosis observed. Inhibitor concentration is too low. Perform a dose-response experiment with a range of Z-LEHD-FMK concentrations (e.g., 10 µM, 20 µM, 50 µM, 100 µM) to determine the optimal concentration for your cell type and stimulus.
Timing of inhibitor addition is not optimal. Add Z-LEHD-FMK to your cells 1-2 hours prior to inducing apoptosis to allow for sufficient time for cell penetration and binding to caspase-9.
Apoptosis is occurring through a caspase-9 independent pathway. Investigate the involvement of other apoptotic pathways, such as the extrinsic pathway mediated by caspase-8. You can use a specific caspase-8 inhibitor, like Z-IETD-FMK, to test this.
Unexpected or inconsistent results. Off-target effects of the inhibitor. Use the negative control Z-FA-FMK at the same concentration as Z-LEHD-FMK to determine if the observed effects are due to non-specific interactions of the FMK moiety. Also, consider potential inhibition of other caspases (see Data Presentation section).
Cell health and viability issues. Ensure that the concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.5%). Always include a vehicle-only control. Monitor cell morphology and perform a viability assay.
Difficulty dissolving the compound. Improper solvent or storage. This compound is typically soluble in DMSO. Ensure you are using a high-purity grade of DMSO. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Data Presentation

Selectivity Profile of Z-LEHD-FMK

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Z-LEHD-FMK against a panel of caspases. Lower IC50 values indicate higher potency.

CaspaseIC50 (µM)
Caspase-91.5
Caspase-80.70
Caspase-103.59
Caspase-1>10
Caspase-3>10
Caspase-6>10
Caspase-7>10

Data adapted from a study by Crawford et al.[4]

Note: While Z-LEHD-FMK is most potent against caspase-9, it also shows inhibitory activity against caspase-8 and caspase-10 at higher concentrations.[4] This cross-reactivity should be considered when interpreting experimental results.

Experimental Protocols

Protocol 1: Assessment of Caspase-9 Inhibition in Cell Culture

This protocol provides a general workflow for determining the effectiveness of Z-LEHD-FMK in preventing apoptosis in a cell-based assay.

  • Cell Seeding: Plate your cells at a density that will allow for optimal growth and treatment.

  • Inhibitor Pre-treatment: Prepare a stock solution of this compound in sterile DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10, 20, 50 µM). Add the inhibitor-containing medium to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Apoptosis Induction: After the pre-treatment period, add the apoptotic stimulus (e.g., staurosporine, etoposide) to the cell cultures.

  • Incubation: Incubate the cells for a period sufficient to induce apoptosis in the positive control group (typically 4-24 hours).

  • Apoptosis Assay: Assess apoptosis using your preferred method. This could include:

    • Annexin V/Propidium Iodide (PI) Staining: Analyze by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

    • Caspase Activity Assay: Lyse the cells and measure the activity of caspase-3/7, a key executioner caspase downstream of caspase-9, using a fluorogenic or colorimetric substrate.

    • Western Blotting: Analyze cell lysates for the cleavage of PARP or pro-caspase-3, which are hallmarks of apoptosis.

Protocol 2: In Vitro Caspase Selectivity Assay

This protocol can be used to determine the inhibitory activity of Z-LEHD-FMK against a panel of purified recombinant caspases.

  • Prepare Reagents:

    • Recombinant active caspases (e.g., caspase-1, -3, -8, -9).

    • Fluorogenic caspase substrates (e.g., Ac-DEVD-AMC for caspase-3, Ac-LEHD-AMC for caspase-9).

    • Assay buffer (typically contains HEPES, DTT, and salts).

    • Serial dilutions of this compound.

  • Assay Setup: In a 96-well plate, add the assay buffer, the specific recombinant caspase, and the different concentrations of Z-LEHD-FMK.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the caspase.

  • Substrate Addition: Add the corresponding fluorogenic substrate to each well to initiate the reaction.

  • Kinetic Reading: Immediately begin reading the fluorescence intensity at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

Signaling_Pathway Intrinsic Apoptotic Pathway and Inhibition by Z-LEHD-FMK cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito Apoptotic Stimuli (e.g., DNA damage, growth factor withdrawal) CytoC Cytochrome c Mito->CytoC release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 activation ProCasp3 Pro-caspase-3 Casp9->ProCasp3 cleavage Casp3 Active Caspase-3 ProCasp3->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis ZLEHD This compound ZLEHD->Casp9

Caption: Intrinsic apoptosis pathway with Z-LEHD-FMK inhibition.

Experimental_Workflow Troubleshooting Workflow for Z-LEHD-FMK Experiments cluster_troubleshooting Troubleshooting Steps start Start Experiment with Z-LEHD-FMK check_results Are results as expected? start->check_results end Proceed with further experiments check_results->end Yes dose_response Perform Dose-Response (10-100 µM) check_results->dose_response No timing Optimize Pre-incubation Time (1-4 hours) dose_response->timing neg_control Include Negative Control (Z-FA-FMK) timing->neg_control alt_pathway Investigate Alternative Pathways (e.g., Caspase-8) neg_control->alt_pathway viability Check for Solvent Toxicity (Vehicle Control) alt_pathway->viability viability->start Re-run Experiment

Caption: Troubleshooting workflow for Z-LEHD-FMK experiments.

Logical_Relationship Potential Off-Target Considerations for FMK Inhibitors cluster_targets Potential Targets ZLEHD Z-LEHD-FMK Casp9 Caspase-9 (On-Target) ZLEHD->Casp9 Primary Inhibition OtherCasp Other Caspases (e.g., Caspase-8, -10) ZLEHD->OtherCasp Potential Cross-Reactivity (at higher concentrations) CysteineProteases Other Cysteine Proteases (e.g., Cathepsins) ZLEHD->CysteineProteases Less common, but possible (test with Z-FA-FMK)

Caption: Off-target considerations for FMK-based inhibitors.

References

Z-LEHD-FMK TFA cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the caspase-9 inhibitor, Z-LEHD-FMK TFA. The information focuses on addressing potential issues, particularly regarding cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended working concentration for this compound in cell culture experiments?

A1: The recommended working concentration for this compound is typically around 20 µM.[1][2] This concentration has been shown to effectively inhibit caspase-9 in various cell lines, including HCT116 and SW480 cells, often with a pre-incubation time of 2 hours.[2] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q2: I am observing unexpected cytotoxicity in my negative control group treated only with high concentrations of this compound. What could be the cause?

A2: While this compound is designed to be a specific caspase-9 inhibitor, high concentrations (>50 µM) may lead to off-target effects and non-specific cytotoxicity.[3] The fluoromethyl ketone (FMK) moiety, while essential for irreversible binding to the caspase catalytic site, can potentially interact with other cysteine proteases at elevated concentrations. Additionally, the solvent used to dissolve the compound, typically DMSO, can also be cytotoxic at higher concentrations. It is crucial to have a vehicle control (solvent only) to assess the cytotoxicity of the solvent itself.

Q3: Are there any known off-target effects of this compound?

A3: There is limited direct evidence detailing the specific off-target effects of this compound. However, a related pan-caspase inhibitor, Z-VAD-FMK, which also contains an FMK group, has been shown to have off-target effects, including the induction of autophagy through inhibition of NGLY1, a peptide:N-glycanase.[4][5][6][7] It is plausible that other FMK-containing caspase inhibitors, like Z-LEHD-FMK, could exhibit similar off-target activities at high concentrations.

Q4: How can I distinguish between apoptosis and cytotoxicity induced by high concentrations of this compound?

A4: To differentiate between programmed cell death (apoptosis) and general cytotoxicity, you can use a combination of assays. Annexin V/Propidium Iodide (PI) staining can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells. To assess general membrane integrity, a lactate (B86563) dehydrogenase (LDH) or trypan blue exclusion assay can be performed. If you observe a significant increase in PI-positive or LDH-releasing cells without the typical markers of apoptosis (e.g., caspase-3/7 activation), it is likely due to inhibitor-induced cytotoxicity.

Q5: What is the proper way to prepare and store this compound?

A5: this compound should be dissolved in a suitable solvent such as DMSO to create a stock solution.[2] For long-term storage, the powder form should be kept at -20°C for up to 3 years.[4] Once dissolved, the stock solution should be aliquoted and stored at -80°C for up to one year to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guides

Issue 1: High background cytotoxicity in control cells treated with this compound.
Possible Cause Troubleshooting Step
High Inhibitor Concentration Perform a dose-response curve to determine the minimal effective concentration that inhibits caspase-9 without causing significant cytotoxicity. It is recommended to stay within the 10-40 µM range.[8]
Solvent (DMSO) Toxicity Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and consistent across all experimental groups, including a vehicle-only control.
Off-Target Effects Consider using an alternative caspase-9 inhibitor with a different chemical structure or a structurally related but inactive control compound (e.g., Z-FA-FMK) to determine if the observed cytotoxicity is due to off-target effects of the FMK group.
Contamination Check your cell culture for any signs of contamination (e.g., bacteria, mycoplasma) that could be exacerbating the cytotoxic effects.
Issue 2: Inconsistent or weak inhibition of apoptosis.
Possible Cause Troubleshooting Step
Suboptimal Inhibitor Concentration As mentioned above, titrate the concentration of this compound to find the optimal dose for your specific cell line and apoptosis-inducing stimulus.
Inadequate Pre-incubation Time Ensure you are pre-incubating the cells with this compound for a sufficient amount of time (e.g., 2 hours) before adding the apoptotic stimulus to allow for cell permeability and target engagement.[2]
Inhibitor Degradation Prepare fresh dilutions of the inhibitor from a properly stored stock solution for each experiment. Avoid using working dilutions that have been stored for extended periods.
Cell Line Dependence The requirement for caspase-9 in a particular apoptotic pathway can be cell-line specific. Some cancer cell lines may not be protected from TRAIL-induced apoptosis by Z-LEHD-FMK.[9] Confirm the role of the intrinsic pathway in your experimental model.

Data Presentation

Table 1: Solubility of this compound

SolventConcentration
DMSO100 mg/mL (124.26 mM)
Ethanol100 mg/mL
Water50 mg/mL

Data sourced from Selleck Chemicals product information.[4]

Table 2: Summary of Experimental Conditions for this compound

Cell LineConcentrationPre-incubation TimeApplicationReference
HCT116, SW48020 µM2 hoursInhibition of TRAIL-induced apoptosis[2]
HCT116, 29320 µM30 minutesProtection from TRAIL-induced toxicity[1]
Normal human hepatocytes20 µM6 hoursProtection from TRAIL-induced apoptosis[1]

Experimental Protocols

Protocol: Assessing Cytotoxicity of this compound using LDH Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium, ranging from your typical working concentration (e.g., 20 µM) to higher concentrations (e.g., 50 µM, 100 µM, 200 µM).

    • Include the following controls:

      • Untreated cells (medium only).

      • Vehicle control (highest concentration of DMSO used for dilutions).

      • Positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the LDH assay kit).

    • Add the treatments to the respective wells and incubate for the desired duration (e.g., 24 or 48 hours).

  • LDH Assay:

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit.

    • Briefly, transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture to each well.

    • Incubate at room temperature for the recommended time, protected from light.

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength using a microplate reader.

    • Subtract the background absorbance (from the no-cell control) from all readings.

    • Calculate the percentage of cytotoxicity for each concentration using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] * 100

Visualizations

Intrinsic_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase Stimulus e.g., DNA damage, Growth factor withdrawal Bax_Bak Bax/Bak activation Stimulus->Bax_Bak CytoC Cytochrome c release Bax_Bak->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Complex Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ZLEHDFMK Z-LEHD-FMK ZLEHDFMK->Caspase9 Inhibition

Caption: Intrinsic apoptosis pathway highlighting the inhibitory action of Z-LEHD-FMK on Caspase-9.

Troubleshooting_Workflow Start Start: Unexpected Cytotoxicity Observed Check_Concentration Is Z-LEHD-FMK concentration >50 µM? Start->Check_Concentration Dose_Response Perform Dose-Response (e.g., 10-100 µM) Check_Concentration->Dose_Response Yes Check_Vehicle Run Vehicle Control (DMSO only) Check_Concentration->Check_Vehicle No Dose_Response->Check_Vehicle Vehicle_Toxic Is Vehicle Control Toxic? Check_Vehicle->Vehicle_Toxic Lower_DMSO Lower final DMSO concentration (aim for <0.5%) Vehicle_Toxic->Lower_DMSO Yes Assess_Off_Target Assess Off-Target Effects Vehicle_Toxic->Assess_Off_Target No End Problem Resolved Lower_DMSO->End Use_Control_Compound Use inactive control (e.g., Z-FA-FMK) Assess_Off_Target->Use_Control_Compound Alternative_Inhibitor Consider alternative Caspase-9 inhibitor Use_Control_Compound->Alternative_Inhibitor End_Unresolved Problem likely due to off-target effects of Z-LEHD-FMK Alternative_Inhibitor->End_Unresolved

Caption: Troubleshooting workflow for unexpected cytotoxicity with Z-LEHD-FMK.

References

troubleshooting inconsistent results with Z-LEHD-FMK TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Z-LEHD-FMK TFA, a selective and irreversible inhibitor of caspase-9.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a cell-permeable peptide inhibitor that specifically and irreversibly binds to the active site of caspase-9.[1][2][3] The peptide sequence LEHD mimics the cleavage site recognized by caspase-9.[1] The fluoromethylketone (FMK) group forms a covalent bond with the cysteine residue in the catalytic site of the enzyme, leading to irreversible inhibition.[4] By inhibiting caspase-9, an initiator caspase in the intrinsic apoptosis pathway, this compound blocks the downstream activation of executioner caspases like caspase-3 and -7, thereby preventing apoptosis.[2][3]

Q2: How should I reconstitute and store this compound?

Proper reconstitution and storage are critical for maintaining the inhibitor's activity.

  • Reconstitution: this compound is typically dissolved in high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3][5] For example, a 10 mM stock solution can be prepared. To enhance solubility, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[6]

  • Storage:

    • Powder: Store the lyophilized powder at -20°C for up to 3 years.[7] Keep it under desiccating conditions.

    • Stock Solution: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year, or at -20°C for up to one month.[8] Moisture-absorbing DMSO can reduce solubility, so it is recommended to use fresh DMSO.[5]

Q3: What is the recommended working concentration for this compound?

The optimal working concentration is cell-type and stimulus-dependent. A typical starting range is 10-50 µM.[9] However, concentrations as low as 0.8 µM/kg (in vivo) and as high as 100 µM have been reported.[3][9] It is highly recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.

Troubleshooting Guide

Inconsistent or Unexpected Results

Q4: Why am I observing incomplete inhibition of apoptosis?

Several factors can contribute to incomplete inhibition:

  • Suboptimal Inhibitor Concentration: The effective concentration of this compound can vary significantly between cell types and the apoptosis-inducing stimulus.

    • Recommendation: Perform a dose-response experiment (e.g., 10, 20, 50, 100 µM) to determine the optimal concentration for your specific cell line and treatment.

  • Insufficient Pre-incubation Time: The inhibitor needs adequate time to permeate the cells and bind to caspase-9 before the apoptotic stimulus is applied.

    • Recommendation: A pre-incubation time of 1-2 hours is generally recommended.[5][7] You may need to optimize this for your specific cell type.

  • Alternative Apoptotic Pathways: The cell death you are observing might be mediated by pathways that are not dependent on caspase-9. For example, the extrinsic pathway is primarily initiated by caspase-8.

    • Recommendation: Use other specific caspase inhibitors (e.g., Z-IETD-FMK for caspase-8) or a pan-caspase inhibitor (e.g., Z-VAD-FMK) to investigate the involvement of other caspases.[5][10]

  • Cell Line Specificity: Some cell lines may be less sensitive to caspase-9 inhibition. For instance, SW480 colon adenocarcinoma cells were not protected from TRAIL-induced apoptosis by Z-LEHD-FMK, whereas HCT116 cells were.[3][10]

  • Inhibitor Instability: The inhibitor may degrade in the cell culture medium over long incubation periods.

    • Recommendation: For long-term experiments, consider replenishing the inhibitor.

Q5: I see no inhibition of apoptosis. What are the possible reasons?

  • Inactive Inhibitor: Improper storage or handling may have led to the degradation of the inhibitor.

    • Recommendation: Use a fresh aliquot of the inhibitor. Ensure it was stored correctly at -80°C.

  • Caspase-9 Independent Cell Death: The stimulus you are using may induce cell death through a caspase-9 independent mechanism, such as necroptosis or autophagy.

    • Recommendation: Investigate markers for other cell death pathways.

  • Incorrect Experimental Controls: Ensure your positive control for apoptosis is working as expected.

    • Recommendation: Use a well-characterized apoptosis inducer (e.g., staurosporine) to validate your assay.

  • Low Caspase-9 Expression: The cells you are using may have very low endogenous levels of caspase-9.

    • Recommendation: Confirm caspase-9 expression in your cell line by Western blot.

Q6: Could this compound have off-target effects?

While Z-LEHD-FMK is designed to be specific for caspase-9, peptide-based inhibitors can sometimes exhibit off-target effects, especially at high concentrations.[11]

  • Potential for inhibiting other proteases: Although less common with specific inhibitors, cross-reactivity with other caspases or cysteine proteases like cathepsins is a possibility.[11][12]

    • Recommendation: Use the lowest effective concentration determined from your dose-response experiment. Include a negative control peptide, such as Z-FA-FMK, which is an inhibitor of cathepsins B and L but not most caspases, to distinguish between caspase-9-specific effects and other off-target effects.[11]

Experimental Setup and Controls

Q7: What are the essential controls for experiments using this compound?

  • Vehicle Control: A control group treated with the same concentration of DMSO used to dissolve the inhibitor. This is crucial to ensure that the observed effects are not due to the solvent.

  • Positive Control for Apoptosis: A group of cells treated with the apoptosis-inducing agent alone to confirm that the stimulus is effective.

  • Negative Control (Untreated): A group of untreated cells to establish a baseline for cell viability and apoptosis.

  • Negative Control Peptide (Optional but Recommended): As mentioned above, Z-FA-FMK can be used to control for non-caspase-9-specific effects of peptide-based inhibitors.

Data Presentation

Table 1: Recommended Working Concentrations of this compound in Different Experimental Models
Application Cell Line / Model Concentration Pre-incubation Time Reference
In vitro Apoptosis InhibitionHCT116, SW480, 293 cells20 µM30 min - 2 h[3][7]
In vitro Apoptosis InhibitionNormal human hepatocytes20 µM6 h[3]
In vitro Apoptosis InhibitionLoVo cells40 µMN/A[9]
In vivo NeuroprotectionRat model of spinal cord injury0.8 µmol/kg (i.v.)N/A[8]

Experimental Protocols

Protocol 1: Inhibition of Apoptosis in Cell Culture
  • Cell Seeding: Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • Inhibitor Pre-treatment: Prepare the desired working concentration of this compound in fresh cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Also, include a vehicle control (DMSO). Incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Induction of Apoptosis: Add the apoptosis-inducing agent (e.g., TRAIL, staurosporine) to the wells.

  • Incubation: Incubate the cells for a period sufficient to induce apoptosis (e.g., 4-24 hours), depending on the cell type and stimulus.

  • Analysis: Harvest the cells and assess apoptosis using methods such as:

    • Western Blotting: for cleaved caspase-3 or cleaved PARP.

    • Flow Cytometry: for Annexin V/Propidium Iodide (PI) staining.

    • Caspase Activity Assay: using a fluorometric or colorimetric substrate.

Protocol 2: Caspase-9 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits.[1][13]

  • Induce Apoptosis: Treat cells with your apoptosis-inducing agent. Concurrently, maintain an untreated control group.

  • Cell Lysis:

    • Pellet 1-5 x 10^6 cells by centrifugation.

    • Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

  • Assay Preparation:

    • To each sample, add 50 µL of 2X Reaction Buffer containing 10 mM DTT.

    • Add 5 µL of 1 mM LEHD-AFC substrate (final concentration of 50 µM).

  • Incubation: Incubate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the samples in a fluorometer with an excitation filter of 400 nm and an emission filter of 505 nm. The increase in fluorescence is proportional to the caspase-9 activity.

Mandatory Visualizations

Intrinsic Apoptosis Pathway and Inhibition by this compound Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage, growth factor withdrawal) Mitochondrion Mitochondrion Apoptotic_Stimulus->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 ZLEHD This compound ZLEHD->Caspase9 Inhibition Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic apoptosis pathway showing this compound inhibition of Caspase-9.

Troubleshooting Workflow for Incomplete Inhibition Start Start: Incomplete Inhibition Observed Check_Concentration Is the inhibitor concentration optimized? Start->Check_Concentration Dose_Response Perform Dose-Response (e.g., 10-100 µM) Check_Concentration->Dose_Response No Check_Incubation Is pre-incubation time sufficient? Check_Concentration->Check_Incubation Yes Dose_Response->Check_Incubation Optimize_Incubation Optimize Pre-incubation (e.g., 1-4 hours) Check_Incubation->Optimize_Incubation No Check_Pathway Is cell death caspase-9 dependent? Check_Incubation->Check_Pathway Yes Optimize_Incubation->Check_Pathway Investigate_Pathways Use other caspase inhibitors (e.g., Z-IETD-FMK) or pan-caspase inhibitor Check_Pathway->Investigate_Pathways No Check_Controls Are controls behaving as expected? Check_Pathway->Check_Controls Yes Investigate_Pathways->Check_Controls Validate_Controls Validate positive and vehicle controls Check_Controls->Validate_Controls No Consider_Other Consider cell line specificity and inhibitor stability Check_Controls->Consider_Other Yes Validate_Controls->Consider_Other Experimental Workflow for Apoptosis Inhibition Assay Seed_Cells 1. Seed Cells Pre_treat 2. Pre-treat with Z-LEHD-FMK (and controls) Seed_Cells->Pre_treat Induce_Apoptosis 3. Add Apoptotic Stimulus Pre_treat->Induce_Apoptosis Incubate 4. Incubate Induce_Apoptosis->Incubate Harvest 5. Harvest Cells Incubate->Harvest Analysis 6. Analyze Apoptosis Harvest->Analysis Western Western Blot (Cleaved Caspase-3/PARP) Analysis->Western Flow Flow Cytometry (Annexin V/PI) Analysis->Flow Caspase_Assay Caspase Activity Assay Analysis->Caspase_Assay

References

how to avoid Z-LEHD-FMK TFA precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of Z-LEHD-FMK TFA precipitation in cell culture media.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound precipitation during your experiments.

Question: I observed immediate precipitation of this compound upon adding it to my cell culture medium. What is the cause and how can I fix it?

Answer:

Immediate precipitation upon addition to your cell culture medium is likely due to the compound's concentration exceeding its solubility in the aqueous environment.

Potential Causes and Solutions:

  • High Final Concentration: The desired final concentration of this compound may be too high for the aqueous-based cell culture medium.

    • Solution: Decrease the final concentration of the inhibitor in your experiment. Most cell-based assays with Z-LEHD-FMK use a final concentration in the range of 20 µM.[1][2]

  • Improper Dilution Technique: Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to rapidly come out of solution.

    • Solution: Employ a stepwise or serial dilution method. First, dilute your DMSO stock solution to an intermediate concentration in a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your cell culture medium.

Question: My this compound solution was initially clear, but a precipitate formed over time in the incubator. What could be the reason?

Answer:

Precipitation that occurs over time suggests a change in the solution's stability, which can be influenced by several factors within the incubator environment.

Potential Causes and Solutions:

  • Temperature Shift: The solubility of this compound can be affected by temperature changes. Moving from room temperature to 37°C in the incubator can alter its solubility.[3]

    • Solution: Pre-warm your cell culture media to 37°C before adding the this compound stock solution.[3]

  • pH Shift: The CO2 environment in an incubator can lower the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[3]

    • Solution: Ensure your cell culture medium is properly buffered for the CO2 concentration in your incubator.

  • Interaction with Media Components: Over time, this compound may interact with salts, proteins, or other components in the cell culture medium, leading to the formation of insoluble complexes.[3][4]

    • Solution: Test the stability of this compound in your specific cell culture medium over the duration of your experiment. If precipitation is consistently observed, consider preparing fresh solutions closer to the time of use.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for this compound?

The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[5] It is soluble in DMSO at concentrations up to 100 mg/mL.[5]

2. What is the maximum final concentration of DMSO that is safe for my cells?

To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[6] However, the tolerance can vary between cell lines, so it is advisable to run a vehicle control (media with the same final concentration of DMSO) to assess any potential effects on your specific cells.

3. How should I store my this compound stock solution?

For long-term storage, the powdered form of this compound should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C.

Storage ConditionShelf Life
Powder at -20°CUp to 3 years
In DMSO at -80°CUp to 1 year

4. Could the Trifluoroacetic acid (TFA) salt be causing the precipitation or affecting my cells?

Yes, the TFA salt can potentially cause issues. TFA is used in the purification of synthetic peptides and can remain as a counterion.[7][8] At certain concentrations, TFA itself can be toxic to cells.[9][10] While less common, it is possible that the TFA salt form could have different solubility characteristics or interact with components in your cell culture medium compared to other salt forms. If you suspect the TFA is causing issues, you might consider sourcing a different salt form of the inhibitor, such as the hydrochloride (HCl) salt.

Experimental Protocols

Protocol for Preparing this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol for Diluting this compound into Cell Culture Medium

  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed (37°C) cell culture medium

    • Sterile tubes

  • Procedure (Stepwise Dilution):

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Create an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed cell culture medium. For example, to achieve a final concentration of 20 µM from a 10 mM stock, you could first dilute the stock 1:50 in pre-warmed media to get a 200 µM intermediate solution.

    • Gently mix the intermediate dilution.

    • Add the appropriate volume of the intermediate dilution to your final volume of cell culture medium to reach the desired final concentration (e.g., a 1:10 dilution of the 200 µM intermediate solution to get 20 µM).

    • Gently swirl the final culture vessel to ensure even distribution of the inhibitor.

Visual Troubleshooting Workflow

Z_LEHD_FMK_Precipitation_Troubleshooting Troubleshooting this compound Precipitation cluster_start Start cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation cluster_further_steps Further Investigation cluster_end Resolution start Precipitation Observed immediate Precipitate forms immediately upon adding to media? start->immediate cause_concentration Potential Cause: Exceeding solubility limit immediate->cause_concentration Yes delayed Precipitate forms over time in incubator? immediate->delayed No solution_concentration Solution: 1. Lower final concentration. 2. Use stepwise dilution. cause_concentration->solution_concentration further_investigation Precipitation Persists? solution_concentration->further_investigation cause_stability Potential Causes: - Temperature shift - pH change - Media interaction delayed->cause_stability Yes delayed->further_investigation No solution_stability Solutions: 1. Pre-warm media. 2. Ensure proper buffering. 3. Test stability/prepare fresh. cause_stability->solution_stability solution_stability->further_investigation check_stock Check Stock Solution: - Signs of precipitation? - Stored correctly? further_investigation->check_stock Yes end Problem Resolved further_investigation->end No consider_tfa Consider TFA Salt Effect: - Potential for toxicity or  interaction. - Source alternative salt form (e.g., HCl). check_stock->consider_tfa

References

Technical Support Center: Z-LEHD-FMK TFA & DMSO in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for utilizing the caspase-9 inhibitor Z-LEHD-FMK TFA in cell-based experiments, with a particular focus on the impact of Dimethyl Sulfoxide (DMSO) concentration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] this compound is readily soluble in DMSO, allowing for the preparation of concentrated stock solutions.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in fresh, high-purity DMSO. For example, to create a 10 mM stock solution, you would dissolve the appropriate mass of the inhibitor in DMSO. It is crucial to ensure the DMSO is not hydrated, as moisture can reduce the solubility of the compound.[1] For peptides that are difficult to dissolve, warming the solution to 37°C for a short period or using an ultrasonic bath can aid in solubilization.[2]

Q3: What is the recommended final concentration of DMSO in my cell culture experiments?

A3: To minimize solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. Many cell lines can tolerate up to 0.5% DMSO without significant effects on viability.[3] However, the sensitivity to DMSO is cell-line specific and can also depend on the duration of the assay.[4] It is strongly recommended to perform a DMSO toxicity titration for your specific cell line and experimental conditions.

Q4: What is a typical working concentration for this compound?

A4: A common working concentration for this compound in cell culture is 20 µM.[1][5] However, the optimal concentration can vary depending on the cell type, the method of apoptosis induction, and the specific experimental goals. It is advisable to perform a dose-response experiment to determine the most effective concentration for your particular assay.

Q5: How should I store the this compound stock solution?

A5: Aliquot the this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Troubleshooting Guides

IssuePossible CauseRecommended Solution
Unexpected Cell Death or Low Viability in Control (DMSO only) Wells DMSO concentration is too high for the specific cell line.- Verify the final DMSO concentration in your culture medium. - Perform a DMSO toxicity curve for your cell line to determine the maximum tolerated concentration. Aim for a final concentration of ≤0.1% if possible. - Ensure you are using high-purity, anhydrous DMSO.
Inconsistent or No Inhibition of Caspase-9 Activity - Inhibitor Concentration is Too Low: The concentration of this compound may not be sufficient to inhibit caspase-9 in your experimental setup. - Inhibitor Degradation: Improper storage or handling of the this compound stock solution. - Cell Permeability Issues: While this compound is cell-permeable, efficiency can vary between cell lines.- Perform a dose-response experiment with a range of this compound concentrations. - Prepare a fresh stock solution of this compound from a new vial. - Ensure proper storage of stock solutions at -20°C or -80°C in small aliquots. - Increase the pre-incubation time with the inhibitor before inducing apoptosis.
Precipitation of this compound in Culture Medium The aqueous solubility of this compound is limited.- Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the non-toxic range for your cells. - When diluting the DMSO stock solution into your aqueous culture medium, add it dropwise while gently vortexing the medium to facilitate mixing and prevent precipitation.
Variability Between Replicate Wells - Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipet accurately. - Uneven Cell Seeding: Inconsistent cell numbers across wells. - Edge Effects in Multi-well Plates: Evaporation from wells on the outer edges of the plate can concentrate DMSO and other media components.- Use properly calibrated pipettes and consider preparing an intermediate dilution of your this compound stock solution to work with larger, more accurate volumes. - Ensure a homogenous cell suspension before seeding. - To minimize edge effects, do not use the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium.

Data Presentation

Table 1: Typical Impact of DMSO Concentration on Cell Viability

The following table summarizes data from multiple studies on the cytotoxic effects of DMSO on various cell lines. This information should be used as a guideline to inform the design of your experiments. It is crucial to validate the DMSO tolerance of your specific cell line.

DMSO Concentration (% v/v)Cell Viability (% of Control)Cell Line(s)Exposure Time (hours)Reference(s)
0.1~95-100%Human Fibroblast-like Synoviocytes24[6]
0.3125>70% (non-cytotoxic)HepG2, Huh7, HT29, SW480, MDA-MB-23124, 48, 72[4]
0.5~75%Human Fibroblast-like Synoviocytes24[6]
1.0Significant decreaseRGC-524[7]
2.0Significant cytotoxicityTHP1, U937, Jurkat, Molt-424, 48, 72
2.5~58%HepG224[4]
5.0No proliferationHep G272[8]

Experimental Protocols

Protocol: Inhibition of Caspase-9 in Cell Culture using this compound

This protocol provides a general workflow for using this compound to inhibit caspase-9-mediated apoptosis in adherent cell cultures.

Materials:

  • This compound

  • High-purity, anhydrous DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • Apoptosis-inducing agent

  • Phosphate-Buffered Saline (PBS)

  • Multi-well culture plates

  • Standard cell culture equipment (incubator, centrifuge, etc.)

  • Cell viability assay reagents (e.g., MTT, CellTiter-Glo®)

  • Caspase activity assay reagents

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Preparation of this compound Working Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the stock solution in complete culture medium to the desired final working concentration (e.g., 20 µM). Ensure the final DMSO concentration is within the tolerated range for your cell line (e.g., ≤0.1%).

  • Inhibitor Pre-treatment:

    • Remove the culture medium from the wells.

    • Add the culture medium containing the desired concentration of this compound to the appropriate wells.

    • Include a vehicle control (medium with the same final concentration of DMSO without the inhibitor).

    • Incubate the cells with the inhibitor for a pre-determined time (e.g., 1-2 hours) at 37°C.[1]

  • Induction of Apoptosis:

    • Following the pre-incubation period, add the apoptosis-inducing agent to the wells (except for the negative control wells).

    • Incubate for the time required to induce apoptosis (this will vary depending on the agent and cell line).

  • Endpoint Analysis:

    • After the incubation with the apoptosis-inducing agent, proceed with your chosen endpoint analysis. This may include:

      • Cell Viability Assays: (e.g., MTT, Trypan Blue exclusion) to assess the protective effect of this compound.

      • Caspase-9 Activity Assays: To directly measure the inhibition of caspase-9.

      • Western Blotting: To analyze the cleavage of caspase-9 substrates (e.g., pro-caspase-3).

      • Flow Cytometry: (e.g., Annexin V/PI staining) to quantify apoptotic and necrotic cells.

Mandatory Visualizations

Signaling Pathway

Caspase9_Pathway cluster_0 Mitochondrial (Intrinsic) Pathway cluster_1 Apoptosome Formation and Caspase Activation cluster_2 Execution Phase Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, growth factor withdrawal) Bax_Bak Bax/Bak Activation Apoptotic_Stimuli->Bax_Bak Mito Mitochondrion Bax_Bak->Mito Cyto_c Cytochrome c Release Mito->Cyto_c Apaf1 Apaf-1 Cyto_c->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Procaspase3 Pro-caspase-3 Active_Caspase9->Procaspase3 ZLEHD This compound ZLEHD->Active_Caspase9 Active_Caspase3 Active Caspase-3 Procaspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO₂) seed_cells->overnight_incubation prepare_inhibitor Prepare this compound in Medium (Final DMSO ≤0.1%) overnight_incubation->prepare_inhibitor pretreat Pre-treat Cells with Inhibitor (1-2 hours) prepare_inhibitor->pretreat induce_apoptosis Add Apoptosis-Inducing Agent pretreat->induce_apoptosis incubation_apoptosis Incubate for Apoptosis Induction induce_apoptosis->incubation_apoptosis endpoint Endpoint Analysis (Viability, Caspase Activity, etc.) incubation_apoptosis->endpoint end End endpoint->end

References

Z-LEHD-FMK TFA stability after reconstitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Z-LEHD-FMK TFA after reconstitution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. How should I reconstitute this compound?

This compound is typically reconstituted in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] For very hydrophobic peptides, you can dissolve the peptide in a small amount of DMSO first and then dilute the solution with water to your desired concentration.[4] It is crucial to use fresh, moisture-free DMSO as its hygroscopic nature can reduce the solubility of the compound.[1][2][3] Some suppliers also indicate solubility in water.[5][6]

2. What is the recommended storage condition for reconstituted this compound?

Reconstituted this compound should be stored in aliquots to avoid repeated freeze-thaw cycles.[1][3] For short-term storage, -20°C is recommended, while -80°C is suitable for long-term storage.[2][3]

3. How long is the reconstituted this compound stable?

The stability of reconstituted this compound depends on the storage temperature. The following table summarizes the recommended storage durations from various suppliers.

Storage TemperatureRecommended Stability Duration
-20°C1 month[1][2][3]
-80°C6 months to 1 year[1][2][3][5][7]

Important Note: These are general guidelines. For critical experiments, it is always best to use freshly prepared solutions.

4. Can I store the reconstituted this compound at room temperature?

No, it is not recommended to store the reconstituted inhibitor at room temperature. The compound is not stable for extended periods under these conditions. For shipping, it may be sent at room temperature in the continental US, but this may vary for other locations.[2]

5. I see precipitation in my reconstituted this compound after thawing. What should I do?

If you observe precipitation, you can try to warm the solution gently and sonicate to redissolve the compound.[2] However, if the precipitate does not dissolve, it is best to discard the aliquot and use a fresh one. This may indicate that the compound has degraded or that the solvent has absorbed moisture, reducing solubility.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced or no inhibitory activity 1. Improper storage leading to degradation. 2. Multiple freeze-thaw cycles. 3. Incorrect concentration.1. Ensure the reconstituted inhibitor has been stored at the correct temperature and within the recommended stability period. 2. Always aliquot the stock solution after reconstitution to avoid repeated freeze-thaw cycles.[1][3] 3. Verify the final concentration used in your experiment.
Precipitation in the stock solution 1. Solvent has absorbed moisture. 2. Storage at an inappropriate temperature. 3. Exceeded solubility limit.1. Use fresh, anhydrous DMSO for reconstitution.[1][2][3] 2. Store the reconstituted solution at the recommended temperature (-20°C or -80°C). 3. Ensure the concentration of your stock solution does not exceed the solubility limit (e.g., up to 100 mg/mL in DMSO).[1][2][3]
Inconsistent experimental results 1. Use of aged stock solutions. 2. Variation in reconstitution solvent quality.1. For critical and comparative experiments, it is advisable to use a freshly prepared stock solution or a new aliquot from a recently prepared stock. 2. Use high-purity, anhydrous DMSO from a reliable source.

Experimental Protocols

In Vitro Caspase-9 Inhibition Assay

This protocol is a general guideline for using this compound to inhibit caspase-9 activity in cell culture.

  • Reconstitution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-20 mM).

  • Cell Treatment:

    • Culture your cells of interest (e.g., HCT116, 293 cells) to the desired confluency.[2][8]

    • Pre-treat the cells with this compound at a final concentration typically ranging from 10-50 µM for 30 minutes to 2 hours before inducing apoptosis.[2][5][7]

    • Induce apoptosis using a suitable agent (e.g., TRAIL, staurosporine).[5][8]

  • Analysis: After the desired incubation period, assess apoptosis and caspase-9 activity using methods such as Western blotting for cleaved caspase-3 and PARP, or a caspase-9 activity assay.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis reconstitute Reconstitute this compound in Anhydrous DMSO pretreat Pre-treat cells with This compound reconstitute->pretreat Add to media prepare_cells Prepare Cell Culture prepare_cells->pretreat induce Induce Apoptosis pretreat->induce After pre-incubation analyze Assess Caspase-9 Activity and Apoptosis induce->analyze After incubation

Caption: A typical experimental workflow for using this compound in cell-based assays.

signaling_pathway Apoptotic_Stimulus Apoptotic Stimulus Cytochrome_c Cytochrome c Apoptotic_Stimulus->Cytochrome_c Apaf1 Apaf-1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Cytochrome_c->Apaf1 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 ZLEHD This compound ZLEHD->Caspase9 Inhibition Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis pathway showing the inhibitory action of this compound on Caspase-9.

References

cell line resistance to Z-LEHD-FMK TFA protective effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cell line resistance to the protective effects of Z-LEHD-FMK TFA, a selective and irreversible inhibitor of caspase-9.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a cell-permeable, competitive, and irreversible inhibitor of caspase-9.[1][2] Caspase-9 is an initiator caspase in the intrinsic pathway of apoptosis. By inhibiting caspase-9, this compound is designed to block the downstream activation of executioner caspases (e.g., caspase-3) and protect cells from apoptosis.

Q2: Why are some of my cell lines still dying after treatment with this compound?

While this compound effectively inhibits caspase-9-dependent apoptosis, cell death can still occur through alternative, caspase-independent pathways.[3][4] The existence of these pathways is a primary reason for observing resistance to the protective effects of this inhibitor.

Q3: What are these alternative, caspase-independent cell death pathways?

Several caspase-independent cell death mechanisms have been identified, including:

  • Necroptosis: A form of programmed necrosis regulated by RIPK1, RIPK3, and MLKL. Caspase-9 itself has been implicated in contributing to necroptosis.[5]

  • AIF-mediated cell death: Apoptosis-Inducing Factor (AIF) is a mitochondrial protein that can translocate to the nucleus and cause DNA fragmentation and chromatin condensation in a caspase-independent manner.[3]

  • Lysosomal cell death: In some contexts, caspase-9 can induce lysosomal membrane permeabilization, leading to the release of cathepsins and subsequent cell death, independent of apoptosome formation.[6][7]

  • Other proteases: Other protease families, such as cathepsins, calpains, and serine proteases (e.g., granzymes, HtrA2), can also mediate programmed cell death.[3][4]

Q4: Are there known cell lines that exhibit resistance to this compound's protective effects?

Yes, differential sensitivity has been observed. For example, in response to TRAIL-induced apoptosis, HCT116 and 293 cells were protected by Z-LEHD-FMK, whereas SW480 and H460 cells were not.[2][8] This highlights that the reliance on the caspase-9 pathway for apoptosis is cell-type specific.

Q5: What is the recommended working concentration and incubation time for this compound in cell culture?

A common starting concentration for this compound is 20 µM.[1][2][9] Pre-incubation times typically range from 30 minutes to 2 hours before the induction of apoptosis.[1][2][9] However, the optimal concentration and incubation time can vary depending on the cell type and the specific experimental conditions.[10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No protective effect observed; cells are still dying. 1. Activation of Caspase-Independent Pathways: The cell line may utilize necroptosis, AIF-mediated death, or other alternative pathways that bypass the need for caspase-9. 2. Suboptimal Inhibitor Concentration/Incubation Time: The concentration of this compound may be too low, or the pre-incubation time may be too short to achieve effective inhibition before the apoptotic cascade is initiated.[10] 3. Apoptosis Induced by Extrinsic Pathway: The cell death stimulus may primarily activate the extrinsic pathway via caspase-8, which can sometimes directly activate executioner caspases, bypassing the absolute requirement for caspase-9.1. Investigate Alternative Pathways: Use inhibitors for other pathways, such as necrostatin-1 (B1678002) for necroptosis. Assess for markers of caspase-independent death (e.g., AIF nuclear translocation). 2. Optimize Protocol: Perform a dose-response curve (e.g., 10-100 µM) and vary the pre-incubation time (e.g., 30 min, 1h, 2h, 4h) to determine the optimal conditions for your specific cell line and stimulus. 3. Inhibit the Extrinsic Pathway: Use a caspase-8 inhibitor, such as Z-IETD-FMK, to determine the involvement of the extrinsic pathway.[11]
Inconsistent or partial protective effect. 1. Inhibitor Instability/Degradation: this compound solution may have degraded due to improper storage or repeated freeze-thaw cycles. 2. Cell Culture Variability: Cell passage number, confluency, and overall health can influence their susceptibility to apoptosis and the efficacy of inhibitors. 3. Dual Role of Caspase-9: Caspase-9 can also contribute to lysosomal cell death, which may not be fully blocked by inhibiting its apoptosome-related activity.[6][7]1. Proper Inhibitor Handling: Prepare fresh stock solutions in DMSO and store them in small aliquots at -80°C to avoid freeze-thaw cycles.[10] Ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.5%). 2. Standardize Cell Culture Conditions: Use cells within a consistent passage number range and ensure consistent seeding densities and confluency at the time of the experiment. 3. Assess Lysosomal Involvement: Consider using lysosomal inhibitors (e.g., chloroquine) in conjunction with Z-LEHD-FMK to see if protection is enhanced.
Unexpected cellular effects. 1. Off-Target Effects: Although selective, at high concentrations, caspase inhibitors can sometimes have off-target effects. 2. Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve the inhibitor may be causing toxicity at the final concentration used in the culture medium.[10]1. Use a Negative Control: Include a negative control peptide, such as Z-FA-FMK, which has a similar structure but does not inhibit caspases, to ensure the observed effects are specific to caspase-9 inhibition.[10] 2. Perform a Solvent Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used in the experimental conditions to rule out solvent-induced toxicity.

Quantitative Data Summary

Table 1: Differential Protective Effect of Z-LEHD-FMK on TRAIL-Induced Apoptosis

Cell LineApoptosis InducerZ-LEHD-FMK (20 µM) Pre-treatmentProtective EffectReference
HCT116TRAIL30 minYes[2][8]
293TRAIL30 minYes[2][8]
SW480TRAIL30 minNo[2][8]
H460TRAIL30 minNo[8]
JurkatCamptothecin (4 µM)30 minReduced apoptosis by ~50%[12]

Experimental Protocols

Protocol 1: General Procedure for Inhibition of Caspase-9 in Cell Culture

This protocol is a general guideline and should be optimized for your specific cell line and experimental setup.

Materials:

  • This compound powder

  • High-quality, anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Cell culture medium appropriate for your cell line

  • Apoptosis-inducing agent

  • Cells to be treated

Procedure:

  • Reconstitution of this compound:

    • Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

    • Reconstitute the powder in high-quality DMSO to create a stock solution (e.g., 10-20 mM).[10] For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 804.74 g/mol ), dissolve it in 124.3 µL of DMSO.

    • Vortex gently to ensure the inhibitor is fully dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[10]

  • Cell Treatment:

    • Seed your cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution in fresh cell culture medium to the desired final working concentration (e.g., 20 µM).

    • Remove the old medium from your cells and replace it with the medium containing this compound.

    • Pre-incubate the cells for a period of 30 minutes to 2 hours at 37°C in a CO2 incubator.[1][9]

    • Following the pre-incubation, add the apoptosis-inducing agent directly to the medium.

    • Include appropriate controls: untreated cells, cells treated with the apoptosis inducer only, and cells treated with the vehicle (DMSO) and the apoptosis inducer.

    • Incubate for the desired period for the apoptosis induction.

  • Assessment of Apoptosis:

    • After the incubation period, assess apoptosis using your desired method (e.g., Annexin V/PI staining followed by flow cytometry, Western blot for cleaved PARP or cleaved caspase-3, TUNEL assay).

Signaling Pathway Diagrams

Intrinsic_Apoptosis_Pathway Canonical Intrinsic Apoptosis Pathway and Inhibition by Z-LEHD-FMK cluster_stimulus Apoptotic Stimulus cluster_mito Mitochondrion cluster_cytosol Cytosol Apoptotic_Stimulus e.g., DNA Damage, Growth Factor Withdrawal Bax_Bak Bax/Bak Activation Apoptotic_Stimulus->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Active Caspase-3 Caspase9->Caspase3 ZLEHD This compound ZLEHD->Caspase9 Procaspase3 Pro-caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Inhibition of the intrinsic apoptosis pathway by this compound.

Resistance_Pathways Mechanisms of Resistance to Z-LEHD-FMK Protective Effects cluster_alternative Alternative Cell Death Pathways Apoptotic_Stimulus Apoptotic Stimulus Caspase9_Pathway Caspase-9 Dependent Apoptosis Apoptotic_Stimulus->Caspase9_Pathway AIF_Pathway AIF Release & Nuclear Translocation Apoptotic_Stimulus->AIF_Pathway Necroptosis Necroptosis (RIPK1/RIPK3/MLKL) Apoptotic_Stimulus->Necroptosis Lysosomal_Death Lysosomal Membrane Permeabilization Apoptotic_Stimulus->Lysosomal_Death Cell_Survival Cell Survival Cell_Death Cell Death Caspase9_Pathway->Cell_Death ZLEHD This compound ZLEHD->Caspase9_Pathway AIF_Pathway->Cell_Death Necroptosis->Cell_Death Lysosomal_Death->Cell_Death Experimental_Workflow Experimental Workflow for Testing Z-LEHD-FMK Efficacy Start Start: Seed Cells Pre_incubation Pre-incubate with Z-LEHD-FMK (e.g., 20 µM, 1h) Start->Pre_incubation Induce_Apoptosis Add Apoptotic Stimulus Pre_incubation->Induce_Apoptosis Incubate Incubate for Defined Period Induce_Apoptosis->Incubate Assess_Apoptosis Assess Cell Death/ Apoptosis Incubate->Assess_Apoptosis Analyze_Data Analyze Data & Compare to Controls Assess_Apoptosis->Analyze_Data

References

minimizing variability in experiments with Z-LEHD-FMK TFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-LEHD-FMK TFA, a selective and irreversible inhibitor of caspase-9. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in experiments and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a cell-permeable peptide inhibitor that irreversibly binds to the active site of caspase-9, a key initiator caspase in the intrinsic apoptosis pathway.[1][2] By blocking caspase-9 activity, it prevents the downstream activation of executioner caspases, such as caspase-3 and -7, thereby inhibiting apoptosis. The fluoromethyl ketone (FMK) group forms a covalent bond with the cysteine in the active site of the caspase.

Q2: What is the optimal working concentration for this compound?

A2: The optimal working concentration can vary depending on the cell type and experimental conditions. However, a common starting concentration for in vitro cell-based assays is 20 µM.[1][2][] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific cell line and experimental setup.

Q3: What is the recommended pre-incubation time for this compound?

A3: To ensure the inhibitor has permeated the cells and can effectively block caspase-9 activity, a pre-incubation period is recommended before inducing apoptosis. Typical pre-incubation times range from 30 minutes to 2 hours.[1][2] The ideal time may vary based on the cell type and the kinetics of the apoptotic stimulus.

Q4: How should I reconstitute and store this compound?

A4: this compound should be reconstituted in high-quality, anhydrous DMSO to create a stock solution.[1] For long-term storage, the lyophilized powder is stable for up to three years when stored at -20°C. Once reconstituted, it is best to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year. A working solution stored at -20°C should be used within one month.[1]

Q5: Is this compound specific for caspase-9?

A5: this compound is selective for caspase-9. However, like many peptide-based inhibitors, some cross-reactivity with other caspases can occur, particularly at higher concentrations. It is important to consult selectivity data and consider using appropriate controls to confirm the specificity of the observed effects.

Q6: Are there known off-target effects of this compound?

A6: While specific data on the off-target effects of this compound is limited, other fluoromethyl ketone (FMK)-based peptide inhibitors have been shown to inhibit other cysteine proteases, such as cathepsins.[4] To control for potential off-target effects, it is advisable to use a negative control peptide, such as Z-FA-FMK, which inhibits cathepsins but not caspases.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no inhibition of apoptosis Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions.Perform a dose-response experiment (e.g., 10 µM, 20 µM, 50 µM) to determine the optimal inhibitory concentration.[]
Inadequate Pre-incubation Time: The inhibitor may not have had enough time to enter the cells and bind to caspase-9 before the apoptotic stimulus was applied.Increase the pre-incubation time (e.g., 1 hour, 2 hours) before adding the apoptotic agent.
Inhibitor Degradation: The reconstituted inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles. The stability of this compound in cell culture media over long incubation periods (e.g., 24-72 hours) at 37°C is not well-documented and could be a source of variability.Prepare fresh stock solutions of the inhibitor. Aliquot stock solutions to minimize freeze-thaw cycles. For long-term experiments, consider adding the inhibitor fresh with media changes if stability is a concern.
Cell Permeability Issues: While this compound is cell-permeable, efficiency can vary between cell lines.Ensure the use of a high-quality DMSO for reconstitution. If permeability is suspected to be an issue, consider alternative methods of delivery if available, though this is not standard practice for this inhibitor.
High Background Apoptosis in Control Group DMSO Toxicity: High concentrations of DMSO can be toxic to some cell lines.Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.1%) and that the same concentration is used in your vehicle control.
Cell Culture Conditions: Suboptimal cell culture conditions (e.g., contamination, over-confluency) can induce stress and apoptosis.Maintain good cell culture practices, including regular screening for contamination and passaging cells at an appropriate density.
Variability Between Replicates Pipetting Errors: Inaccurate or inconsistent pipetting of the inhibitor or other reagents.Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents where possible to add to all wells.
Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results.Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol.
Unexpected Cellular Effects Off-Target Effects: The inhibitor may be affecting other cellular pathways.Use the lowest effective concentration of this compound. Include a negative control peptide like Z-FA-FMK to assess off-target effects.[4] Confirm key results using a complementary method, such as siRNA-mediated knockdown of caspase-9.

Data Presentation

Table 1: Solubility of this compound

Solvent Concentration
DMSO100 mg/mL (124.26 mM)[1]
Ethanol100 mg/mL
Water50 mg/mL

Note: Moisture-absorbing DMSO can reduce solubility. It is recommended to use fresh, anhydrous DMSO.[1]

Table 2: IC50 Values of Z-LEHD-FMK Against Various Caspases

Caspase Target IC50 (µM)
Caspase-91.5
Caspase-80.70
Caspase-103.59
Caspase-1>10
Caspase-3>10
Caspase-6>10
Caspase-7>10
Caspase-11>10

Data compiled from a study assessing various caspase inhibitors. Note the reported potent inhibition of caspase-8 in this particular assay, highlighting the importance of verifying selectivity in your own experimental system.

Experimental Protocols

Protocol 1: Inhibition of TRAIL-Induced Apoptosis and Western Blot Analysis of Cleaved Caspase-9

This protocol is adapted from methodologies used in studies with HCT116 and SW480 cells.[1]

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Cell line of interest (e.g., HCT116)

  • TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with Protease and Phosphatase Inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-cleaved caspase-9, Rabbit anti-total caspase-9, Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Inhibitor Preparation: Prepare a 20 mM stock solution of this compound in anhydrous DMSO.

  • Pre-treatment: Dilute the this compound stock solution in cell culture medium to a final concentration of 20 µM. Remove the old media from the cells and add the media containing this compound. For the vehicle control, add media with an equivalent concentration of DMSO. Incubate for 2 hours at 37°C and 5% CO2.

  • Apoptosis Induction: After the pre-incubation period, add TRAIL to the wells to a final concentration of 50 ng/mL. Do not remove the inhibitor-containing media. Incubate for the desired time (e.g., 4-16 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved caspase-9, total caspase-9, and β-actin overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

Visualizations

Signaling_Pathway Intrinsic Apoptosis Pathway and Z-LEHD-FMK Inhibition Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage, growth factor withdrawal) Mitochondrion Mitochondrion Apoptotic_Stimulus->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 cleavage & activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleaves ZLEHDFMK This compound ZLEHDFMK->Caspase9 inhibits Caspase3 Active Caspase-3 Procaspase3->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway showing this compound inhibition of Caspase-9.

Experimental_Workflow General Experimental Workflow for this compound Start Start: Seed Cells Pretreat Pre-treat with this compound (e.g., 20 µM for 2h) Start->Pretreat Induce Induce Apoptosis (e.g., add TRAIL) Pretreat->Induce Incubate Incubate (e.g., 4-16h) Induce->Incubate Harvest Harvest Cells & Lyse Incubate->Harvest Analyze Analyze (e.g., Western Blot, Caspase Activity Assay) Harvest->Analyze End End: Data Interpretation Analyze->End

Caption: A typical experimental workflow for using this compound in cell-based assays.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Inhibition Problem Problem: Inconsistent or No Inhibition Check_Concentration Is the concentration optimal? Problem->Check_Concentration Dose_Response Action: Perform Dose-Response Check_Concentration->Dose_Response No Check_Incubation Is pre-incubation time sufficient? Check_Concentration->Check_Incubation Yes Increase_Time Action: Increase Pre-incubation Time Check_Incubation->Increase_Time No Check_Reagent Is the inhibitor stock fresh? Check_Incubation->Check_Reagent Yes New_Stock Action: Prepare Fresh Inhibitor Stock Check_Reagent->New_Stock No Consider_Off_Target Consider Off-Target Effects or Alternative Pathways Check_Reagent->Consider_Off_Target Yes

Caption: A decision tree for troubleshooting inconsistent results with this compound.

References

Validation & Comparative

A Researcher's Guide: Z-FA-FMK as a Negative Control for the Caspase-9 Inhibitor Z-LEHD-FMK TFA

Author: BenchChem Technical Support Team. Date: December 2025

In the study of apoptosis, specific and reliable tools are paramount for dissecting complex signaling cascades. Z-LEHD-FMK TFA is a widely used cell-permeable, irreversible inhibitor of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[1][2] To ensure that the observed cellular effects are specifically due to the inhibition of caspase-9 and not off-target effects of the chemical inhibitor itself, a proper negative control is essential. Z-FA-FMK (Benzyloxycarbonyl-Phe-Ala-fluoromethyl ketone) serves this critical role.

Z-FA-FMK is a cell-permeable peptide that shares the fluoromethyl ketone (FMK) reactive group and the N-terminal benzyloxycarbonyl (Z) group with many caspase inhibitors, including Z-LEHD-FMK.[3] However, it is not a caspase inhibitor. Its primary targets are other cysteine proteases like cathepsins B and L.[3][4] Because it does not inhibit caspases, Z-FA-FMK is an ideal negative control; it helps researchers verify that the observed anti-apoptotic effects of Z-LEHD-FMK are due to the specific inhibition of the caspase-9 pathway and not due to non-specific effects of the FMK chemical class.[4][5][6]

Comparative Inhibitor Specificity

The utility of Z-FA-FMK as a negative control stems from its differential activity profile compared to Z-LEHD-FMK. While Z-LEHD-FMK is a potent and specific inhibitor of caspase-9, Z-FA-FMK has been shown to selectively inhibit effector caspases (like -3, -6, -7) to some extent in vitro but does not inhibit initiator caspases 8 and 10, and only partially affects caspase-9.[7][8] This selectivity makes it a useful tool for distinguishing between different caspase pathways.[7]

CompoundPrimary TargetFunction in Apoptosis Assays
This compound Caspase-9[1][2]Specific, irreversible inhibitor of the intrinsic apoptosis pathway initiator.
Z-FA-FMK Cathepsins B & L[3][4]Negative control; does not inhibit caspase-mediated apoptosis.[4][5]

The Intrinsic Apoptosis Pathway and Caspase-9

The intrinsic apoptosis pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria.[9][10] In the cytoplasm, cytochrome c binds to Apaf-1, which oligomerizes to form the apoptosome.[11] This complex then recruits and activates pro-caspase-9.[9][12] Activated caspase-9 proceeds to cleave and activate downstream effector caspases, such as caspase-3, culminating in the execution of apoptosis.[9][13] Z-LEHD-FMK specifically and irreversibly binds to the catalytic site of caspase-9, preventing this cascade.[1][2]

IntrinsicApoptosis Stress Cellular Stress (e.g., DNA Damage, ROS) Mito Mitochondria Stress->Mito induces CytC Cytochrome c Mito->CytC releases Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 recruits Casp9 Active Caspase-9 ProCasp9->Casp9 activates ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 cleaves & activates Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes Inhibitor Z-LEHD-FMK Inhibitor->Casp9 inhibits ExperimentalWorkflow node_culture 1. Seed Cells node_pretreat 2. Pre-treat with Inhibitors (Z-LEHD-FMK, Z-FA-FMK, Vehicle) node_culture->node_pretreat node_induce 3. Induce Apoptosis node_pretreat->node_induce node_harvest 4. Harvest & Lyse Cells node_induce->node_harvest node_protein 5. Quantify Protein (BCA) node_harvest->node_protein node_assay 6. Perform Caspase-9 Assay (Add Lysate, Buffer, Substrate) node_protein->node_assay node_read 7. Incubate & Read Plate node_assay->node_read node_analyze 8. Analyze Data node_read->node_analyze

References

A Head-to-Head Comparison: Z-LEHD-FMK TFA vs. The Pan-Caspase Inhibitor Z-VAD-FMK

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of apoptosis research, the choice of the right tool is paramount. This guide provides an objective comparison of two widely used caspase inhibitors: the selective caspase-9 inhibitor, Z-LEHD-FMK TFA, and the broad-spectrum pan-caspase inhibitor, Z-VAD-FMK. By examining their mechanisms of action, target specificities, and potential off-target effects, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs.

Mechanism of Action: Irreversible Inhibition of Caspases

Both this compound and Z-VAD-FMK are cell-permeable peptide inhibitors that feature a fluoromethylketone (FMK) group. This functional group allows them to irreversibly bind to the catalytic site of target caspases, thereby preventing their proteolytic activity and halting the apoptotic cascade.[1][2] The core difference lies in the peptide sequence, which dictates their specificity for different caspase enzymes.

Z-LEHD-FMK is designed to mimic the cleavage site of caspase-9, an initiator caspase crucial for the intrinsic apoptosis pathway.[3][4] In contrast, Z-VAD-FMK has a more promiscuous peptide sequence (Val-Ala-Asp), enabling it to inhibit a wide range of caspases, including both initiator and executioner caspases.[5][6]

Target Specificity: A Tale of Two Inhibition Profiles

The key differentiator between these two inhibitors is their target specificity. This compound is marketed as a selective inhibitor of caspase-9. While it can show some cross-reactivity, its primary utility lies in dissecting the role of the intrinsic apoptotic pathway.

Z-VAD-FMK, on the other hand, is a pan-caspase inhibitor, potently inhibiting multiple caspases, with the notable exception of caspase-2.[5] This broad-spectrum activity makes it a useful tool for general apoptosis inhibition but can be a drawback when trying to elucidate the roles of specific caspases.

Table 1: Comparative Inhibitory Activity (IC50 Values)

CaspaseThis compound (μM)Z-VAD-FMK (μM)
Caspase-1-3.07
Caspase-3--
Caspase-6-6.78
Caspase-7-4.11
Caspase-80.705.42
Caspase-91.510.66
Caspase-103.599.52
Data compiled from multiple sources. Direct head-to-head comparisons in a single study are limited. The IC50 values should be considered as indicative.[7]

Beyond Apoptosis Inhibition: Off-Target and Alternative Effects

An important consideration when using any chemical inhibitor is the potential for off-target effects. Z-VAD-FMK, in particular, has been shown to have several activities beyond caspase inhibition.

Z-VAD-FMK:

  • Induction of Necroptosis: In some cell types, when caspase-8 is inhibited by Z-VAD-FMK, it can trigger an alternative form of programmed cell death called necroptosis. This process is dependent on the kinases RIPK1 and RIPK3.

  • Inhibition of Other Proteases: Z-VAD-FMK has been reported to inhibit other cysteine proteases, such as cathepsins and calpains, although often at higher concentrations than required for caspase inhibition.[8][9]

  • Inhibition of NGLY1 and Induction of Autophagy: Z-VAD-FMK can inhibit Peptide:N-glycanase 1 (NGLY1), which can, in turn, induce autophagy.[10]

  • Inhibition of T-cell Proliferation: Some studies have shown that Z-VAD-FMK can suppress the proliferation of T-cells, an effect that may be independent of its caspase inhibitory properties.[11]

This compound:

Information regarding the off-target effects of this compound is less extensive in the scientific literature. Its primary characterization is as a selective caspase-9 inhibitor. However, as with any small molecule inhibitor, the potential for off-target effects should be considered and controlled for in experimental design.

Experimental Protocols

To aid researchers in the direct comparison of these inhibitors, detailed protocols for key experiments are provided below.

Experimental Protocol 1: Comparative Caspase Activity Assay (Caspase-Glo® Assay)

This protocol outlines a method to directly compare the inhibitory effects of this compound and Z-VAD-FMK on specific caspase activities in a cell-based assay.

Materials:

  • Cells of interest (e.g., Jurkat cells)

  • Cell culture medium

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • This compound (stock solution in DMSO)

  • Z-VAD-FMK (stock solution in DMSO)

  • DMSO (vehicle control)

  • Caspase-Glo® 3/7, 8, or 9 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well in 80 µL of culture medium. Incubate for 24 hours.

  • Inhibitor Pre-treatment: Prepare serial dilutions of this compound and Z-VAD-FMK in culture medium. Add 10 µL of the diluted inhibitors or vehicle (DMSO) to the respective wells. Incubate for 1 hour.

  • Apoptosis Induction: Add 10 µL of the apoptosis-inducing agent (e.g., 10 µM Staurosporine) to all wells except the negative control.

  • Incubation: Incubate the plate for the desired time to induce apoptosis (e.g., 3-6 hours).

  • Caspase-Glo® Assay:

    • Equilibrate the Caspase-Glo® Reagent to room temperature.

    • Add 100 µL of the appropriate Caspase-Glo® Reagent (3/7, 8, or 9) to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the background luminescence (medium only) and normalize the data to the vehicle-treated, apoptosis-induced control. Plot the percentage of caspase inhibition versus the inhibitor concentration to determine the IC50 values.

Experimental Protocol 2: Comparative Cell Viability Assay (MTT Assay)

This protocol allows for the comparison of the overall effect of the inhibitors on cell viability in the context of apoptosis.

Materials:

  • Cells of interest

  • Cell culture medium

  • Apoptosis-inducing agent

  • This compound (stock solution in DMSO)

  • Z-VAD-FMK (stock solution in DMSO)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Clear 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a clear 96-well plate at a density of 1 x 10^4 cells/well in 160 µL of culture medium. Incubate for 24 hours.

  • Inhibitor Pre-treatment: Prepare serial dilutions of the inhibitors. Add 20 µL of the diluted inhibitors or vehicle to the respective wells. Incubate for 1 hour.

  • Apoptosis Induction: Add 20 µL of the apoptosis-inducing agent to all wells except the negative control.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) and express the results as a percentage of the viable cells in the untreated control.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.

Apoptotic Pathways and Inhibitor Targets cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 FADD/DISC Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Apoptosome Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Apoptosome Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Z-VAD-FMK Z-VAD-FMK Z-VAD-FMK->Caspase-8 Z-VAD-FMK->Caspase-9 Z-VAD-FMK->Caspase-3 Z-LEHD-FMK Z-LEHD-FMK Z-LEHD-FMK->Caspase-9

Caption: Apoptotic pathways and inhibitor targets.

Experimental Workflow for Inhibitor Comparison cluster_inhibitors Inhibitors cluster_assays Assays Cell Culture Cell Culture Seed Cells in 96-well Plate Seed Cells in 96-well Plate Cell Culture->Seed Cells in 96-well Plate Inhibitor Pre-treatment Inhibitor Pre-treatment Seed Cells in 96-well Plate->Inhibitor Pre-treatment 24h Apoptosis Induction Apoptosis Induction Inhibitor Pre-treatment->Apoptosis Induction 1h Incubation Incubation Apoptosis Induction->Incubation (e.g., Staurosporine) Assay Assay Incubation->Assay 3-48h Data Analysis Data Analysis Assay->Data Analysis Z-LEHD-FMK Z-LEHD-FMK Z-VAD-FMK Z-VAD-FMK Vehicle (DMSO) Vehicle (DMSO) Caspase Activity (Luminescence) Caspase Activity (Luminescence) Cell Viability (Absorbance) Cell Viability (Absorbance)

Caption: Experimental workflow for inhibitor comparison.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and Z-VAD-FMK ultimately depends on the specific research question.

  • This compound is the preferred choice for studies aiming to specifically investigate the role of caspase-9 and the intrinsic apoptotic pathway. Its selectivity allows for a more targeted approach to dissecting molecular mechanisms.

  • Z-VAD-FMK is a powerful tool for inducing a general block in apoptosis. However, researchers must be mindful of its broad-spectrum activity and potential off-target effects, such as the induction of necroptosis. When using Z-VAD-FMK, it is crucial to include appropriate controls to account for these alternative cellular responses.

By carefully considering the data presented in this guide, researchers can confidently select the most appropriate caspase inhibitor to advance their understanding of programmed cell death.

References

A Researcher's Guide to Apoptosis Pathway Analysis: Z-LEHD-FMK vs. Z-IETD-FMK

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating programmed cell death, dissecting the specific signaling cascades—the intrinsic versus the extrinsic apoptosis pathways—is a critical step. This guide provides a detailed comparison of two widely used caspase inhibitors, Z-LEHD-FMK and Z-IETD-FMK, offering objective performance data and experimental protocols to aid in the precise analysis of apoptotic mechanisms.

Introduction to Apoptosis Pathways and Caspase Inhibition

Apoptosis is a genetically programmed process of cell elimination essential for tissue homeostasis. It is primarily executed through two major signaling pathways: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway .[1] Both pathways converge on the activation of a family of cysteine proteases known as caspases, which orchestrate the systematic dismantling of the cell.

Initiator caspases, such as caspase-9 (intrinsic) and caspase-8 (extrinsic), are activated at the apex of these cascades.[2][3] They, in turn, activate downstream executioner caspases (e.g., caspase-3 and -7) that cleave cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][4]

To identify which pathway is activated by a specific stimulus, researchers utilize selective, cell-permeable, and irreversible peptide inhibitors. Z-LEHD-FMK and Z-IETD-FMK are powerful tools designed for this purpose, each targeting a key initiator caspase.[5][6]

  • Z-LEHD-FMK is a selective inhibitor of caspase-9 , the apical protease of the intrinsic pathway.[7][8] This pathway is typically triggered by intracellular stress signals like DNA damage or growth factor withdrawal, leading to the release of cytochrome c from the mitochondria.[2][9]

  • Z-IETD-FMK is a potent inhibitor of caspase-8 , the initiator caspase of the extrinsic pathway.[10][11] This pathway is activated by the binding of extracellular death ligands (e.g., FasL, TRAIL) to transmembrane death receptors on the cell surface.[12][13]

By comparing the ability of these two inhibitors to block apoptosis, researchers can effectively determine the dominant signaling route involved in their experimental system.

Performance Data and Specificity

The efficacy and specificity of these inhibitors are paramount for accurate pathway determination. The following table summarizes their inhibitory concentrations (IC50) against their primary targets and other related caspases. It is crucial to note that while these inhibitors are selective, some cross-reactivity can occur, especially at higher concentrations.

InhibitorPrimary TargetPathwayIC50 vs. Caspase-8IC50 vs. Caspase-9Typical Working Concentration
Z-LEHD-FMK Caspase-9Intrinsic0.70 nM[14]1.5 µM[14]20 - 100 µM[5][15]
Z-IETD-FMK Caspase-8Extrinsic350 nM[14][16]3.7 µM[14]10 - 100 µM[11][17]

Data compiled from in vitro enzymatic assays. IC50 values can vary between experimental systems.

Interestingly, some studies have shown that Z-LEHD-FMK can inhibit caspase-8 with high potency in enzymatic assays.[14] However, its effect in cell-based assays often demonstrates a preferential inhibition of the intrinsic pathway, highlighting the importance of empirical validation in the specific model system being studied.[8][18] Z-IETD-FMK also shows some inhibition of caspase-9, but at a significantly higher concentration than its primary target.[14]

Signaling Pathway Diagrams

To visualize the points of intervention for each inhibitor, the following diagrams illustrate the core components of the extrinsic and intrinsic apoptosis pathways.

Extrinsic_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding FADD FADD Death Receptor->FADD Recruitment Procaspase8 Procaspase-8 FADD->Procaspase8 Recruitment Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Procaspase37 Procaspase-3/7 Caspase8->Procaspase37 Cleavage Inhibitor Z-IETD-FMK Inhibitor->Caspase8 Inhibition Caspase37 Active Caspase-3/7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Extrinsic pathway showing Z-IETD-FMK inhibition.

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cytosol Cytosol Stress DNA Damage, Oxidative Stress, etc. Mito Mitochondrion Stress->Mito CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Assembly Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Recruitment Procaspase37 Procaspase-3/7 Caspase9->Procaspase37 Cleavage Inhibitor Z-LEHD-FMK Inhibitor->Caspase9 Inhibition Caspase37 Active Caspase-3/7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Intrinsic pathway showing Z-LEHD-FMK inhibition.

Experimental Protocols

The following are generalized protocols for utilizing Z-LEHD-FMK and Z-IETD-FMK to investigate apoptosis. The optimal inhibitor concentration and incubation times should be determined empirically for each cell type and apoptotic stimulus.

Protocol 1: Inhibition of Apoptosis for Flow Cytometry Analysis (Annexin V/PI Staining)

This protocol assesses the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Seeding: Plate cells in a multi-well plate at a density appropriate for your assay and allow them to adhere overnight.

  • Inhibitor Preparation: Reconstitute Z-LEHD-FMK or Z-IETD-FMK in DMSO to create a stock solution (e.g., 10-20 mM).[7][10] Store aliquots at -20°C.[10]

  • Inhibitor Pre-treatment: Dilute the stock solution in cell culture medium to the desired final working concentration (e.g., 20-50 µM). Pre-incubate the cells with the inhibitor-containing medium or a vehicle control (DMSO) for 1-2 hours at 37°C.[5][19]

  • Induction of Apoptosis: Add the apoptotic stimulus (e.g., TRAIL, FasL, staurosporine) to the wells and incubate for the predetermined optimal time to induce apoptosis (e.g., 4-24 hours).[5][19]

  • Cell Harvesting: Gently collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. The percentage of Annexin V-positive cells in inhibitor-treated samples compared to the stimulus-only control indicates the degree of apoptosis inhibition.[6][10]

Protocol 2: Caspase Activity Assay (Fluorometric/Colorimetric)

This method directly measures the enzymatic activity of caspases in cell lysates.

  • Cell Treatment: Seed and treat cells with inhibitors and apoptotic stimuli as described in steps 1-4 of Protocol 1.

  • Cell Lysis: Harvest cells and wash with cold PBS. Lyse the cells in a chilled lysis buffer on ice for 10-30 minutes.[20][21] Centrifuge at high speed (e.g., 12,000 rpm) at 4°C to pellet cell debris.[20]

  • Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a compatible protein assay.

  • Assay Reaction: In a 96-well black plate, add a standardized amount of protein (e.g., 50-200 µg) from each sample to wells containing a reaction buffer.[20][21]

  • Substrate Addition: Add a fluorogenic or colorimetric caspase substrate. For general apoptosis, a caspase-3 substrate like DEVD-AFC is common.[21] To specifically measure initiator caspase activity, use substrates like LEHD-pNA for caspase-9 or IETD-pNA for caspase-8.[6][20]

  • Measurement: Incubate the plate at 37°C for 1-2 hours.[20] Measure the fluorescence (e.g., Ex/Em = 380/530 nm) or absorbance at regular intervals using a microplate reader.

  • Analysis: Compare the caspase activity in inhibitor-treated samples to controls. A significant reduction in activity indicates successful inhibition of the targeted pathway.

Protocol 3: Western Blot Analysis of Caspase Cleavage

This protocol visualizes the cleavage (activation) of caspases or the cleavage of their downstream targets, such as PARP.

  • Sample Preparation: Treat cells as described in steps 1-4 of Protocol 1 and prepare cell lysates as described in steps 2-3 of Protocol 2.

  • SDS-PAGE: Separate a standardized amount of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the cleaved (active) forms of caspase-9, caspase-8, caspase-3, or cleaved PARP. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The absence or reduction of the cleaved caspase bands in the inhibitor-treated lanes, compared to the stimulus-only lane, confirms the inhibitory effect on a specific pathway.[5][19]

Experimental Workflow Diagram

The logical flow for using these inhibitors to distinguish between apoptotic pathways is summarized below.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Apoptosis Assessment cluster_analysis Data Analysis & Conclusion Start Culture Cells Treat_Z_IETD Pre-treat with Z-IETD-FMK Start->Treat_Z_IETD Treat_Z_LEHD Pre-treat with Z-LEHD-FMK Start->Treat_Z_LEHD Control Vehicle Control (DMSO) Start->Control Induce Induce Apoptosis (e.g., with TRAIL) Assay Perform Apoptosis Assay (Flow Cytometry, Western Blot, etc.) Induce->Assay Treat_Z_IETD->Induce Treat_Z_LEHD->Induce Control->Induce Decision1 Apoptosis Blocked by Z-IETD-FMK? Assay->Decision1 Decision2 Apoptosis Blocked by Z-LEHD-FMK? Decision1->Decision2 No Conclusion1 Extrinsic Pathway Is Dominant Decision1->Conclusion1 Yes Conclusion2 Intrinsic Pathway Is Dominant Decision2->Conclusion2 Yes Conclusion3 Pathways May Be Mixed/Other Decision2->Conclusion3 No

Workflow for apoptosis pathway determination.

References

A Researcher's Guide to Alternative Caspase-9 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in apoptosis, cellular signaling, and drug development, the specific inhibition of initiator caspase-9 is a critical experimental tool. While the tetrapeptide Z-LEHD-FMK is a widely used standard, a growing need for alternative inhibitors with different mechanisms of action, reversibility, or cell permeability has emerged. This guide provides a comparative overview of alternative caspase-9 inhibitors, supported by available experimental data and detailed protocols to aid in their selection and application.

Understanding the Landscape of Caspase-9 Inhibition

Caspase-9 is the apex protease in the intrinsic apoptosis pathway. Its activation, occurring on the apoptosome complex following cytochrome c release from the mitochondria, initiates a cascade of effector caspases, leading to programmed cell death.[1][2] Specific inhibition of this step is crucial for dissecting the pathway and for therapeutic development in diseases characterized by excessive apoptosis.

The ideal inhibitor should exhibit high potency and selectivity for caspase-9 over other caspases, particularly the closely related initiator caspase-8 and effector caspases. Inhibitors are broadly categorized by their chemical nature and mechanism, including peptide-based inhibitors with various reactive groups (e.g., FMK, CHO) and novel protein-derived peptides.

Comparative Analysis of Caspase-9 Inhibitors

The following table summarizes the quantitative data available for Z-LEHD-FMK and its alternatives. It is critical to note that these values are compiled from different studies and experimental systems; therefore, direct comparison should be approached with caution. A standardized head-to-head analysis under identical conditions would be required for definitive potency ranking.

InhibitorTypeMechanismIC50 (Caspase-9)Selectivity NotesSupplier Examples
Z-LEHD-FMK Peptide (FMK)Irreversible, Covalent~1.5 µMStandard inhibitor. Also shows some activity against Caspase-8 (IC50 ~0.70 nM in one study, indicating potential for cross-reactivity).R&D Systems (FMK008), MedChemExpress (HY-12410), Selleck Chemicals (S7313)
Pen1-XBir3 Peptide (XIAP-derived)Reversible, Non-covalentNot reported (in vitro IC50)Highly selective, derived from the endogenous inhibitor XIAP.[3] Shown to be effective in vivo via topical administration.[3][4]Not widely available commercially; primarily a research tool.
Ac-LEHD-CHO Peptide (Aldehyde)Reversible, Covalent~49.2 nMAldehyde inhibitors are generally reversible. Shows good selectivity over Caspase-1, -4, -5, and -8 in the cited study.Not commonly listed by major suppliers; may require custom synthesis.
Ac-LESD-CMK Peptide (CMK)Irreversible, Covalent~12 µMLess potent for Caspase-9 compared to Z-LEHD-FMK in the same study. Primarily a Caspase-8 inhibitor (IC50 = 50 nM).Available from various custom peptide synthesis services.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context of caspase-9 inhibition and the general workflow for comparing inhibitors, the following diagrams are provided.

Caspase9_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol Mito Mitochondrial Outer Membrane CytoC_mito Cytochrome c Apaf1 Apaf-1 CytoC_mito->Apaf1 binds & activates Apoptosome Apoptosome Complex Apaf1->Apoptosome forms ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome recruited to Casp9 Active Caspase-9 Apoptosome->Casp9 activates ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 cleaves & activates Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes Inhibitors Alternative Inhibitors (e.g., Pen1-XBir3, Ac-LEHD-CHO) Inhibitors->Casp9 inhibit Stress Cellular Stress (e.g., DNA Damage) Stress->Mito triggers

Figure 1. Intrinsic apoptosis pathway showing Caspase-9 activation and points of inhibition.

Inhibitor_Comparison_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Enzyme Prepare Recombinant Caspase-9 Enzyme Plate Plate Enzyme, Inhibitors, and Controls in 96-well Plate Enzyme->Plate Substrate Prepare Fluorogenic Substrate (e.g., LEHD-AFC) AddSubstrate Initiate Reaction: Add Substrate Substrate->AddSubstrate Inhibitors Prepare Serial Dilutions of Test Inhibitors & Z-LEHD-FMK Inhibitors->Plate Incubate Pre-incubate Enzyme with Inhibitors Plate->Incubate Incubate->AddSubstrate Measure Measure Fluorescence Kinetically (Ex/Em appropriate for AFC) AddSubstrate->Measure Rates Calculate Reaction Rates (Vmax) Measure->Rates Inhibition Calculate % Inhibition vs. No-Inhibitor Control Rates->Inhibition IC50 Plot % Inhibition vs. [Inhibitor] and Fit Curve to Determine IC50 Inhibition->IC50

Figure 2. General experimental workflow for comparing Caspase-9 inhibitor potency in vitro.

Experimental Protocols

Below are detailed methodologies for key experiments to compare the efficacy of caspase-9 inhibitors.

Protocol 1: In Vitro Biochemical Assay for IC50 Determination

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against purified recombinant caspase-9.

A. Materials and Reagents:

  • Active, purified human recombinant caspase-9 enzyme

  • Assay Buffer: 20 mM HEPES, 10% sucrose, 10 mM DTT, 0.1% CHAPS, pH 7.2

  • Fluorogenic Substrate: Ac-LEHD-AFC (7-amino-4-trifluoromethylcoumarin), 10 mM stock in DMSO

  • Test Inhibitors and Z-LEHD-FMK: 10 mM stock solutions in DMSO

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with kinetic capability (Excitation: ~400 nm, Emission: ~505 nm)

B. Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a working solution of caspase-9 in assay buffer (e.g., 10-20 nM). The final concentration should provide a robust linear rate of substrate cleavage over 30-60 minutes.

    • Prepare a working solution of Ac-LEHD-AFC substrate in assay buffer (e.g., 100 µM). The final concentration in the well should be at or near the Km for the enzyme.

    • Prepare serial dilutions (e.g., 10-point, 1:3 dilutions) of each test inhibitor and the Z-LEHD-FMK control in assay buffer.

  • Assay Setup (per well):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of each inhibitor dilution to the respective test wells.

    • Add 10 µL of assay buffer (vehicle control) to positive control (no inhibitor) and negative control (no enzyme) wells.

    • Add 20 µL of the caspase-9 working solution to all wells except the negative control wells. Add 20 µL of assay buffer to the negative control wells.

    • Mix gently by tapping the plate.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow inhibitors to bind to the enzyme.

  • Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the Ac-LEHD-AFC substrate working solution to all wells.

    • Immediately place the plate in the fluorescence reader pre-set to 37°C.

    • Measure fluorescence intensity every 1-2 minutes for 30-60 minutes.

C. Data Analysis:

  • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

  • Subtract the rate of the negative control (no enzyme) from all other wells to correct for background fluorescence.

  • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_positive_control)) * 100.

  • Plot percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value for each compound.

Protocol 2: Cell-Based Caspase-9 Activity Assay

This protocol outlines a method to assess inhibitor efficacy in a cellular context using a commercially available luminescent assay.

A. Materials and Reagents:

  • Human cell line known to undergo intrinsic apoptosis (e.g., Jurkat, HeLa)

  • Cell culture medium and supplements

  • Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

  • Test Inhibitors and Z-LEHD-FMK

  • Caspase-Glo® 9 Assay Kit (Promega) or similar

  • White-walled, 96-well microplate suitable for luminescence

  • Luminometer

B. Procedure:

  • Cell Plating:

    • Seed cells into the 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay (e.g., 10,000 - 20,000 cells/well).

    • Incubate overnight to allow cells to adhere (if applicable).

  • Inhibitor and Apoptosis Induction:

    • Pre-treat cells by adding various concentrations of the test inhibitors or Z-LEHD-FMK to the appropriate wells. Include a vehicle-only control.

    • Incubate for 1-2 hours at 37°C.

    • Induce apoptosis by adding the inducing agent (e.g., 1 µM Staurosporine) to all wells except the uninduced negative control wells.

    • Incubate for the required time to induce caspase-9 activity (e.g., 3-6 hours).

  • Luminescence Measurement:

    • Prepare the Caspase-Glo® 9 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[3]

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~15 minutes.

    • Add 100 µL of Caspase-Glo® 9 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

C. Data Analysis:

  • Subtract the average luminescence of the uninduced control wells from all other readings to correct for background.

  • Calculate the percent inhibition relative to the "apoptosis-induced, no inhibitor" positive control.

  • Determine the IC50 value for each inhibitor by plotting percent inhibition versus inhibitor concentration as described in Protocol 1.

Conclusion

While Z-LEHD-FMK remains a valuable and widely accessible tool, the exploration of alternative inhibitors is crucial for advancing caspase-9 research. Peptide-based alternatives like the reversible Ac-LEHD-CHO and the highly specific, endogenously-derived Pen1-XBir3 offer distinct advantages for specific experimental questions. The choice of inhibitor should be guided by the specific requirements of the study, including the need for reversibility, in vivo applicability, and selectivity profile. The protocols provided herein offer a standardized framework for researchers to empirically compare and validate the performance of these and future caspase-9 inhibitors in their own experimental systems.

References

A Comparative Guide to the Cross-Reactivity of Z-LEHD-FMK TFA with other Caspases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating apoptosis, the selectivity of tool compounds is paramount. This guide provides an objective comparison of the caspase-9 inhibitor, Z-LEHD-FMK TFA, detailing its cross-reactivity with other caspases and benchmarking its performance against alternative inhibitors. The information presented is supported by experimental data and detailed protocols to aid in the design and interpretation of studies involving caspase inhibition.

Understanding this compound

This compound is a cell-permeable, irreversible inhibitor of caspase-9, an initiator caspase that plays a crucial role in the intrinsic (mitochondrial) pathway of apoptosis. By mimicking the tetrapeptide recognition sequence of caspase-9 substrates, Z-LEHD-FMK covalently binds to the active site of the enzyme, thereby blocking its proteolytic activity and halting the downstream activation of executioner caspases. Its utility has been demonstrated in various cellular and in vivo models to study the role of caspase-9 in apoptosis and for its neuroprotective effects. However, while often described as "selective," the degree of its specificity across the entire caspase family is a critical consideration for experimental design.

Cross-Reactivity Profile of this compound

The inhibitory activity of this compound against a panel of caspases is summarized in the table below. The data reveals that while Z-LEHD-FMK is a potent inhibitor of caspase-9, it also exhibits significant inhibitory activity against other initiator caspases, particularly caspase-8.

Table 1: Inhibitory Potency (IC50) of Z-LEHD-FMK and a Related Compound Against Various Caspases

Caspase TargetZ-LEHD-FMK IC50 (µM)Ac-LEHD-CHO IC50 (nM)[1]
Caspase-1Not Available15,000
Caspase-2Not AvailableNot Determined
Caspase-3Weakly Inhibited[2]Not Determined
Caspase-4Not Available81,700
Caspase-5Not Available21,300
Caspase-6Weakly Inhibited[2]Not Determined
Caspase-7Weakly Inhibited[2]Not Determined
Caspase-80.0007[2]3,820
Caspase-91.5[2]49.2
Caspase-103.59[2]40.4
Caspase-14Not Available134,000

Note: Data for Ac-LEHD-CHO, a related aldehyde inhibitor with the same tetrapeptide recognition sequence, is provided for comparative purposes. It is important to note that the different reactive groups (FMK vs. CHO) can influence inhibitory potency and specificity.

Comparison with Alternative Caspase Inhibitors

The ideal caspase inhibitor combines high potency for its intended target with minimal off-target effects. Here, we compare this compound with other commonly used caspase inhibitors.

Highly Selective Inhibitors: XIAP-Based Peptides

A promising alternative for highly selective caspase-9 inhibition comes from peptides derived from the X-linked inhibitor of apoptosis protein (XIAP). The BIR3 (Baculoviral IAP Repeat 3) domain of XIAP is a natural, high-affinity inhibitor of caspase-9. This interaction is highly specific and occurs through a mechanism distinct from active site binding, where the BIR3 domain prevents the dimerization required for caspase-9 activation. Synthetic peptides mimicking this interaction offer a more targeted approach to caspase-9 inhibition with potentially fewer off-target effects compared to peptide-based active site inhibitors.

Pan-Caspase Inhibitors: Z-VAD-FMK

In contrast to selective inhibitors, pan-caspase inhibitors such as Z-VAD-FMK are designed to broadly inhibit a wide range of caspases. While useful for determining if a cellular process is caspase-dependent, their lack of specificity makes them unsuitable for dissecting the roles of individual caspases. For instance, Z-VAD-FMK has been shown to inhibit caspases-1, -3, -7, -8, and -9 with high potency.

Experimental Protocols

To facilitate the independent assessment of caspase inhibitor selectivity, a detailed protocol for an in vitro fluorometric assay is provided below. This assay measures the ability of an inhibitor to block the cleavage of a caspase-specific fluorogenic substrate.

In Vitro Caspase Inhibition Assay (IC50 Determination)

1. Reagents and Materials:

  • Recombinant active caspases (e.g., caspase-1, -3, -8, -9)

  • Fluorogenic caspase substrates (e.g., Ac-YVAD-AFC for caspase-1, Ac-DEVD-AFC for caspase-3, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9)

  • Assay Buffer: 20 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose.

  • Inhibitor stock solution (e.g., this compound in DMSO)

  • 96-well black microplates

  • Fluorometric plate reader with appropriate excitation/emission filters (e.g., 400 nm excitation, 505 nm emission for AFC)

2. Experimental Procedure:

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock solution in assay buffer to create a range of concentrations to be tested. Include a vehicle control (DMSO) without the inhibitor.

  • Enzyme Preparation: Dilute the recombinant active caspase in cold assay buffer to a working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.

  • Assay Setup: To each well of the 96-well plate, add 50 µL of the diluted inhibitor or vehicle control.

  • Enzyme Addition: Add 25 µL of the diluted active caspase to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 25 µL of the fluorogenic caspase substrate to each well to initiate the reaction. The final substrate concentration should be at or below the Km for the respective caspase.

  • Kinetic Measurement: Immediately begin monitoring the fluorescence intensity every 1-2 minutes for 30-60 minutes using a fluorometric plate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.

    • Normalize the reaction rates to the vehicle control (V₀) to determine the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - V/V₀).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the caspase signaling pathway and the experimental workflow for assessing inhibitor specificity.

Caspase_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway Mitochondrial\nStress Mitochondrial Stress Apaf-1 Apaf-1 Mitochondrial\nStress->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Caspase-8->Procaspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Z-LEHD-FMK Z-LEHD-FMK Z-LEHD-FMK->Caspase-9 Inhibition

Caption: Intrinsic and extrinsic apoptosis pathways converge on executioner caspases.

Caspase_Inhibitor_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Dilutions Prepare Serial Inhibitor Dilutions Add_Inhibitor Add Inhibitor/ Vehicle to Plate Inhibitor_Dilutions->Add_Inhibitor Enzyme_Prep Dilute Recombinant Active Caspase Add_Enzyme Add Caspase to Plate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Fluorogenic Caspase Substrate Add_Substrate Add Substrate & Initiate Reaction Substrate_Prep->Add_Substrate Add_Inhibitor->Add_Enzyme Pre-incubation Pre-incubate Add_Enzyme->Pre-incubation Pre-incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetics Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition IC50_Calculation Plot Dose-Response & Calculate IC50 Determine_Inhibition->IC50_Calculation

Caption: Workflow for determining the IC50 of a caspase inhibitor.

References

Validating Z-LEHD-FMK TFA Efficacy: A Comparative Guide to Downstream Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Z-LEHD-FMK TFA, a selective and irreversible inhibitor of caspase-9, against other caspase inhibitors. Its efficacy is evaluated through the analysis of downstream apoptotic markers, supported by experimental data and detailed protocols.

Introduction to this compound and Apoptosis

This compound is a cell-permeable fluoromethyl ketone (FMK)-derivatized peptide that acts as a potent and irreversible inhibitor of caspase-9.[1][2] Caspase-9 is an initiator caspase that plays a critical role in the intrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and development.[3][4] Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders.[4][5]

The intrinsic apoptotic pathway is triggered by intracellular stress signals, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9.[3] Activated caspase-9 then initiates a cascade by cleaving and activating downstream effector caspases, primarily caspase-3 and caspase-7.[4] These effector caspases are responsible for the cleavage of key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]

Validating the efficacy of a caspase-9 inhibitor like this compound, therefore, relies on monitoring the status of these downstream markers. A reduction in the cleavage of caspase-3 and PARP serves as a direct indicator of this compound's inhibitory action on caspase-9.

Comparative Performance of Caspase Inhibitors

The selection of a caspase inhibitor is critical for targeted research. This section compares this compound with other commonly used caspase inhibitors, highlighting their specificity and potency.

Table 1: Comparison of Caspase Inhibitor Specificity and Potency

InhibitorTarget Caspase(s)TypeIC50 / Ki ValuesKey Features
This compound Caspase-9 Irreversible Peptide (FMK)Ki: 60 nM for Caspase-9[7]Selective for the initiator caspase of the intrinsic pathway.[1]
Ac-LEHD-CHOCaspase-9Reversible AldehydeNot specified in search resultsReversible inhibitor, useful for studies where transient inhibition is desired.[8][9]
Ac-LEHD-CMKCaspase-9Irreversible Peptide (CMK)Not specified in search resultsAnother irreversible inhibitor of caspase-9.[10]
Z-IETD-FMKCaspase-8Irreversible Peptide (FMK)Not specified in search resultsSelective for the initiator caspase of the extrinsic pathway.[11]
Z-DEVD-FMKCaspase-3, -7, -8, -10Irreversible Peptide (FMK)Ki: 0.2 nM (Caspase-3), 0.3 nM (Caspase-7)[7]Potent inhibitor of effector caspases.[12]
Z-VAD-FMKPan-caspaseIrreversible Peptide (FMK)IC50: 10.66 µM for Caspase-9[11]Broad-spectrum inhibitor, blocks most caspases.[12]
Q-VD-OPhPan-caspaseIrreversibleIC50: 25-400 nM for Caspases-1, -3, -8, -9[7]Potent, broad-spectrum inhibitor with good cell permeability.[7]

Table 2: Experimental Data Summary - Effect of Inhibitors on Downstream Markers

ExperimentCell LineApoptotic StimulusInhibitor & ConcentrationObserved Effect on Downstream MarkersReference
Western BlotHCT116TRAILZ-LEHD-FMK (20 µM)Protected procaspase-3 from cleavage.[13][13]
Western BlotSW480TRAILZ-LEHD-FMK (20 µM)Did not protect procaspase-3 from cleavage.[13][13]
Western BlotU251 GliomaCaudatinZ-LEHD-FMKRepressed caudatin-induced PARP cleavage.
Western BlotJurkatActinomycin DQ-VD-OPh (20 µM)Inhibited cleavage and activation of caspase-8 and caspase-9.[14]
Caspase-3/7 Activity AssayJurkatAnti-Fas mAbZ-LEHD-FMKInhibition of caspase-9 activity in a dose-dependent manner.[15]
Caspase-3/7 Activity AssayVariousVariousZ-DEVD-CHO / Z-VAD-FMKDose-dependent inhibition of caspase-3/7 activity.[16][16]

Experimental Protocols

Accurate validation of this compound efficacy requires robust experimental methods. Detailed protocols for assessing the key downstream markers are provided below.

Western Blot Analysis of Cleaved Caspase-3 and Cleaved PARP

This method allows for the semi-quantitative detection of the cleaved (active) forms of caspase-3 and PARP.

1. Cell Lysis and Protein Quantification:

  • Treat cells with the apoptotic stimulus in the presence or absence of this compound.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for cleaved caspase-3 (p17/p19 fragment) and/or cleaved PARP (89 kDa fragment) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the image using a chemiluminescence detection system.

  • Quantify band intensities using densitometry software. Normalize the intensity of the cleaved protein to a loading control (e.g., β-actin or GAPDH).

Caspase-Glo® 3/7 Assay

This luminescent assay provides a quantitative measure of caspase-3 and -7 activity.

1. Reagent Preparation:

  • Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer to create the working solution.

  • Allow the reagent to equilibrate to room temperature before use.[16]

2. Cell Plating and Treatment:

  • Plate cells in a white-walled 96-well plate and culture overnight.

  • Treat cells with the apoptotic stimulus in the presence or absence of this compound for the desired time.

  • Include appropriate controls: untreated cells (negative control), cells treated with stimulus only (positive control), and no-cell wells (background).

3. Assay Procedure:

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[16]

  • Mix the contents by placing the plate on a plate shaker at a low speed for 30-60 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.[16]

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Subtract the average background luminescence from all other readings.

  • Calculate the fold-change in caspase-3/7 activity relative to the untreated control.

  • Plot the results to visualize the dose-dependent inhibition by this compound.

Visualizing the Molecular Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental procedures.

cluster_0 Intrinsic Apoptosis Pathway cluster_1 Downstream Effector Cascade Stress Intracellular Stress (e.g., DNA damage) Mito Mitochondrion Stress->Mito CytC Cytochrome c (released) Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activation ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome ProCasp37 Pro-caspase-3/7 Casp9->ProCasp37 Cleavage ZLEHD This compound ZLEHD->Casp9 Inhibition Casp37 Active Caspase-3/7 ProCasp37->Casp37 PARP PARP Casp37->PARP Cleavage Apoptosis Apoptosis Casp37->Apoptosis cPARP Cleaved PARP PARP->cPARP

Caption: Intrinsic apoptosis pathway showing this compound inhibition of Caspase-9.

cluster_0 Experimental Workflow cluster_1 Downstream Analysis cluster_2 Data Interpretation start Cell Culture & Treatment Groups stim Induce Apoptosis (e.g., Staurosporine) start->stim treat Treat with This compound start->treat control Vehicle Control start->control lysis Cell Lysis stim->lysis treat->lysis control->lysis wb Western Blot (Cleaved Caspase-3, Cleaved PARP) lysis->wb caspase_assay Caspase-Glo® 3/7 Assay (Caspase-3/7 Activity) lysis->caspase_assay quant Quantification and Statistical Analysis wb->quant caspase_assay->quant

Caption: Workflow for validating this compound efficacy.

References

A Comparative Guide to Z-LEHD-FMK TFA and Other Caspase Inhibitors for Apoptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the caspase-9 inhibitor Z-LEHD-FMK TFA with other widely used caspase inhibitors. The information presented herein is collated from various scientific publications and manufacturer's technical data to assist researchers in selecting the most appropriate inhibitor for their experimental needs. This document summarizes quantitative data in structured tables, details common experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction to Caspases and Their Inhibition

Caspases, a family of cysteine-aspartic proteases, are central players in the orchestrated process of apoptosis, or programmed cell death. They are synthesized as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade. Caspases can be broadly categorized into initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3, -6, and -7). Initiator caspases are activated by specific cellular signals, and they, in turn, cleave and activate the executioner caspases, which are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Given their critical role in apoptosis, the selective inhibition of specific caspases is a valuable tool for studying the apoptotic signaling pathways and for the development of therapeutics for diseases characterized by aberrant apoptosis. Caspase inhibitors are typically short peptides that mimic the caspase cleavage site, modified with a functional group (e.g., fluoromethyl ketone - FMK) that allows for irreversible binding to the active site of the enzyme.

This guide focuses on this compound, a selective inhibitor of caspase-9, and compares its performance with other caspase inhibitors targeting different points in the apoptotic cascade.

Performance Comparison of Caspase Inhibitors

The efficacy and utility of a caspase inhibitor are determined by its potency (inhibitory concentration) and selectivity (specificity for a particular caspase). The following tables summarize the available quantitative data for this compound and other commonly used caspase inhibitors.

Table 1: Inhibitory Potency (Ki) of Caspase Inhibitors

InhibitorTarget Caspase(s)Ki (nM)Reference(s)
Z-LEHD-FMK Caspase-9-[1][2]
Ac-DEVD-CHOCaspase-30.23
Caspase-71.6
Caspase-80.92
Caspase-960
Caspase-1012
Z-IETD-FMKCaspase-8-[3][4][5]
Z-VAD-FMKPan-caspase-[6][7][8][9]

Note: Specific Ki values for Z-LEHD-FMK and Z-IETD-FMK against a full caspase panel are not consistently reported in the reviewed literature. These inhibitors are widely cited for their selectivity towards caspase-9 and caspase-8, respectively. Z-VAD-FMK is a broad-spectrum inhibitor and is not selective for a particular caspase.

Table 2: Inhibitory Concentration (IC50) of Caspase Inhibitors

InhibitorCaspase-1 (nM)Caspase-3 (nM)Caspase-8 (nM)Caspase-9 (nM)Reference(s)
Z-LEHD-FMK ----[1][10]
Q-VD-OPh25-40025-40025-40025-400[11]
Z-IETD-FMK--0.46 (µM)-[3]

Note: IC50 values can vary depending on the experimental conditions, including the substrate and enzyme concentrations used in the assay. The data for Z-LEHD-FMK indicates its use in cell-based assays at concentrations typically around 20 µM to observe an inhibitory effect on apoptosis.[1][10]

Signaling Pathways

Understanding the signaling pathways in which caspases are involved is crucial for interpreting experimental results. Below are diagrams of the intrinsic and extrinsic apoptotic pathways.

Intrinsic_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion Mitochondrion Mitochondrial Outer Membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, growth factor withdrawal) Bax_Bak Bax/Bak Activation Apoptotic_Stimuli->Bax_Bak Bax_Bak->Mitochondrion permeabilization Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 activation Pro_Caspase9 Pro-caspase-9 Pro_Caspase9->Apoptosome Pro_Caspase3 Pro-caspase-3 Caspase9->Pro_Caspase3 cleavage Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic (mitochondrial) apoptosis pathway initiated by cellular stress.

Extrinsic_Apoptosis_Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor binding DISC DISC Formation (Death-Inducing Signaling Complex) Death_Receptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 activation Pro_Caspase8 Pro-caspase-8 Pro_Caspase8->DISC Bid Bid Caspase8->Bid cleavage (Indirect) Pro_Caspase3 Pro-caspase-3 Caspase8->Pro_Caspase3 cleavage (Direct) tBid tBid Bid->tBid Caspase3 Active Caspase-3 tBid->Caspase3 activation via mitochondrial pathway Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Extrinsic (death receptor-mediated) apoptosis pathway.

Experimental Protocols

Accurate and reproducible data are paramount in research. The following are detailed methodologies for key experiments used to evaluate caspase inhibitors.

Fluorometric Caspase Activity Assay

This assay measures the activity of specific caspases by detecting the cleavage of a fluorogenic substrate.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Caspase inhibitor (e.g., this compound)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • Fluorogenic caspase substrate (e.g., Ac-LEHD-AFC for caspase-9)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and culture overnight. Pre-treat cells with the desired concentration of the caspase inhibitor for 1-2 hours. Induce apoptosis by adding the appropriate agent and incubate for the desired time.

  • Cell Lysis: Harvest the cells and wash with ice-cold PBS. Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

  • Lysate Preparation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant to a new, pre-chilled microfuge tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well black microplate, add 50-100 µg of protein lysate to each well. Adjust the volume to 50 µL with Cell Lysis Buffer.

  • Reaction Initiation: Add 50 µL of 2x Reaction Buffer (Cell Lysis Buffer containing the fluorogenic substrate at 2x the final concentration).

  • Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) at regular intervals (e.g., every 5 minutes for 1-2 hours).

  • Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time) and normalize to the protein concentration. Compare the activity in inhibitor-treated samples to the untreated control.

Colorimetric Caspase Activity Assay

This assay is similar to the fluorometric assay but uses a colorimetric substrate.

Materials:

  • Same as fluorometric assay, but with a colorimetric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3).

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Culture, Treatment, Lysis, and Protein Quantification: Follow steps 1-4 of the fluorometric assay protocol.

  • Assay Setup: In a 96-well clear microplate, add 50-200 µg of protein lysate to each well. Adjust the volume to 50 µL with Cell Lysis Buffer.

  • Reaction Initiation: Add 50 µL of 2x Reaction Buffer containing the colorimetric substrate (e.g., Ac-DEVD-pNA) to each well.

  • Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm.

  • Data Analysis: Subtract the background reading (lysate without substrate) and compare the absorbance of inhibitor-treated samples to the untreated control.

Western Blot for Cleaved Caspases

This method detects the activated form of caspases by identifying their cleaved fragments.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Caspase inhibitor

  • RIPA buffer with protease inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-9)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Treat cells as described in the caspase activity assay.

  • Protein Extraction: Lyse the cells in RIPA buffer. Determine protein concentration.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate. Visualize the bands using an imaging system.

  • Analysis: Compare the intensity of the bands corresponding to the cleaved caspase in inhibitor-treated samples versus untreated controls. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of a caspase inhibitor.

Caspase_Inhibitor_Workflow cluster_Experiment Experimental Design cluster_Analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, Jurkat) Treatment 2. Treatment Groups - Vehicle Control - Apoptosis Inducer - Inducer + Inhibitor Cell_Culture->Treatment Caspase_Assay 3. Caspase Activity Assay (Fluorometric/Colorimetric) Treatment->Caspase_Assay Western_Blot 4. Western Blot (Cleaved Caspases, PARP) Treatment->Western_Blot Viability_Assay 5. Cell Viability Assay (e.g., MTT, Trypan Blue) Treatment->Viability_Assay Results 6. Interpretation of Results Caspase_Assay->Results Western_Blot->Results Viability_Assay->Results

Caption: General workflow for testing the efficacy of a caspase inhibitor.

Conclusion

The choice of a caspase inhibitor depends on the specific research question. This compound is a valuable tool for specifically investigating the role of caspase-9 in the intrinsic apoptotic pathway. For studying the extrinsic pathway, a caspase-8 inhibitor like Z-IETD-FMK is more appropriate. To assess the involvement of executioner caspases, inhibitors like Ac-DEVD-CHO are useful. For a general blockade of apoptosis, a pan-caspase inhibitor such as Z-VAD-FMK or Q-VD-OPh can be employed, although with the caveat of lower specificity. It is always recommended to validate the inhibitor's effect and specificity in the experimental system being used. This guide provides a starting point for researchers to make informed decisions about the use of caspase inhibitors in their apoptosis studies.

References

interpreting results from comparative studies with Z-LEHD-FMK TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of apoptosis inhibitors is critical for designing robust experiments and interpreting results. This guide provides a comparative analysis of Z-LEHD-FMK TFA, a selective caspase-9 inhibitor, against other common caspase inhibitors, supported by experimental data and detailed protocols.

This compound is a cell-permeable, irreversible inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. Its specificity allows for the targeted investigation of this particular cell death signaling route. This guide will delve into its performance compared to other caspase inhibitors and provide the necessary experimental details for its effective use.

Performance Comparison of Caspase Inhibitors

The inhibitory activity of this compound is most potent against caspase-9, with significantly less activity against other caspases. This selectivity is a key advantage when dissecting the specific role of the intrinsic apoptotic pathway. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other commonly used caspase inhibitors against various caspases.

InhibitorTarget Caspase(s)IC50 (Caspase-8)IC50 (Caspase-9)IC50 (Caspase-10)IC50 (Caspase-1)
Z-LEHD-FMK Caspase-90.70 nM1.5 µM3.59 µM-
Z-IETD-FMK Caspase-8350 nM3.7 µM5.76 µM-
Ac-LESD-CMK Caspase-850 nM12 µM520 nM-
VX-765 Caspase-1-4 µM42 µM530 nM
Z-VAD-FMK Pan-caspase----

Data compiled from a study on caspase inhibitor selectivity.[1] It is important to note that while Z-VAD-FMK is a broad-spectrum caspase inhibitor, its IC50 value for caspase-9 has been reported as 10.66 µM in separate studies.[2]

In functional assays, the differential effects of these inhibitors are evident. For instance, in studies of TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis, this compound protected HCT116 human colon cancer cells and 293 human embryonic kidney cells from cell death. However, it did not protect SW480 colon adenocarcinoma or H460 non-small cell lung cancer cell lines.[3] In contrast, the caspase-8 inhibitor Z-IETD-FMK protected both HCT116 and SW480 cells from TRAIL-induced apoptosis, highlighting the differential engagement of apoptotic pathways in these cell lines.[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and its application in experimental settings, the following diagrams illustrate the intrinsic apoptosis pathway and a typical experimental workflow for studying caspase inhibition.

Intrinsic_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol DNA_damage DNA Damage Bax_Bak Bax/Bak Activation DNA_damage->Bax_Bak Growth_factor_withdrawal Growth Factor Withdrawal Growth_factor_withdrawal->Bax_Bak Cellular_stress Cellular Stress Cellular_stress->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves & Activates ZLEHD This compound ZLEHD->Caspase9 Inhibits Caspase3 Active Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway highlighting this compound's inhibition of Caspase-9.

Experimental_Workflow cluster_analysis Apoptosis Analysis start Cell Culture pretreatment Pre-treatment with This compound (e.g., 20 µM, 2h) start->pretreatment treatment Induction of Apoptosis (e.g., TRAIL, Staurosporine) pretreatment->treatment incubation Incubation (Time course) treatment->incubation western Western Blot (Cleaved Caspase-9/3) incubation->western facs Flow Cytometry (Annexin V/PI Staining) incubation->facs

Caption: Experimental workflow for assessing this compound's effect on apoptosis.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are standard protocols for assessing apoptosis and caspase activation.

Protocol 1: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest (adherent or suspension)

  • Apoptosis-inducing agent

  • This compound or other caspase inhibitors

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Conjugate

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells and culture overnight.

    • Pre-treat cells with the desired concentration of this compound (e.g., 20 µM) for 2 hours.

    • Induce apoptosis using a suitable agent (e.g., Staurosporine, TRAIL) for the desired time. Include a vehicle-treated control group.

    • Harvest cells. For adherent cells, gently trypsinize and collect. For suspension cells, pellet by centrifugation.

    • Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[4]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[4]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex.

    • Incubate for 15 minutes at room temperature in the dark.[4][5]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[5]

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[5]

    • Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Protocol 2: Detection of Cleaved Caspases by Western Blot

This protocol allows for the detection of the active, cleaved forms of caspases, providing direct evidence of their activation.

Materials:

  • Treated cell pellets

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus (e.g., semi-dry or wet transfer system)

  • Nitrocellulose or PVDF membranes

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-9, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse cell pellets in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

    • Determine protein concentration using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane in Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-9, diluted according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • The appearance of bands corresponding to the molecular weight of the cleaved caspases indicates their activation. For example, active caspase-9 is often detected as a ~37 kDa fragment, and the large fragment of active caspase-3 is ~17/19 kDa.[6][7]

References

Safety Operating Guide

Proper Disposal Procedures for Z-LEHD-FMK TFA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Z-LEHD-FMK TFA (Trifluoroacetic acid salt), a cell-permeable, irreversible caspase-9 inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

II. Quantitative Data Summary

For ease of reference, key quantitative data for this compound are summarized in the table below.

PropertyValue
CAS Number 524746-03-0
Molecular Formula C₃₄H₄₄F₄N₆O₁₂
Molecular Weight 804.74 g/mol
Solubility in DMSO 100 mg/mL (124.26 mM)
Storage (Powder) -20°C for up to 3 years
Storage (in Solvent) -80°C for up to 1 year

III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste. This procedure is based on general best practices for handling hazardous chemical waste and information regarding its components.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) must be collected in a designated, clearly labeled hazardous waste container.
  • Liquid waste containing this compound (e.g., unused solutions) should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

2. Inactivation of Liquid Waste (Optional, for experienced personnel only):

  • Caution: This procedure should only be performed by personnel experienced in handling reactive chemicals and in a controlled environment (i.e., a chemical fume hood).
  • While some enzyme inhibitors can be degraded by adding 1M NaOH, the reactivity of the fluoromethyl ketone moiety in this compound with strong bases is not fully characterized and could potentially generate hazardous byproducts.[3]
  • Therefore, direct chemical inactivation is not recommended without a thorough risk assessment and validation for this specific compound.

3. Waste Collection and Labeling:

  • Ensure all waste containers are securely sealed to prevent leakage.
  • Label the hazardous waste containers with the following information:
  • "Hazardous Waste"
  • "this compound"
  • List of all components in the container (including solvents)
  • Approximate concentrations and volumes
  • Date of accumulation
  • Principal Investigator's name and contact information

4. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not pour this compound waste down the drain.[4]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Gloves, Tips, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Compatible Hazardous Waste Container liquid_waste->collect_liquid store Store in Designated Secondary Containment Area collect_solid->store collect_liquid->store contact_ehs Contact Environmental Health & Safety (EH&S) for Pickup and Disposal store->contact_ehs

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Z-LEHD-FMK TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Z-LEHD-FMK TFA. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a potent, irreversible, and cell-permeable inhibitor of caspase-9, a key enzyme in the apoptotic pathway. While an invaluable tool in apoptosis research, proper handling and disposal are paramount to mitigate potential risks. This guide offers a step-by-step operational plan, detailed personal protective equipment (PPE) requirements, and clear disposal instructions.

Essential Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. This is based on a conservative approach to laboratory safety in the absence of a specific Safety Data Sheet (SDS) for this compound, drawing on best practices for handling similar caspase inhibitors.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles with Side-ShieldsMust meet appropriate national standards (e.g., ANSI Z87.1 in the US). A face shield may be required for splash hazards.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.
Body Laboratory CoatAn impervious or chemical-resistant lab coat is required to protect against skin contact.
Respiratory RespiratorA NIOSH-approved N95 or higher respirator is recommended, especially when handling the powder form. In cases of significant aerosolization or lack of adequate ventilation, a full-face supplied-air respirator may be necessary.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes exposure risk and ensures the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Store the lyophilized powder at -20°C in a tightly sealed container.

  • Reconstituted solutions in DMSO should be stored in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.

2. Preparation of Stock Solutions:

  • All handling of the powdered form should be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of dust particles.

  • Wear all required PPE as detailed in the table above.

  • Carefully weigh the required amount of this compound powder.

  • Slowly add the desired solvent (e.g., DMSO) to the powder to avoid splashing. Gently vortex or pipette to dissolve.

3. Experimental Use:

  • Conduct all experiments involving this compound in a well-ventilated area, preferably within a fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.

  • In case of accidental contact, follow the first aid procedures outlined below.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable decontaminating solution.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of as hazardous chemical waste. Do not pour down the drain.

  • Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and absorbent pads, must be disposed of as hazardous waste.

  • Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected for hazardous waste disposal. The rinsed container can then be disposed of according to institutional guidelines.

First Aid Measures

In the event of exposure, immediate action is crucial.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualizing the Workflow

To further clarify the handling process, the following diagram illustrates the logical workflow for safely managing this compound within the laboratory.

Z_LEHD_FMK_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receipt Receive & Inspect Storage Store at -20°C Receipt->Storage Weighing Weigh Powder in Fume Hood Storage->Weighing Reconstitution Reconstitute in Solvent Weighing->Reconstitution Experiment Conduct Experiment in Ventilated Area Reconstitution->Experiment Spill_Mgmt Manage Spills Experiment->Spill_Mgmt Waste_Collection Collect Contaminated Waste Experiment->Waste_Collection Spill_Mgmt->Waste_Collection Decontamination Decontaminate Work Area Waste_Collection->Decontamination Hazardous_Disposal Dispose as Hazardous Waste Decontamination->Hazardous_Disposal

Caption: Workflow for Safe Handling of this compound.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。